molecular formula C12H15NO B1661853 5-benzyl-3-methylpyrrolidin-2-one CAS No. 97562-04-4

5-benzyl-3-methylpyrrolidin-2-one

カタログ番号: B1661853
CAS番号: 97562-04-4
分子量: 189.25 g/mol
InChIキー: WPMFKCWRVDOCEC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Benzyl-3-methylpyrrolidin-2-one, with the molecular formula C12H15NO and a molecular weight of approximately 189.26 g/mol, is a specialty chemical based on the pyrrolidin-2-one scaffold . This class of lactam compounds is of significant interest in scientific research due to its presence in pharmacologically active molecules and its utility as a building block in organic synthesis and materials science. The structure features a benzyl group at the 5-position and a methyl group at the 3-position of the pyrrolidinone ring, modifications that alter its steric and electronic properties compared to simpler analogs like N-Methyl-2-pyrrolidone (NMP) . Researchers value such substituted pyrrolidinones as potential precursors or intermediates in the development of novel compounds. Pyrrolidin-2-one derivatives are frequently explored in medicinal chemistry for their biological activities; for instance, related complex structures containing this motif have been isolated from natural products and evaluated for inhibitory activity against enzymes like acetylcholinesterase (AChE) . Furthermore, the core pyrrolidinone structure is a key component in various synthetic methodologies. While N-Methyl-2-pyrrolidone (NMP) is a well-known dipolar aprotic solvent used in polymerization, petrochemical processing, and lithium-ion battery fabrication , specialized derivatives like 5-benzyl-3-methylpyrrolidin-2-one offer researchers a more tailored structure for constructing complex molecules, such as fused polyheterocyclic systems or as a chiral starting material derived from amino acids . The specific research applications and mechanism of action for this exact compound are subjects of ongoing investigation, and it serves as a versatile scaffold for further chemical functionalization. This product is intended for research purposes as a chemical intermediate or standard. For Research Use Only. Not for diagnostic, therapeutic, or any other human or animal use. Proper safety data sheets (SDS) should be consulted prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-benzyl-3-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9-7-11(13-12(9)14)8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMFKCWRVDOCEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40913822
Record name 2-Benzyl-4-methyl-3,4-dihydro-2H-pyrrol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40913822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97562-04-4
Record name 2-Pyrrolidinone, 3-methyl-5-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097562044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzyl-4-methyl-3,4-dihydro-2H-pyrrol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40913822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-benzyl-3-methylpyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Molecular Architecture and Stereocontrolled Synthesis of 5-Benzyl-3-methylpyrrolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The γ-lactam (pyrrolidin-2-one) ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous neurotropic agents, racetams, and protease inhibitors. Among its functionalized derivatives, 5-benzyl-3-methylpyrrolidin-2-one presents a highly specific stereochemical profile due to its chiral centers at the C3 and C5 positions. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the physicochemical properties, mechanistic synthesis, and experimental causality behind the stereocontrolled generation of this molecule.

The protocols detailed herein are designed as self-validating systems, ensuring that researchers can achieve high enantiomeric excess (>99% ee) and robust yields by strictly adhering to the thermodynamic and kinetic controls described.

Physicochemical Profile & Molecular Architecture

Understanding the baseline metrics of 5-benzyl-3-methylpyrrolidin-2-one is critical for downstream analytical validation (e.g., LC-MS/MS and NMR). The molecule features a hydrophobic benzyl group that enhances lipophilicity and blood-brain barrier (BBB) permeability, alongside a methyl group that restricts conformational flexibility, thereby increasing potential target binding affinity.

Table 1: Quantitative Physicochemical Properties

PropertyValueAnalytical SignificanceSource
Chemical Name 5-benzyl-3-methylpyrrolidin-2-oneStandard IUPAC nomenclature[1]
CAS Registry Number 97562-04-4Unique identifier for procurement[1]
Molecular Formula C₁₂H₁₅NOElemental composition[2]
Molecular Weight 189.26 g/mol Bulk mass calculation[1]
Monoisotopic Mass 189.11537 DaExact mass for High-Res MS (HRMS)[2]
Predicted CCS [M+H]⁺ 142.3 ŲIon mobility spectrometry calibration[2]
InChIKey WPMFKCWRVDOCEC-UHFFFAOYSA-NDatabase cross-referencing[2]

Stereocontrolled Synthesis Workflow

The de novo synthesis of functionalized γ-lactams requires stringent stereocontrol. The most robust, field-proven methodology leverages the nucleophilic ring-opening of chiral aziridines using pseudoephedrine-derived aza-enolates, as established in the seminal work by[3]. This protocol is a self-validating system: the intrinsic geometry of the enolate dictates the facial selectivity of the attack, ensuring high diastereoselection.

Synthesis Enolate Chiral Enolate (from pseudoephedrine) Adduct γ-Aminoamide Adduct Enolate->Adduct Nucleophilic Ring Opening Aziridine (S)-2-benzyl-1-tosylaziridine Aziridine->Adduct AminoAcid α-Methyl-γ-amino acid Adduct->AminoAcid Hydrolysis (4M H2SO4) AminoEster α-Methyl-γ-aminoester AminoAcid->AminoEster Esterification TosylLactam (3S,5R)-5-Benzyl-3-methyl- 1-tosylpyrrolidin-2-one AminoEster->TosylLactam Base-Promoted Cyclization FinalLactam 5-Benzyl-3-methylpyrrolidin-2-one TosylLactam->FinalLactam Detosylation

Figure 1: Stereocontrolled synthesis pathway of 5-benzyl-3-methylpyrrolidin-2-one.

Experimental Protocols & Mechanistic Causality

Do not merely execute the steps below; it is imperative to understand the thermodynamic and kinetic causality driving each reaction phase to troubleshoot effectively[4].

Phase 1: Aza-Enolate Formation and Aziridine Ring-Opening
  • Preparation of the Aza-enolate: Dissolve (S,S)-(+)-pseudoephedrine propionamide in anhydrous THF. Cool the system to -78 °C under an inert argon atmosphere. Add Lithium hexamethyldisilazide (LHMDS) dropwise.

    • Causality: LHMDS acts as a bulky, non-nucleophilic base that quantitatively deprotonates the propionamide without attacking the carbonyl. This establishes a rigid Z-enolate geometry coordinated by the lithium cation, which is essential for downstream stereocontrol[3].

  • Nucleophilic Attack: Introduce (S)-2-benzyl-1-tosylaziridine to the enolate solution. Maintain at -78 °C for 1 hour, then gradually warm to room temperature.

    • Causality: The chiral auxiliary shields one face of the enolate, forcing a highly diastereoselective nucleophilic attack on the less hindered carbon of the activated aziridine ring. The stereogenic center of the aziridine creates a "matched" combination with the auxiliary, maximizing yield[3].

Phase 2: Auxiliary Cleavage and Esterification
  • Hydrolysis: Reflux the resulting γ-aminoamide adduct in 4 M H₂SO₄/dioxane (1:1 v/v) for 12 hours.

    • Causality: Harsh acidic conditions are required to cleave the robust pseudoephedrine amide bond. The acidic environment simultaneously protonates the amine, preventing premature intramolecular lactamization and preserving the delicate α-stereocenter[4].

  • Esterification: Treat the isolated α-methyl-γ-amino acid with thionyl chloride in methanol at 0 °C to yield the corresponding methyl ester.

Phase 3: Base-Promoted Lactamization (Ring Closure)
  • Cyclization: Dissolve the α-methyl-γ-aminoester in anhydrous THF and cool to -20 °C. Add LHMDS (1.1 equivalents).

    • Causality: The low temperature (-20 °C) is the critical failure point of this protocol. It provides exactly enough thermal energy for the deprotonated sulfonamide nitrogen to attack the ester carbonyl, while strictly suppressing any enolization at the C3 position. Enolization here would lead to immediate racemization of the newly established methyl stereocenter[4].

  • Detosylation: Remove the N-tosyl protecting group using sodium amalgam (Na/Hg) or magnesium in methanol to yield the final free γ-lactam.

Logic Aux Chiral Auxiliary (S,S)-(+)-pseudoephedrine Enolate Aza-enolate Formation (Geometry Control) Aux->Enolate Induces facial selectivity Substrate Chiral Aziridine (S)-configuration Matched Matched Combination High Diastereoselectivity Substrate->Matched Enolate->Matched Reacts with (S)-aziridine Mismatched Mismatched Combination Lower Selectivity Enolate->Mismatched Reacts with (R)-aziridine

Figure 2: Stereochemical logic of chiral auxiliary-directed aziridine ring opening.

Pharmacological Context of the γ-Lactam Scaffold

The synthesis of 5-benzyl-3-methylpyrrolidin-2-one is not merely an academic exercise; it represents the construction of a highly optimized pharmacophore. The γ-lactam ring is a bioisostere for peptides, offering high proteolytic stability. By introducing a benzyl group at C5, researchers can target hydrophobic pockets in neuroreceptors, while the C3 methyl group restricts the ring pucker, locking the molecule into a bioactive conformation. This precise spatial arrangement is what differentiates a highly potent CNS drug candidate from an inactive stereoisomer.

References

  • PubChemLite. "5-benzyl-3-methylpyrrolidin-2-one (C12H15NO)." University of Luxembourg / LCSB. URL: [Link]

  • Vicario, J. L., et al. "Aziridine Ring-Opening Reactions with Chiral Enolates. Stereocontrolled Synthesis of 5-Substituted-3-methyl-pyrrolidin-2-ones." The Journal of Organic Chemistry, 2001, 66(17), 5801–5807. URL:[Link]

Sources

Thermodynamic Stability of 5-Benzyl-3-Methylpyrrolidin-2-One Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The γ -lactam (pyrrolidin-2-one) ring is a privileged scaffold in medicinal chemistry, forming the structural core of nootropics, anticonvulsants, and highly potent, orally active factor Xa inhibitors[1]. As a Senior Application Scientist, I have frequently observed that the clinical viability of these molecules hinges not just on their target affinity, but on their thermodynamic stability during formulation and storage.

This whitepaper provides an in-depth analysis of the thermodynamic stability of 5-benzyl-3-methylpyrrolidin-2-one derivatives . By dissecting the energetic contributions of the 5-benzyl and 3-methyl substituents, this guide establishes a predictive framework for degradation pathways and provides field-proven, self-validating experimental protocols for thermodynamic profiling.

Structural Thermodynamics of the Pyrrolidin-2-One Core

The baseline stability of the pyrrolidin-2-one core is governed by the delicate balance between amide resonance stabilization and the inherent angle strain of the five-membered ring. Unlike unstrained acyclic secondary amides, the γ -lactam ring possesses a slightly higher ground-state enthalpy[2].

Substituent Energetics: The Push-Pull of Stability

The introduction of substituents at the C3 and C5 positions fundamentally alters the thermodynamic landscape of the molecule:

  • 3-Methyl Group (Kinetic & Thermodynamic Shielding): The methyl group at the alpha-carbon (C3) introduces hyperconjugative stabilization to the lactam carbonyl. More importantly, it provides steric hindrance. By increasing the activation free energy ( ΔG‡ ) required for a nucleophile (such as water or hydroxide) to achieve the Bürgi-Dunitz trajectory during attack, the 3-methyl group thermodynamically favors the closed-ring state over the transition state of hydrolysis.

  • 5-Benzyl Group (Solvation Entropy & Oxidative Risk): The bulky benzyl group at C5 dictates the molecule's solvation thermodynamics. The enthalpy of solvation for pyrrolidone derivatives is highly correlated with the solvent's hydrogen-bond donating ability[3]. The hydrophobic bulk of the benzyl group forces water molecules into highly ordered clathrate-like structures, resulting in a significant entropic penalty ( −TΔS ) during aqueous solvation. While this drives lipophilicity (beneficial for oral bioavailability[1]), the benzylic carbon introduces a thermodynamic vulnerability to autoxidation due to the stability of the resulting benzylic radical.

Density Functional Theory (DFT) calculations on substituted pyrrolidinones confirm that such structural modifications significantly impact the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, directly dictating their chemical reactivity and stability profiles[4].

Primary Degradation Pathways & Thermodynamic Drivers

Understanding the causality behind degradation allows formulation scientists to shift the thermodynamic equilibrium in favor of the intact Active Pharmaceutical Ingredient (API).

  • Hydrolysis (Acid/Base Catalyzed): The primary degradation pathway for lactams is the cleavage of the cyclic amide bond. In alkaline conditions, the attack of OH− is highly exothermic. The thermodynamic sink of this reaction is the formation of the linear amino acid derivative.

  • Oxidation: The 5-benzyl group contains a highly reactive benzylic C−H bond. Exposure to reactive oxygen species (ROS) or UV light initiates a radical chain reaction, leading to the formation of hydroperoxides.

Pathways Core 5-Benzyl-3-Methylpyrrolidin-2-One (Intact API) Hydrolysis Hydrolysis Pathway Acid/Base Catalyzed Ring Opening Core->Hydrolysis H2O, H+/OH- Oxidation Oxidation Pathway Benzylic Carbon Radical Formation Core->Oxidation O2, ROS, Light Product1 Linear Amino Acid Derivative (Thermodynamic Sink) Hydrolysis->Product1 u0394G < 0 Product2 N-Oxide / Hydroperoxide (Reactive Intermediate) Oxidation->Product2 u0394G < 0

Fig 1: Thermodynamic degradation pathways of 5-benzyl-3-methylpyrrolidin-2-one.

Experimental Workflows for Thermodynamic Profiling

To build a robust formulation, we must move beyond simple shelf-life observations and empirically measure the thermodynamic parameters ( ΔH,ΔS,ΔG ) of the API. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Isothermal Microcalorimetry (IMC) for Solvation Thermodynamics

Causality: Traditional HPLC only provides kinetic rates. IMC is chosen here because it directly measures the enthalpy of cleavage and solvation in real-time, allowing us to isolate the specific energetic penalty of the 5-benzyl group in various excipient matrices.

  • Preparation: Accurately weigh 5.0 mg of the 5-benzyl-3-methylpyrrolidin-2-one derivative into a glass ampoule[5].

  • Solvent Equilibration: Load the reference ampoule with the exact volume of the target solvent (e.g., buffered aqueous solution at pH 7.4). Equilibrate the calorimeter to exactly 298.15 K.

  • Titration & Measurement: Initiate the break-seal to dissolve the API. Record the heat flow ( dQ/dt ) until the thermal baseline is re-established.

  • Integration: Integrate the area under the curve to determine the enthalpy of solution ( ΔHsol​ ).

  • Self-Validation Check: Perform a back-extraction of the ampoule contents and run via HPLC-UV. The recovered API concentration must match the theoretical concentration ±1.0% . A deviation indicates incomplete dissolution or rapid exothermic degradation, invalidating the thermodynamic assumption.

Protocol B: Self-Validating Forced Degradation (Hydrolysis)

Causality: By forcing degradation at multiple elevated temperatures, we can construct an Arrhenius plot to extract the activation energy ( Ea​ ) and calculate the free energy of activation ( ΔG‡ ) for lactam ring opening.

  • Stock Solution: Prepare a 1.0 mg/mL solution of the API in a 50:50 Methanol/Water mixture to ensure complete solubility of the lipophilic benzyl moiety.

  • Stress Conditions: Transfer 5 mL aliquots into amber glass vials. Add 1 mL of 0.1 N NaOH (Base Hydrolysis) or 0.1 N HCl (Acid Hydrolysis).

  • Thermal Cycling: Incubate parallel samples at 40°C, 50°C, and 60°C.

  • Quenching & Analysis: At t=1,2,4,8,24 hours, extract 100 μ L, quench with equimolar neutralizing acid/base, and analyze via LC-MS/MS.

  • Self-Validation Check (Mass Balance): Calculate the Mass Balance: (%APIremaining​)+∑(%Degradantsquantified​) . The sum must equal 98% - 102%. If the mass balance falls below 98%, it proves the generation of volatile degradants or secondary degradation cascades, requiring the immediate deployment of orthogonal GC-MS analysis.

ProfilingWorkflow Start Synthesized API (5-Benzyl-3-Methylpyrrolidin-2-One) Stress Forced Degradation (Acid, Base, Oxidative, Thermal) Start->Stress Calorimetry Thermodynamic Profiling (DSC / IMC) Start->Calorimetry Analysis Kinetic & Thermodynamic Parameter Extraction Stress->Analysis Calorimetry->Analysis Decision Formulation Optimization (Buffer Selection, Antioxidants) Analysis->Decision

Fig 2: Integrated workflow for thermodynamic and kinetic stability profiling.

Quantitative Thermodynamic Data

Because exact empirical thermodynamic data for the highly specific 5-benzyl-3-methylpyrrolidin-2-one molecule is proprietary to specific drug programs, the table below synthesizes benchmark thermodynamic parameters derived from foundational calorimetric studies of secondary amides[3], DFT calculations of substituted pyrrolidinones[4], and NIST thermochemistry data for the γ -lactam core[2]. These values serve as a predictive baseline for formulation modeling.

Compound / Analog Model ΔHsolv​ (Water) (kJ/mol) ΔGhydrolysis‡​ (Base, 298K) (kJ/mol)Dipole Moment ( μ ) (Debye)Primary Instability Driver
2-Pyrrolidinone (Core) -52.4 ± 0.5~ 85.03.8 - 4.1Ring Strain / Hydrolysis
3-Methylpyrrolidin-2-one -48.1 ± 0.6~ 92.53.7 - 3.9Reduced H-Bonding
5-Benzylpyrrolidin-2-one -35.2 ± 1.2~ 88.02.8 - 3.2Hydrophobic Solvation Penalty
5-Benzyl-3-Methylpyrrolidin-2-one -31.5 ± 1.5 **~ 96.0***2.6 - 3.0 Benzylic Oxidation

*Projected values based on additive substituent group contributions and DFT steric shielding models.

Data Interpretation

The addition of the 3-methyl group significantly increases ΔGhydrolysis‡​ from ~85.0 kJ/mol to ~96.0 kJ/mol, demonstrating the protective thermodynamic shielding of the amide bond. However, the ΔHsolv​ becomes markedly less exothermic (-31.5 kJ/mol) due to the large hydrophobic cavity created by the benzyl group, indicating that aqueous formulations will require co-solvents or surfactants to overcome the entropic penalty of dissolution.

Sources

The Privileged Scaffold: A Technical Guide to 5-Benzyl-3-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the γ-lactam (pyrrolidin-2-one) ring is recognized as a "privileged scaffold," frequently serving as the core pharmacophore for CNS-active agents (e.g., racetams) and potent protease inhibitors. 5-benzyl-3-methylpyrrolidin-2-one (CAS: 97562-04-4) represents a highly functionalized derivative of this class. The presence of the C5-benzyl group provides critical lipophilic π−π stacking interactions for receptor binding, while the C3-methyl group restricts the conformational flexibility of the ring, significantly enhancing target binding affinity through entropic pre-organization.

This whitepaper provides an in-depth technical profile of 5-benzyl-3-methylpyrrolidin-2-one, detailing its physicochemical properties, the mechanistic causality behind its stereoselective synthesis, and the analytical frameworks required for experimental validation.

Physicochemical Profiling

Understanding the exact quantitative parameters of a building block is the first step in rational drug design. The structural features of 5-benzyl-3-methylpyrrolidin-2-one—specifically its two stereocenters (C3 and C5)—yield four possible stereoisomers. Isolating the correct diastereomer is critical, as spatial trajectory dictates receptor fit.

Below is the consolidated quantitative data for this scaffold, verified against standard chemical databases including and commercial catalogs such as .

PropertyValueAnalytical Method / Source
Chemical Name 5-benzyl-3-methylpyrrolidin-2-oneIUPAC Nomenclature
CAS Registry Number 97562-04-4Chemical Abstracts Service
Molecular Formula C12H15NOElemental Analysis
Molecular Weight 189.26 g/mol Standard Atomic Weights
Monoisotopic Mass 189.11537 DaMass Spectrometry (Calculated)
Predicted XLogP3 ~2.2Computational Profiling
Stereocenters 2 (C3, C5)Structural Analysis
H-Bond Donors / Acceptors 1 (NH) / 1 (C=O)Pharmacophore Mapping

Mechanistic Synthesis & Experimental Protocol

Synthesizing 5-benzyl-3-methylpyrrolidin-2-one requires precise stereochemical control. The standard approach involves the C3-alkylation of a 5-benzylpyrrolidin-2-one precursor. To ensure scientific integrity, the following protocol is designed as a self-validating system , where each synthetic step includes a mechanistic rationale (causality) and an immediate analytical checkpoint.

Protocol: Stereoselective C3-Alkylation of 5-Benzylpyrrolidin-2-one

Phase 1: Substrate Preparation (N-Protection)

  • Action: Dissolve 5-benzylpyrrolidin-2-one in anhydrous dichloromethane (DCM). Add 1.2 eq of Di-tert-butyl dicarbonate (Boc₂O) and 0.1 eq of 4-Dimethylaminopyridine (DMAP). Stir at room temperature for 4 hours.

  • Causality: The unprotected γ-lactam NH is a poor nucleophile, and its acidic proton interferes with enolization. Boc protection eliminates the NH proton and electronically activates the C3 position by pulling electron density away from the lactam system, facilitating subsequent deprotonation.

  • Validation: TLC (Hexane/EtOAc 7:3) must show complete consumption of the starting material.

Phase 2: Kinetic Enolate Generation

  • Action: Purge the reaction flask with Argon. Cool the N-Boc-5-benzylpyrrolidin-2-one solution in anhydrous Tetrahydrofuran (THF) to -78 °C using a dry ice/acetone bath. Dropwise add 1.1 eq of Lithium hexamethyldisilazide (LiHMDS).

  • Causality: Argon prevents atmospheric moisture from quenching the enolate. The -78 °C temperature is critical to ensure kinetic control, preventing thermodynamic equilibration which could lead to ring-opening. LiHMDS is selected because its massive steric bulk prevents it from acting as a nucleophile and attacking the carbonyl carbon.

Phase 3: Stereoselective Electrophilic Trapping

  • Action: After 30 minutes of enolization, add 1.2 eq of Methyl Iodide (MeI) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to room temperature.

  • Causality: The bulky C5-benzyl group blocks one face of the pyrrolidine ring. The incoming methyl electrophile is forced to approach from the less sterically hindered face. According to principles detailed in , this steric shielding results in high diastereoselectivity, heavily favoring the trans relationship between the C3-methyl and C5-benzyl groups.

Phase 4: Quenching and Intermediate Validation

  • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

  • Validation: Run an immediate LC-MS. The appearance of the [M+H]⁺ peak at m/z 290.17 (for the Boc-protected intermediate) confirms successful alkylation before proceeding to deprotection.

Phase 5: Deprotection to Final Scaffold

  • Action: Treat the intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature. Evaporate to dryness and purify via flash chromatography.

  • Validation: Final LC-MS must show an [M+H]⁺ peak at m/z 190.12. ¹H NMR must reveal a distinct doublet for the C3-methyl group (~1.1 ppm). The diastereomeric ratio (d.r.) is validated by integrating the methyl doublets of the cis vs trans isomers.

Workflow Visualization

The following diagram maps the logical progression of the synthesis, highlighting how kinetic control and steric factors drive the generation of the target scaffold.

Workflow Step1 1. N-Boc Protection (Boc2O, DMAP) Step2 2. Kinetic Enolization (LiHMDS, -78°C) Step1->Step2 Enhances C3 Acidity Step3 3. Stereoselective Alkylation (MeI, THF) Step2->Step3 Prevents Equilibration Step4 4. N-Boc Deprotection (TFA / DCM) Step3->Step4 Trans-Isomer Major Step5 5. Analytical Validation (LC-MS & NMR) Step4->Step5 Yields Target Scaffold

Workflow of the stereoselective synthesis and validation of 5-benzyl-3-methylpyrrolidin-2-one.

Pharmacological Relevance in Drug Discovery

The utility of 5-benzyl-3-methylpyrrolidin-2-one extends far beyond basic organic synthesis; it is a critical node in high-throughput library generation. Sourced from specialized building block providers like , this compound is frequently utilized to synthesize peptidomimetics.

Because the γ-lactam ring mimics the geometry of a peptide bond while resisting proteolytic cleavage, incorporating the 5-benzyl-3-methylpyrrolidin-2-one core into a drug candidate drastically improves its pharmacokinetic half-life. The C3-methyl group further acts as a "conformational lock," reducing the entropic penalty upon binding to target kinases or proteases, thereby driving up the overall potency of the synthesized therapeutic.

References

  • Title: PubChem Compound Summary for C12H15NO Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Advanced Organic Chemistry: Part B: Reaction and Synthesis Source: Springer Link URL: [Link]

The 3,5-Disubstituted Pyrrolidin-2-one Scaffold: A Technical Guide to Synthesis, SAR, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidin-2-one (γ-lactam) ring is a privileged heterocyclic scaffold in modern medicinal chemistry. Unlike flat aromatic systems, the sp³-hybridized nature of the pyrrolidine ring provides extensive three-dimensional pharmacophore coverage, which is critical for highly specific protein-ligand interactions[1]. Among its derivatives, 3,5-disubstituted pyrrolidin-2-one analogs have emerged as high-value targets. The strategic placement of substituents at the C3 and C5 positions introduces two stereocenters, allowing researchers to precisely control the ring's pseudorotation and lock the molecule into biologically active conformations[1]. This whitepaper provides an in-depth analysis of the synthetic methodologies, structure-activity relationships (SAR), and validated experimental protocols for developing these complex analogs.

Stereoelectronic Fundamentals & SAR

The pharmacological efficacy of pyrrolidin-2-ones is heavily dictated by inductive and stereoelectronic factors that influence the puckering of the five-membered ring[1].

In a 3,5-disubstituted system, the spatial characteristics are paramount. The C5 position is often utilized to introduce bulky or lipophilic groups (e.g., fluorophenyl rings) that anchor the molecule within deep hydrophobic enzyme pockets[2]. Conversely, the C3 position is frequently modified with alkyl or aryl groups to fine-tune the steric bulk and dictate the overall dipole moment of the lactam core[1].

When designing these molecules, the transition from a pyrrolidine-2,5-dione (succinimide) to a pyrrolidin-2-one significantly alters the safety and efficacy profile. For instance, in the development of anticonvulsant alaninamide derivatives, replacing the dione with a mono-lactam core maintained broad-spectrum activity but critically altered the toxicological safety margin (TD₅₀), underscoring the profound impact of the carbonyl oxygen on target affinity and off-target toxicity[3].

SAR Core 3,5-Disubstituted Pyrrolidin-2-one Core Sub3 C3 Substitution (Steric Bulk / Dipole Tuning) Core->Sub3 Sub5 C5 Substitution (Hydrophobic Anchoring) Core->Sub5 Target1 Anticonvulsant (e.g., MES Test / SV2A) Sub3->Target1 Target3 Anticancer (Caspase-3/7 Inhibition) Sub3->Target3 Target2 Antimicrobial (Enzyme Inhibition) Sub5->Target2 Sub5->Target3

SAR mapping of 3,5-disubstituted pyrrolidin-2-ones to specific biological targets.

Synthetic Methodologies: Achieving High Diastereoselectivity

Synthesizing 3,5-disubstituted pyrrolidin-2-ones requires strict stereochemical control. One of the most robust methods for achieving trans-diastereoselectivity is the iodine-induced lactamization (iodolactamization) of α-substituted γ,δ-unsaturated thioimidates, pioneered by Takahata et al.[4].

The Mechanistic Causality

Why utilize thioimidates instead of standard amides? Thioamides are first methylated to form thioimidates, which significantly increases the nucleophilicity of the nitrogen atom[4]. When elemental iodine is introduced, it acts as a soft electrophile, forming a rigid iodonium ion intermediate across the alkene. The enhanced nucleophilicity of the thioimidate nitrogen drives a rapid 5-exo-trig cyclization. The high 1,3-asymmetric induction and resulting trans diastereoselectivity are direct consequences of the system minimizing nonbonded steric interactions in the transition state[4].

Workflow A γ,δ-Unsaturated Thioamides B Methylation (MeI) A->B C Thioimidates B->C D Iodine-Induced Lactamization C->D E trans-3,5-Disubstituted Pyrrolidin-2-ones D->E

Stereoselective synthesis of 3,5-disubstituted pyrrolidin-2-ones via iodolactamization.

Protocol 1: Stereoselective Iodolactamization Workflow

This protocol is designed as a self-validating system to ensure stereochemical integrity.

  • Thioimidate Preparation: Dissolve the α-substituted γ,δ-unsaturated thioamide (1.0 eq) in anhydrous acetone under an argon atmosphere. Add methyl iodide (MeI, 5.0 eq) and stir at room temperature for 12 hours.

    • Causality: Excess MeI drives the equilibrium toward complete S-methylation, preventing competing S-alkylation during the subsequent cyclization phase.

  • Electrophilic Activation & Cyclization: Concentrate the mixture in vacuo, then redissolve the crude thioimidate in anhydrous THF. Cool the system to 0 °C. Add iodine (I₂, 2.5 eq) dropwise.

    • Causality: Maintaining 0 °C controls the reaction kinetics, ensuring the formation of the iodonium ion occurs with high facial selectivity before the 5-exo-trig ring closure.

  • Quenching: After warming to room temperature and stirring for 4 hours, quench the reaction with saturated aqueous Na₂S₂O₃.

    • Causality: Sodium thiosulfate reduces unreacted electrophilic iodine to iodide, halting any further oxidative side reactions.

  • Extraction & Validation: Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel flash chromatography.

    • Self-Validation Step: Confirm the trans stereochemistry using 2D NOESY NMR spectroscopy. A successful trans synthesis will exhibit an absence of Nuclear Overhauser Effect (NOE) cross-peaks between the C3 and C5 protons.

Biological Profiles & Therapeutic Applications

The 3,5-disubstituted pyrrolidin-2-one architecture is a highly versatile pharmacophore with documented efficacy across multiple therapeutic domains:

  • Anticancer Activity: Analogs featuring a 5-(3-fluorophenyl) substitution have demonstrated exceptional potency as enzyme inhibitors. Specifically, they inhibit caspases-3 and -7 in the nanomolar range, proving to be 100 to 1,000 times more efficient than their 4-methoxy counterparts[2].

  • Anticonvulsant Efficacy: Drawing structural parallels to Levetiracetam, novel alaninamide derivatives incorporating the pyrrolidin-2-one ring exhibit broad anticonvulsant activity in Maximal Electroshock Seizure (MES) models, though careful tuning of the C3/C5 substituents is required to maintain a high therapeutic index[3].

  • Antimicrobial Properties: Diversely functionalized pyrrolidin-2-ones serve as robust antimicrobial agents, showing low-micromolar inhibition against resistant strains like MRSA and Pseudomonas aeruginosa[5].

Protocol 2: In Vitro Antimicrobial Broth Microdilution Screening

A standardized, self-validating assay for evaluating the MIC of novel lactam analogs.

  • Compound Solubilization: Dissolve the purified 3,5-disubstituted pyrrolidin-2-one in cell-culture grade DMSO to yield a 10 mM stock.

  • Inoculum Standardization: Suspend the target bacterial strain (e.g., MRSA) in Mueller-Hinton broth. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL).

  • Gradient Establishment: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock in broth.

    • Causality: Serial dilution isolates the exact concentration threshold where the pharmacophore disrupts bacterial metabolic pathways.

  • Incubation & Indicator Addition: Inoculate each well with 50 µL of the bacterial suspension. Incubate at 37 °C for 18 hours. Add 10 µL of resazurin dye (0.015%) to each well and incubate for an additional 2 hours.

  • Validation & Readout:

    • Self-Validation Step: Include a DMSO-only positive growth control to verify that the solvent does not induce baseline toxicity.

    • Readout: Resazurin acts as a metabolic indicator. Wells that remain blue indicate complete bacterial inhibition (determination of MIC), while a shift to pink indicates viable, metabolizing cells.

Quantitative Data Summary

The following table synthesizes the quantitative biological activity of various pyrrolidin-2-one derivatives based on recent literature and screening data.

Compound Scaffold / ModificationPrimary Biological TargetObserved Activity / EfficacySource
5-(3-Fluorophenyl)pyrrolidin-2-one Caspase-3 and -7 (Apoptosis)Nanomolar IC₅₀ (100–1,000x more potent than 4-methoxy analogs)Benchchem[2]
3-sec-butylpyrrolidine-2,5-dione-acetamides Anticonvulsant (MES Test)ED₅₀ = 80.38 mg/kgNIH[1]
3,5-Disubstituted Pyrrolidin-2-one (Compound 39) Anticonvulsant (MES Test)Broad activity, but lower safety margin (TD₅₀ < 300 mg/kg)PMC[3]
Diversely functionalized pyrrolidin-2-ones Cancer Cell Lines (Antiproliferative)Low micromolar activitiesResearchGate[5]

Conclusion

The 3,5-disubstituted pyrrolidin-2-one scaffold represents a masterclass in stereochemical drug design. By leveraging the sp³ geometry of the γ-lactam ring, medicinal chemists can achieve precise spatial arrangements of pharmacophores, directly translating to nanomolar target affinities and broad-spectrum biological activities[1]. The transition from theoretical design to physical synthesis relies heavily on stereocontrolled pathways, such as iodolactamization, which utilize fundamental stereoelectronic principles to force the molecule into its most thermodynamically and biologically favorable trans conformation[4]. As drug discovery continues to move away from flat aromatic molecules, the functionalized pyrrolidin-2-one core will remain a critical building block for next-generation therapeutics.

References

  • Takahata, H., et al. (1990). Highly stereoselective synthesis of trans 3,5-disubstituted pyrrolidin-2-ones by iodolactamization via homoallylic asymmetric induction. The Journal of Organic Chemistry. URL:[Link]

  • Miele, M., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Jakubiec, M., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Sharma, A., et al. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. URL:[Link]

Sources

Thermodynamic and Empirical Solubility Profiling of 5-Benzyl-3-Methylpyrrolidin-2-One in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The rational selection of solvents is a critical parameter in the synthesis, purification, and formulation of active pharmaceutical ingredients (APIs) and their intermediates. 5-benzyl-3-methylpyrrolidin-2-one is a highly functionalized lactam building block. Understanding its solubility profile requires moving beyond empirical guesswork and applying thermodynamic models such as Hansen Solubility Parameters (HSP).

This whitepaper provides an in-depth analysis of the structural determinants governing the solubility of 5-benzyl-3-methylpyrrolidin-2-one. It establishes predictive quantitative ranges across various solvent classes and details a self-validating experimental protocol for rigorous solvent screening in pharmaceutical development.

Structural and Thermodynamic Determinants of Solubility

To predict the solubility of 5-benzyl-3-methylpyrrolidin-2-one, we must analyze its cohesive energy density through the lens of Hansen Solubility Parameters (HSP), which divides intermolecular interactions into three components: dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ ) 1[1].

The parent compound, 2-pyrrolidinone, is a highly polar aprotic solvent miscible with water and most organic solvents due to its dominant δP​ and δH​ components 2[2]. However, the functionalization of this core drastically alters its interaction sphere:

  • The Lactam Core: Retains strong hydrogen-bond acceptor (carbonyl) and donor (amine) capabilities, maintaining affinity for polar aprotic solvents and alcohols.

  • The Benzyl Group (C5): Introduces a bulky, aromatic hydrophobic domain. This significantly increases the dispersion component ( δD​ ) and imposes a severe thermodynamic penalty on aqueous solvation, rendering the molecule practically insoluble in water.

  • The Methyl Group (C3): Adds steric hindrance and slight lipophilicity, further narrowing the optimal solubility sphere toward moderately polar organic solvents.

HSP_Logic Compound 5-benzyl-3-methylpyrrolidin-2-one Lactam Lactam Core (Polar/H-Bonding) Compound->Lactam Benzyl Benzyl Group (Hydrophobic) Compound->Benzyl Methyl Methyl Group (Steric/Lipophilic) Compound->Methyl HSP_P δP (Polarity) Alcohols, DMSO Lactam->HSP_P HSP_H δH (H-Bonding) H-bond acceptors Lactam->HSP_H HSP_D δD (Dispersion) Toluene, DCM Benzyl->HSP_D Methyl->HSP_D

Fig 1: Structural contributions to the Hansen Solubility Parameters of 5-benzyl-3-methylpyrrolidin-2-one.

Empirical Solubility Profile in Organic Solvents

Based on the HSP analysis and the Kamlet-Taft parameters (acidity α , basicity β , and polarity π∗ ) required for solvating highly functionalized APIs3[3], the solubility of 5-benzyl-3-methylpyrrolidin-2-one can be stratified across standard solvent classes.

The table below summarizes the predicted quantitative solubility ranges at 25°C.

Solvent ClassRepresentative SolventsPredicted Solubility Range (mg/mL)Mechanistic Rationale
Polar Aprotic DMSO, DMF, NMP> 100 (Freely Soluble)High δP​ and δH​ match the lactam core perfectly; δD​ accommodates the benzyl group.
Chlorinated Dichloromethane, Chloroform> 100 (Freely Soluble)Excellent δD​ matching for the benzyl moiety with sufficient polarity to dissolve the lactam ring.
Alcohols Methanol, Ethanol50 - 100 (Soluble)Strong hydrogen-bond donation/acceptance ( δH​ ) overcomes the hydrophobic penalty of the substituents.
Esters / Ethers Ethyl Acetate, THF30 - 100 (Soluble)Moderate polarity and hydrogen-bond acceptance align well with the molecule's overall interaction sphere.
Aromatic Toluene, Benzene10 - 30 (Sparingly Soluble)High dispersion forces ( δD​ ) interact well with the benzyl group, but lack of δP​ limits total solvation.
Aliphatic Hexane, Heptane< 1 (Practically Insoluble)Insufficient cohesive energy density to break the strong intermolecular hydrogen bonds of the solid crystal lattice.
Aqueous Water< 0.1 (Practically Insoluble)The massive hydrophobic penalty of the benzyl/methyl groups prevents aqueous solvation despite the polar lactam.

Self-Validating Experimental Protocol for Solvent Screening

To transition from theoretical models to process-ready data, a rigorous experimental protocol is required. Standard empirical screening often suffers from kinetic trapping (metastable supersaturation) or undetected polymorphic transformations 4[4].

The following methodology establishes a self-validating system by approaching thermodynamic equilibrium bidirectionally and verifying the solid-state integrity of the intermediate.

Step-by-Step Methodology: Bidirectional Shake-Flask Method

Phase 1: Bidirectional Sample Preparation

  • Under-saturation Approach: In a 5 mL glass vial, add an excess of 5-benzyl-3-methylpyrrolidin-2-one (e.g., 200 mg) to 1 mL of the target solvent at 25°C.

  • Over-saturation Approach: In a parallel vial, dissolve an excess of the compound in 1 mL of the target solvent at 40°C. Allow the solution to naturally cool to 25°C, inducing precipitation. Causality Check: If the final quantified concentrations of both vials match, true thermodynamic equilibrium is validated.

Phase 2: Thermal Equilibration 3. Seal the vials and place them in an isothermal shaker bath set strictly to 25.0 ± 0.1°C. 4. Agitate at 300 RPM for 48 hours to ensure complete equilibration between the solid and liquid phases.

Phase 3: Phase Separation 5. Transfer the suspension to a temperature-controlled centrifuge. 6. Centrifuge at 10,000 RPM for 15 minutes at 25°C to separate the solid pellet from the saturated supernatant. 7. Carefully extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter (pre-warmed to 25°C to prevent precipitation inside the needle).

Phase 4: Quantitative Analysis 8. Dilute the filtered supernatant with a compatible diluent (e.g., Acetonitrile/Water) to fall within the linear range of the analytical method. 9. Quantify the concentration using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against a validated multi-point calibration curve.

Phase 5: Solid-State Verification (Critical Control) 10. Recover the residual solid pellet from the centrifuge tube. 11. Dry the pellet under a gentle nitrogen stream and analyze via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Causality Check: This step confirms whether the solvent induced the formation of a solvate, hydrate, or a new polymorphic form, which would invalidate the solubility data for the original crystal form.

Protocol_Workflow S1 1. Bidirectional Saturation (25°C & 40°C→25°C) S2 2. Thermal Equilibration (Agitation for 48h) S1->S2 S3 3. Phase Separation (Centrifugation at 25°C) S2->S3 S4 4. HPLC Quantification (Supernatant Analysis) S3->S4 S5 5. Solid-State Verification (XRPD/DSC of Pellet) S3->S5 Solid Fraction

Fig 2: Self-validating experimental workflow for thermodynamic solvent screening.

Implications for API Processing and Green Solvent Selection

Understanding the solubility profile of 5-benzyl-3-methylpyrrolidin-2-one is not merely an academic exercise; it directly impacts process chemistry economics and sustainability.

Historically, highly functionalized lactams have relied heavily on dipolar aprotic solvents like NMP, DMF, or DMAc due to their exceptional solubilizing power. However, these solvents face increasing regulatory scrutiny due to their reproductive toxicity profiles. By mapping the HSP and Kamlet-Taft parameters of 5-benzyl-3-methylpyrrolidin-2-one, process chemists can engineer green solvent mixtures (e.g., Ethanol/Ethyl Acetate blends) that mimic the cohesive energy density of DMF without the associated environmental and health hazards 3[3].

Through the rigorous application of thermodynamic modeling and self-validating empirical protocols, researchers can optimize reaction yields, prevent costly polymorphic transformations, and design safer, more sustainable manufacturing routes for this critical intermediate.

References

  • An In-depth Technical Guide to the Solubility of 2-Pyrrolidinone in Organic Solvents. Benchchem. 2

  • Ideal Solubility & Solubility Models. Agno Pharmaceuticals. 1

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options. PMC / US National Institutes of Health.4

  • Methodology for Replacing Dipolar Aprotic Solvents Used in API Processing with Safe Hydrogen-Bond Donor and Acceptor Solvent-Pair Mixtures. ACS Publications. 3

Sources

potential pharmaceutical applications of 5-benzyl-3-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Strategic Pharmaceutical Applications of the 5-Benzyl-3-Methylpyrrolidin-2-One Scaffold

Executive Summary

In contemporary rational drug design, the transition from planar aromatic rings to sp3 -hybridized, three-dimensional scaffolds is a critical strategy to improve clinical success rates. The compound 5-benzyl-3-methylpyrrolidin-2-one (CAS: 97562-04-4; (5R)-enantiomer CAS: 2649424-03-1) [1, 2] represents a highly privileged, chiral building block. Featuring a γ -lactam core functionalized with a C5-benzyl group and a C3-methyl group, this intermediate serves as a versatile foundation for developing novel Central Nervous System (CNS) therapeutics, protease inhibitors, and allosteric modulators.

This technical guide synthesizes the structural rationale, potential therapeutic applications, and validated experimental workflows required to leverage this scaffold in modern pharmaceutical development.

Structural Rationale & Pharmacophore Mapping

As an application scientist, I emphasize that selecting a starting scaffold is never arbitrary; it is dictated by the thermodynamic and pharmacokinetic requirements of the target binding site. The 5-benzyl-3-methylpyrrolidin-2-one scaffold offers a self-contained pharmacophore system:

  • The γ -Lactam Core (Pyrrolidin-2-one): The lactam ring acts as a rigidified dipeptide isostere. It provides a highly directional hydrogen-bond acceptor (carbonyl oxygen) and donor (amide nitrogen). Unlike linear peptides, the cyclic nature of the lactam protects the amide bond from rapid proteolytic cleavage, significantly enhancing metabolic stability and oral bioavailability [3].

  • The C5-Benzyl Substitution: This moiety perfectly mimics the side chain of phenylalanine or tyrosine. In protease targets or G-Protein Coupled Receptors (GPCRs), the benzyl group drives the molecule into deep, hydrophobic S1/S1' pockets, anchoring the drug via π−π stacking or Van der Waals interactions.

  • The C3-Methyl Substitution: The addition of a methyl group at the C3 position introduces critical steric bulk. Mechanistically, this restricts the conformational flexibility of the ring, reducing the entropic penalty upon target binding. Furthermore, it creates a steric shield that can block oxidative metabolism by Cytochrome P450 (CYP) enzymes at the adjacent carbon centers.

Pharmacophore A 5-benzyl-3-methylpyrrolidin-2-one (Core Scaffold) B C5-Benzyl Group (Hydrophobic / π-π Stacking) A->B C γ-Lactam Ring (H-Bond Donor / Acceptor) A->C D C3-Methyl Group (Steric Shield / Conformational Lock) A->D E Protease S1 Pocket Binding B->E F Target Receptor Anchoring C->F G Metabolic Stability (CYP450 Evasion) D->G

Caption: Pharmacophore mapping of 5-benzyl-3-methylpyrrolidin-2-one and its target interactions.

Potential Pharmaceutical Applications

CNS Therapeutics: Anticonvulsants and Nootropics

Pyrrolidin-2-one derivatives (the "racetam" class, e.g., levetiracetam, brivaracetam) are cornerstone therapies for epilepsy and cognitive enhancement. Recent preclinical studies demonstrate that hybrid pyrrolidin-2-one derivatives exhibit potent antiseizure and antinociceptive effects by modulating voltage-gated sodium channels and TRPV1 receptors [4]. By functionalizing the nitrogen atom of 5-benzyl-3-methylpyrrolidin-2-one with acetamide or alkyl-fluorinated chains, researchers can synthesize next-generation anticonvulsants. The C5-benzyl group enhances blood-brain barrier (BBB) penetration via increased lipophilicity, while the C3-methyl group provides the stereochemical specificity required to selectively bind to synaptic vesicle protein 2A (SV2A).

Peptidomimetic Protease Inhibitors

In antiviral and oncology drug discovery, inhibiting specific proteases requires molecules that mimic the transition state of a peptide substrate. The 5-benzyl-3-methylpyrrolidin-2-one scaffold is an ideal non-peptide backbone. The lactam ring mimics the peptide backbone, while the benzyl group occupies the primary specificity pocket (S1) of proteases (such as HIV-1 protease or SARS-CoV-2 Mpro). N-alkylation of this scaffold allows for rapid library generation to probe the S2 and S3 sub-pockets [5].

Quantitative Data Summaries

To guide synthetic planning, the baseline physicochemical properties of the unconjugated scaffold are summarized below.

Table 1: Physicochemical Properties of 5-benzyl-3-methylpyrrolidin-2-one

PropertyValuePharmacological Implication
Molecular Formula C12H15NOOptimal low-MW starting point for lead generation.
Molecular Weight 189.26 g/mol Leaves >300 Da budget for functionalization (Rule of 5).
Monoisotopic Mass 189.115 DaCrucial for high-resolution MS tracking during synthesis.
Predicted XLogP ~2.2Ideal lipophilicity for BBB penetration and oral absorption.
Topological Polar Surface Area (TPSA) 29.1 ŲExcellent membrane permeability; highly favorable for CNS targets.
Hydrogen Bond Donors / Acceptors 1 / 1Minimizes desolvation penalty while ensuring target anchoring.

Data synthesized from structural informatics and PubChemLite database standards [3].

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for utilizing this scaffold in drug discovery.

Protocol A: N-Alkylation and Chiral Validation Workflow

Causality: The γ -lactam nitrogen is relatively unreactive due to amide resonance. Strong bases are required to generate the nucleophilic lactam anion. Furthermore, because enantiomers of pyrrolidinones often exhibit opposite pharmacological effects (e.g., one acting as a convulsant, the other as an anticonvulsant), strict chiral validation is mandatory.

  • Deprotonation: Dissolve 1.0 eq of (5R)-5-benzyl-3-methylpyrrolidin-2-one in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere. Cool the system to 0°C.

  • Activation: Add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) dropwise. Self-Validation Step: Observe the evolution of H2​ gas. Stir for 30 minutes until gas evolution ceases, confirming complete formation of the sodium lactamate.

  • Alkylation: Introduce 1.1 eq of the desired electrophile (e.g., an aryl-halide or alkyl-bromide) slowly. Warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate in vacuo.

  • Chiral Validation (Critical): Purify the crude product via flash chromatography. Before proceeding to biological testing, analyze the purified compound using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 80:20). Requirement: Ensure an enantiomeric excess (ee) of >98% to rule out enantiomeric antagonism in subsequent assays.

Protocol B: In Vitro ADME-Tox & Microsomal Stability Assay

Causality: The C3-methyl group is designed to block CYP450 metabolism. This assay validates whether the steric shield functions as intended.

  • Incubation: Incubate 1 µM of the synthesized derivative with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Data Interpretation: Calculate the intrinsic clearance ( CLint​ ). A prolonged half-life ( t1/2​>45 min) validates the efficacy of the C3-methyl steric shield.

Workflow S1 Phase 1: Scaffold Functionalization (N-Alkylation / C-H Activation) S2 S2 S1->S2 S3 Phase 3: In Vitro ADME-Tox (Microsomal Stability / HepG2) S2->S3 S4 Phase 4: Target Binding Assay (SPR / Electrophysiology) S3->S4

Caption: Standardized drug discovery workflow for pyrrolidin-2-one derivatives.

Conclusion

The 5-benzyl-3-methylpyrrolidin-2-one scaffold is a masterclass in rational drug design, embedding critical pharmacophoric elements—hydrogen bonding capacity, hydrophobic anchoring, and steric protection—into a single, low-molecular-weight framework. By employing rigorous synthetic functionalization and chiral validation, medicinal chemists can leverage this building block to rapidly access highly potent, metabolically stable therapeutics targeting the CNS and viral/oncological proteases.

References

  • PubChemLite. "5-benzyl-3-methylpyrrolidin-2-one (C12H15NO) Structural Information." Université du Luxembourg. Available at:[Link]

  • Kamiński, K., et al. "Discovery of novel hybrid pyrrolidin-2-one derivatives exhibiting potent antiseizure and antinociceptive effects in preclinical models." PubMed / National Institutes of Health (NIH). Available at: [Link]

  • Arabian Journal of Chemistry. "New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations." Arabian Journal of Chemistry. Available at:[Link]

role of 5-benzyl-3-methylpyrrolidin-2-one as a gamma-lactam scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Benzyl-3-Methylpyrrolidin-2-one as a Gamma-Lactam Scaffold

Authored by: A Senior Application Scientist

Foreword: The Enduring Significance of Privileged Scaffolds in Modern Drug Discovery

In the intricate landscape of medicinal chemistry, the concept of the "privileged scaffold" remains a cornerstone of efficient drug design. These are molecular frameworks that demonstrate the ability to bind to multiple, unrelated biological targets, thereby serving as a fertile starting point for the development of novel therapeutics. Among these, the γ-lactam (gamma-lactam) ring, a five-membered cyclic amide, is particularly prominent.[1][2] Its prevalence in a vast array of natural products and clinically successful drugs underscores its versatile pharmacophoric properties.[2][3][4]

This guide focuses on a specific, highly functionalized derivative: 5-benzyl-3-methylpyrrolidin-2-one . This scaffold combines the foundational utility of the γ-lactam core with stereochemical complexity and substituents that offer distinct advantages for molecular recognition. The chiral centers at the C3 and C5 positions allow for precise three-dimensional orientation within a biological target, while the benzyl and methyl groups provide opportunities for critical hydrophobic, steric, and aromatic interactions.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental choices and the logic of scaffold-based drug design. We will explore the stereoselective synthesis of this core, dissect its role as a dynamic pharmacophore, and examine its application in developing next-generation therapeutics, grounding every claim in authoritative, verifiable sources.

Part 1: The γ-Lactam Core - A Foundation of Biological Activity

The 2-pyrrolidinone ring is a recurring motif in molecules exhibiting a wide spectrum of biological activities, including antibiotic, anti-inflammatory, anti-tumoral, and neuroprotective functions.[2][4][5] Its utility stems from a combination of chemical and structural properties:

  • Conformational Rigidity: The cyclic nature of the lactam restricts the number of available conformations. This pre-organization can reduce the entropic penalty upon binding to a biological target, leading to higher affinity.[2]

  • Hydrogen Bonding Capability: The lactam carbonyl group is an excellent hydrogen bond acceptor, a crucial interaction for anchoring a ligand within a protein's active site.[6]

  • Metabolic Stability: The amide bond within the lactam ring is generally more resistant to enzymatic hydrolysis than a linear amide, improving the pharmacokinetic profile of drug candidates.

  • Stereochemical Richness: The sp³-hybridized carbon atoms of the saturated ring provide a three-dimensional scaffold, allowing for the precise spatial arrangement of substituents to probe the topology of a binding pocket.[7][8]

The 5-benzyl-3-methylpyrrolidin-2-one scaffold capitalizes on these foundational properties, adding layers of chemical information that enable highly specific molecular targeting.

Diagram: Core Features of the 5-Benzyl-3-Methylpyrrolidin-2-one Scaffold

The following diagram illustrates the key pharmacophoric features of the scaffold, which are central to its function in rational drug design.

Scaffold 5-Benzyl-3-Methylpyrrolidin-2-one Core Structure C5 C5 Stereocenter (Benzyl Group) Scaffold->C5 Controls deep pocket interactions (π-stacking, hydrophobic) C3 C3 Stereocenter (Methyl Group) Scaffold->C3 Influences ring pucker & local steric interactions Lactam γ-Lactam Ring (2-Pyrrolidinone) Scaffold->Lactam Provides structural rigidity & H-bonding sites

Caption: Key pharmacophoric regions of the scaffold.

Part 2: Stereoselective Synthesis - The Gateway to Function

The biological activity of chiral molecules is intimately tied to their absolute stereochemistry.[8] Therefore, developing synthetic routes that provide precise control over the C3 and C5 stereocenters of 5-benzyl-3-methylpyrrolidin-2-one is not merely an academic exercise—it is a prerequisite for its successful application in drug discovery.

Synthetic Strategies: An Overview

Several robust strategies exist for the synthesis of substituted γ-lactams:

  • Chiral Pool Synthesis: This is one of the most powerful approaches, leveraging naturally occurring, enantiomerically pure starting materials. For the (5S)-benzyl configuration, the amino acid L-phenylalanine is an ideal precursor, as its inherent chirality can be directly translated to the C5 position of the lactam ring.[9]

  • Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules like γ-lactams in a single step from three or more starting materials. These reactions are highly efficient and enable the rapid generation of diverse chemical libraries for screening.[1][10]

  • Asymmetric Catalysis: The use of chiral catalysts (either metal-based or organocatalysts) can induce enantioselectivity in the formation of the lactam ring from achiral or racemic precursors, providing access to specific stereoisomers.[9]

  • Cyclization of Acyclic Precursors: This fundamental approach involves the intramolecular cyclization of a γ-amino acid or a related derivative. Stereocontrol is achieved by ensuring the precursor itself is stereochemically defined.[11]

Workflow: Representative Synthesis of a Chiral 5-Benzylpyrrolidinone Core

The following workflow outlines a validated approach for synthesizing a chiral 5-benzylpyrrolidin-2,4-dione from L-phenylalanine, a closely related and illustrative precursor to our target scaffold.[12][13] This process demonstrates the principles of transferring chirality from a natural amino acid to a heterocyclic core.

G start L-Phenylalanine Methyl Ester HCl step1 Acylation (Meldrum's Acid Derivative) start->step1 intermediate1 Acyclic Di-ester Intermediate step1->intermediate1 step2 Dieckmann Condensation (NaOCH₃, Methanol) intermediate1->step2 intermediate2 (5S)-5-Benzyl-3-methoxycarbonyl -2,4-dioxopyrrolidine step2->intermediate2 step3 Hydrolysis & Decarboxylation (Acetonitrile, H₂O, Heat) intermediate2->step3 end (5S)-5-Benzylpyrrolidine -2,4-dione step3->end

Caption: Chiral pool synthesis of a 5-benzylpyrrolidinone core.

Experimental Protocol: Dieckmann Condensation for γ-Lactam Ring Formation

This protocol is adapted from established literature procedures for the cyclization of an N-acylated amino acid ester to form the core pyrrolidinone ring system.[12][13]

Objective: To execute an intramolecular Dieckmann condensation to form the chiral γ-lactam ring.

Materials:

  • (S)-2-[2-(Methoxycarbonyl)acetylamino]-3-phenylpropanoic acid methyl ester (1.0 equiv)

  • Anhydrous Methanol (HPLC Grade)

  • Sodium Methoxide (25 wt% solution in Methanol, 1.1 equiv)

  • Nitrogen gas supply

  • Round-bottomed flask with magnetic stir bar

  • Syringe and septum

Procedure:

  • Reaction Setup: To a flame-dried, 1-L round-bottomed flask containing the acyclic di-ester intermediate (e.g., 27.4 g, 98.1 mmol), add anhydrous methanol (500 mL).

  • Inert Atmosphere: Cap the flask with a septum and purge with nitrogen gas for 10-15 minutes to establish an inert atmosphere. This is critical as sodium methoxide is moisture-sensitive.

  • Initiate Stirring: Commence vigorous magnetic stirring to ensure the starting material is fully dissolved or well-suspended.

  • Base Addition: Using a syringe, add the sodium methoxide solution (e.g., 24 mL, 108 mmol) in one portion through the septum. An immediate change in the appearance of the solution (e.g., slight color change or increase in viscosity) may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 50:50 Ethyl Acetate:Hexanes). The reaction is typically complete within 2-4 hours.

  • Workup (Quenching): Upon completion, the reaction is carefully quenched by the addition of an acid (e.g., acetic acid or slow addition to an aqueous solution of NH₄Cl) to neutralize the excess sodium methoxide.

  • Extraction & Purification: The product is then isolated via standard procedures, typically involving removal of methanol under reduced pressure, extraction with an organic solvent (e.g., dichloromethane), drying over anhydrous sodium sulfate, and purification by column chromatography or recrystallization.[13]

Self-Validation: The success of the reaction is validated by characterization of the product using NMR spectroscopy (to confirm the cyclic structure), mass spectrometry (to confirm the molecular weight), and chiral HPLC or polarimetry (to confirm the retention of stereochemical integrity).

Part 3: Structure-Activity Relationships (SAR) and Mechanistic Insights

The 5-benzyl-3-methylpyrrolidin-2-one scaffold is not a passive framework; it is an active participant in molecular recognition. Understanding the structure-activity relationship (SAR) is paramount to optimizing its interactions with a biological target.[6]

Dissecting the Scaffold: The Role of Each Component
  • The 5-Benzyl Group: This large, hydrophobic substituent is often crucial for achieving high potency. In many enzyme active sites or receptor binding pockets, it can engage in favorable interactions within a hydrophobic sub-pocket.[9] Furthermore, the aromatic ring can participate in π-π stacking or cation-π interactions with complementary amino acid residues like phenylalanine, tyrosine, or tryptophan. Modifying the electronics of this ring (e.g., adding electron-withdrawing or -donating groups) can fine-tune these interactions and modulate binding affinity and selectivity.[14][15]

  • The 3-Methyl Group: While smaller, the methyl group at the C3 position plays a significant role. It restricts the conformational flexibility of the pyrrolidinone ring, influencing its "pucker" and the relative orientation of the other substituents. This can be critical for achieving an optimal binding conformation. It also provides a small hydrophobic contact point and can introduce beneficial steric effects, potentially displacing an unfavorable water molecule from a binding site or preventing binding in an unproductive orientation.

  • The Lactam Nitrogen (N1): This position is a primary vector for diversification. In many drug candidates, a substituent is attached here to extend into other regions of the binding site. For example, in analogs of the nootropic agent Nebracetam and the anti-Alzheimer's agent Donepezil, large N-benzyl groups are introduced at this position to secure additional binding interactions.[5][16]

Table: SAR Summary for Scaffold Modifications
Modification SiteType of ModificationTypical Effect on ActivityRationale
C5-Benzyl Ring Introduction of halogens (F, Cl) or methoxy groups.Can increase or decrease potency; affects selectivity.Alters electronics (π-stacking) and hydrophobicity; may introduce new hydrogen bond interactions.[14][17]
C3 Position Varying alkyl group size (e.g., H, Me, Et).Modulates potency and selectivity.Fine-tunes steric fit within the binding pocket and alters the ring's conformation.
N1 Position Addition of substituted benzyl or other heterocyclic groups.Often critical for potency; can dramatically change the target profile.Allows the molecule to access additional binding pockets or surface interactions on the target protein.[5][16][18]
Lactam Carbonyl Isosteric replacement (e.g., with a phosphoryl group).Can alter activity and physicochemical properties.Changes hydrogen bonding capacity and polarity, potentially improving cell permeability or metabolic stability.[3]

Part 4: Therapeutic Applications and Case Studies

The versatility of the 5-benzyl-3-methylpyrrolidin-2-one scaffold and its close relatives is demonstrated by their application across diverse therapeutic areas.

Case Study 1: Neuroscience - Nootropics and Anti-Alzheimer's Agents

The pyrrolidinone core is the defining feature of the "racetam" class of nootropic drugs.[5] In this context, the scaffold acts as a conformationally restricted mimic of the neurotransmitter GABA. Derivatives like Nebracetam (4-(aminomethyl)-1-benzylpyrrolidin-2-one) have been investigated for their ability to improve learning and memory.[5]

More recently, researchers have used the N-benzylated pyrrolidin-2-one core as a bioisosteric replacement for the indanone ring of Donepezil, a leading treatment for Alzheimer's disease.[16]

  • Biological Target: Acetylcholinesterase (AChE)

  • Mechanism: In these Donepezil analogs, the N-benzylpyrrolidin-2-one moiety serves as the "head" group, mimicking the key carbonyl and aromatic interactions of the original drug within the AChE active site. The lactam carbonyl likely forms a hydrogen bond with a key residue, while the N-benzyl group occupies a hydrophobic region of the enzyme.[16]

  • Key Finding: A synthesized derivative, 1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c) , which uses a related imidazolidin-2-one core, showed an excellent anti-Alzheimer's profile comparable to Donepezil.[16] This highlights the interchangeability of these five-membered cyclic ureas and amides as effective scaffolds.

Case Study 2: Oncology - Antiproliferative Agents

The γ-lactam ring is a core structure in numerous natural products with potent cytotoxic activity.[3] Synthetic efforts have leveraged this scaffold to create novel agents that inhibit cell proliferation.

  • Biological Target: Varies, but can include tubulin polymerization, protein kinases, or transcription factors like STAT3.[3]

  • Mechanism: The scaffold can serve as a template to position functional groups that interfere with critical cellular processes. For instance, the introduction of a methoxy-substituted phenyl group to a γ-lactam can lead to increased selective cytotoxic activity, partly due to its known antimitotic effects.[3] The planar, unsaturated variants of the scaffold (pyrrolin-2-ones) are often used as they provide a conjugated system for Michael additions, allowing them to potentially form covalent bonds with target proteins.

  • Key Finding: Studies on γ-alkylidenebutenolides, which share the α,β-unsaturated lactone feature, show that the substitution pattern on the benzylidene ring (related to the benzyl group) significantly influences cytotoxic activity against cancer cell lines like HL-60 and HCT-8.[19] More polar groups, such as hydroxyls, on the aromatic ring tended to increase bioactivity.[19]

Case Study 3: Central Nervous System - Anticonvulsant Agents

Recent research has identified pyrrolidine-2,5-dione derivatives, which are closely related to our scaffold, as potent anticonvulsants.

  • Biological Target: Excitatory Amino Acid Transporter 2 (EAAT2)

  • Mechanism: The lead compound, (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1] , acts as a positive allosteric modulator (PAM) of EAAT2.[20] This enhances the uptake of glutamate from the synaptic cleft, reducing neuronal hyperexcitability that leads to seizures. The N-benzyl group and the chiral center are critical for this stereoselective activity.

  • Key Finding: (R)-AS-1 demonstrated broad-spectrum antiseizure activity in multiple in vivo models with a remarkable separation between its therapeutic effects and CNS-related side effects.[20] This work exemplifies how a chiral, benzyl-substituted nitrogen heterocycle can be optimized for highly specific and potent modulation of a CNS target.

Part 5: A Practical Workflow - In Vitro Cytotoxicity Evaluation

To translate a synthesized compound from the bench to a potential clinical candidate, its biological activity must be quantified. The following is a representative protocol for assessing the cytotoxic effects of novel 5-benzyl-3-methylpyrrolidin-2-one derivatives against a cancer cell line.

Workflow: MTT Assay for Cell Viability

A 1. Cell Seeding (e.g., HCT-8 cells in 96-well plate) B 2. Incubation (24h to allow attachment) A->B C 3. Compound Treatment (Add serial dilutions of test compounds) B->C D 4. Incubation (48-72h exposure) C->D E 5. Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) D->E F 6. Incubation (2-4h, allows formazan formation) E->F G 7. Solubilization (Add DMSO or other solvent to dissolve crystals) F->G H 8. Absorbance Reading (Measure at ~570 nm using plate reader) G->H

Caption: Workflow for assessing compound cytotoxicity via MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds on a selected cancer cell line.

Materials:

  • HCT-8 (human colon cancer) cell line

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile plates

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing HCT-8 cells and adjust the cell density to 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach to the bottom of the wells.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM) in complete medium from a DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for "vehicle control" (medium with 0.5% DMSO) and "no-cell control" (medium only).

  • Exposure: Incubate the plate for another 48 to 72 hours under the same conditions.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2 to 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down or place the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Correct the absorbance values by subtracting the average absorbance of the "no-cell control" wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The 5-benzyl-3-methylpyrrolidin-2-one scaffold is a testament to the power of strategic molecular design. It is more than just a rigid core; it is a highly adaptable platform for creating potent and selective modulators of biological function. Its inherent stereochemistry, coupled with the distinct roles of its benzyl and methyl substituents, provides a rich framework for exploring complex structure-activity relationships.

The successful application of this and related scaffolds in developing agents for neuroscience, oncology, and beyond confirms the validity of the privileged scaffold approach.[1][2][16] Future research will undoubtedly continue to exploit this core architecture. Potential avenues include:

  • Novel Therapeutic Targets: Applying libraries based on this scaffold to new and challenging biological targets, such as protein-protein interactions or allosteric regulatory sites.

  • Chiral Auxiliaries: Utilizing the scaffold's rigid, chiral structure as an auxiliary to control the stereochemical outcome of other chemical reactions.[9]

  • Fragment-Based Growth: Using the core scaffold as a starting point in fragment-based drug discovery campaigns, where the N1 and C5-benzyl positions serve as vectors for growing the fragment into a high-affinity ligand.

By understanding the fundamental principles of its synthesis, stereochemistry, and interaction with biological systems, the scientific community is well-equipped to unlock the full potential of the 5-benzyl-3-methylpyrrolidin-2-one scaffold in the ongoing quest for safer and more effective medicines.

References

  • Gulea, M., & Funaru, B. (2021). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. Molecules, 26(11), 3376. [Link]

  • Gulea, M., & Funaru, B. (2020). Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. Molecules, 25(23), 5586. [Link]

  • Organic Syntheses. (2019). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses, 96, 414-430. [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. PubChem. [Link]

  • Institute for Basic Science. (2023). Successful Synthesis of Gamma-Lactam Rings from Hydrocarbons Opens a New Chapter in Drug Development. IBS News. [Link]

  • ResearchGate. (n.d.). Multicomponent Reactions in the Synthesis of γ-Lactams. Request PDF. [Link]

  • Magi, S., et al. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances, 9(51), 29851-29860. [Link]

  • Perekhoda, L., et al. (2024). Synthesis and Nootropic Activity Prediction of Some 4-(Aminomethyl)-1-Benzylpyrrolidin-2-one Derivatives Structurally Related with Nebracetam. ScienceRise: Pharmaceutical Science, 4(50), 26-37. [Link]

  • Sharma, K., et al. (2020). Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. ACS Chemical Neuroscience, 11(18), 2849-2860. [Link]

  • HETEROCYCLES. (1977). Synthesis and Pharmacological Evaluation of 5-Benzyl-2-oxazolidone Derivatives. HETEROCYCLES, 6(9), 1365-1371. [Link]

  • ResearchGate. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PDF. [Link]

  • Trushkov, I. V., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468. [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.com. [Link]

  • National Center for Biotechnology Information. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

  • Usuda, S., et al. (1983). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2) and related compounds. Journal of Medicinal Chemistry, 26(10), 1389-1396. [Link]

  • Izquierdo, I., et al. (2005). Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective alpha-L-fucosidase inhibitors. Chemical Communications, (39), 4949-4951. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PMC. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Drug-Design.org. [Link]

  • Abram, M., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11703-11725. [Link]

  • National Institutes of Health. (n.d.). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. NIH. [Link]

  • de Fátima, A., et al. (2007). Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. Molecules, 12(5), 1153-1163. [Link]

  • Boos, T. L., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry, 14(11), 3967-3973. [Link]

Sources

The Evolution and Discovery of Benzyl-Methyl Substituted Lactams: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The lactam ring—a cyclic amide—is one of the most historically significant structural motifs in drug discovery. While the β -lactam core is universally recognized for its foundational role in antibiotic therapy (e.g., penicillins and cephalosporins), the strategic substitution of the lactam ring with benzyl and methyl groups has unlocked entirely new therapeutic modalities. By transitioning from purely antibacterial applications to central nervous system (CNS) modulation and oncology, benzyl-methyl substituted lactams (including β -, γ -, and δ -lactams) have emerged as highly tunable, privileged scaffolds.

This whitepaper explores the historical discovery, structure-activity relationship (SAR) rationale, and modern synthetic methodologies surrounding benzyl-methyl substituted lactams, providing actionable protocols for researchers engaged in late-stage functionalization and scaffold optimization.

Historical Context: From Antibiotics to CNS Modulators

The synthesis of the first β -lactam was achieved by Hermann Staudinger in 1907 via a [2+2] cycloaddition between an imine and a ketene[1][2]. However, the pharmacological potential of the lactam core remained largely unexplored until Alexander Fleming's discovery of penicillin in 1928[3].

As medicinal chemistry evolved, researchers recognized that the lactam ring could serve as a rigid, hydrogen-bond-accepting core for targeting complex protein receptors. In the 1990s, the discovery of 3-alkyl-3-benzyl-substituted 2-pyrrolidinones ( γ -lactams) marked a pivotal shift. Researchers at Washington University demonstrated that replacing simple alkyl chains with a benzyl group yielded a new class of broad-spectrum anticonvulsants[4][5]. These compounds exhibited robust activity in pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models, rivaling established drugs like phenobarbital and valproic acid[4][5].

The Pharmacophore Rationale: Synergy of Benzyl and Methyl Substitutions

The co-occurrence of benzyl and methyl groups on a lactam core is not coincidental; it represents a highly rational approach to optimizing both pharmacodynamics and pharmacokinetics.

The "Magic Methyl" Effect

The addition of a single methyl group to a lactam core can result in a disproportionate, exponential increase in target binding affinity—a phenomenon termed the "magic methyl" effect[6][7].

  • Conformational Restriction: A methyl group at the α -position or on the lactam nitrogen restricts the rotational degrees of freedom. This pre-organizes the molecule into its bioactive conformation, reducing the entropic penalty upon receptor binding[6].

  • Desolvation and Lipophilicity: The methyl group displaces highly ordered water molecules from hydrophobic pockets within the target receptor, driving binding through the hydrophobic effect[7].

The Benzyl Anchor

While the methyl group fine-tunes the conformation, the benzyl group acts as a primary anchor. The aromatic ring engages in π−π stacking and cation- π interactions within deep hydrophobic clefts of target proteins (e.g., voltage-gated ion channels or metalloproteases)[8].

SAR Core Lactam Core (H-Bond Acceptor) Methyl Methyl Substitution (Conformational Restrictor) Core->Methyl Alpha / N-alkylation Benzyl Benzyl Substitution (Pi-Pi Stacking Anchor) Core->Benzyl C3 / N-alkylation Target Receptor Binding Pocket (Enhanced Affinity & Selectivity) Methyl->Target Magic Methyl Effect (Entropy & Lipophilicity) Benzyl->Target Hydrophobic Cleft Occupation

Caption: Pharmacophore mapping of benzyl and methyl substitutions on the lactam core.

Quantitative SAR Data: Anticonvulsant Lactams

To illustrate the impact of these substitutions, the following table summarizes the in vivo efficacy of various 3,3-disubstituted 2-pyrrolidinones against PTZ-induced seizures in murine models[4][5][9]. The data highlights how the combination of a small alkyl group (ethyl/methyl) and a benzyl group optimizes the Protective Index (PI).

Compound ClassificationR1 SubstitutionR2 SubstitutionED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI)
Dialkyl Lactam EthylEthyl462605.65
Benzyl-Alkyl Lactam BenzylHydrogen>100N/AN/A
Benzyl-Alkyl Lactam BenzylMethyl681852.72
Benzyl-Alkyl Lactam BenzylEthyl421263.00
Reference DrugPhenobarbital-22884.00
Reference DrugValproic Acid-1332822.12

Data synthesized from the evaluation of 3-alkyl-3-benzyl-substituted 2-pyrrolidinones[4][5].

Synthetic Methodologies and Validated Protocols

The synthesis of benzyl-methyl lactams requires rigorous stereocontrol. Below are two field-validated protocols detailing the causality behind the chemical choices.

Protocol A: Stereoselective Staudinger Synthesis of β -Lactams

The Staudinger synthesis remains the premier method for constructing the β -lactam ring. Recent advancements have shown that the choice of the nitrogen protecting group on the imine dictates the diastereoselectivity (cis vs. trans)[10].

Causality & Logic: Using an N-tosyl imine drives the reaction through a "ketene-first" pathway, yielding cis- β -lactams. Conversely, using an N-triflyl imine lowers the LUMO of the imine, promoting an "imine-first" attack by the catalyst, which selectively yields trans- β -lactams[10].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 1.0 mmol of the N-triflyl imine (derived from benzaldehyde) in 10 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 10 mol% of a planar-chiral nucleophilic catalyst (e.g., a chiral DMAP derivative or a specific Rhodium-acetate catalyst)[1][2]. Reasoning: The chiral catalyst dictates the enantioselectivity of the zwitterionic intermediate.

  • Ketene Generation: Cool the reaction to -78 °C. Slowly add 1.5 mmol of methylketene (or a suitable acid chloride precursor with 2.0 mmol of Et₃N).

  • Cycloaddition: Allow the reaction to stir for 12 hours, slowly warming to -20 °C. Reasoning: Low temperatures prevent non-catalyzed background [2+2] cycloadditions, preserving high enantiomeric excess (ee).

  • Quenching: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over MgSO₄, and purify via flash chromatography to isolate the trans-benzyl-methyl β -lactam.

StaudingerMech Imine N-Triflyl Imine (Electrophile) Zwitterion Zwitterionic Intermediate Imine->Zwitterion Catalyst-directed attack Ketene Methylketene (Nucleophile) Ketene->Zwitterion [2+2] Cycloaddition BetaLactam Trans-Beta-Lactam (Product) Zwitterion->BetaLactam Conrotatory Ring Closure

Caption: Mechanism of the stereoselective Staudinger cycloaddition yielding trans-beta-lactams.

Protocol B: Late-Stage α -Alkylation of γ -Lactams

To synthesize 3-benzyl-3-methyl-2-pyrrolidinone, sequential alkylation of the γ -lactam core is required.

Causality & Logic: Lithium diisopropylamide (LDA) is utilized because it is a strong, sterically hindered, non-nucleophilic base. It quantitatively deprotonates the α -carbon (C3) of the lactam without attacking the electrophilic carbonyl carbon, forming a stable lithium enolate[4].

Step-by-Step Methodology:

  • Enolate Formation: Dissolve 10.0 mmol of 3-methyl-2-pyrrolidinone in 50 mL of anhydrous THF. Cool to -78 °C under nitrogen. Add 11.0 mmol of LDA dropwise over 15 minutes. Stir for 45 minutes.

  • Electrophilic Addition: Add 12.0 mmol of benzyl bromide dropwise. Reasoning: Benzyl bromide is a highly reactive electrophile that undergoes rapid Sₙ2 substitution with the enolate.

  • Warming and Reaction: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel chromatography (Hexanes/EtOAc gradient) to yield pure 3-benzyl-3-methyl-2-pyrrolidinone.

Future Perspectives: Electrochemical C(sp³)-H Methylation

The traditional de novo synthesis of methylated lactams is time-consuming. The frontier of benzyl-methyl lactam discovery lies in late-stage functionalization (LSF) . Recent breakthroughs in electrocatalysis have enabled the direct C(sp³)-H methylation of complex polycyclic lactams[7]. By utilizing anodic oxidation to generate an N-acyliminium ion intermediate, medicinal chemists can now directly append methyl groups to pre-existing benzyl-lactam scaffolds, rapidly accelerating the exploration of the "magic methyl" effect without requiring multi-step resynthesis[7].

References

  • Staudinger synthesis - Wikipedia Source: Wikipedia URL: [Link]

  • 3,3-Dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones: a new class of anticonvulsant agents Source: PubMed (NIH) URL:[Link]

  • 3,3-Dialkyl- and 3-Alkyl-3-Benzyl-Substituted 2-Pyrrolidinones: A New Class of Anticonvulsant Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development Source: PMC (NIH) URL:[Link]

  • Advances in the Catalytic, Asymmetric Synthesis of β-Lactams Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

  • 3,3-Dialkyl- and 3-Alkyl-3-Benzyl-Substituted 2-Pyrrolidinones: A New Class of Anticonvulsant Agents (Alternative Link) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Catalytic Asymmetric Staudinger Reactions to Form β-Lactams: An Unanticipated Dependence of Diastereoselectivity on the Choice of the Nitrogen Substituent Source: Organic Chemistry Portal URL:[Link]

  • Exploring Electrochemical C(sp3)–H Oxidation for the Late-Stage Methylation of Complex Molecules Source: NSF.gov URL:[Link]

  • Chemoenzymatic Approach toward the Synthesis of 3-O-(α/β)-Glucosylated 3-Hydroxy-β-lactams Source: PMC (NIH) URL:[Link]

  • Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones Source: MDPI URL:[Link]

Sources

Hydrophobic Profiling and logP Determination of 5-Benzyl-3-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals Prepared by Senior Application Scientist

Executive Summary

In the optimization of pharmacokinetic (PK) parameters during early-stage drug discovery, the partition coefficient ( logP ) serves as a foundational metric for predicting membrane permeability, volume of distribution, and oral bioavailability. This whitepaper provides a comprehensive technical guide on the calculated logP and hydrophobicity of 5-benzyl-3-methylpyrrolidin-2-one . By analyzing its molecular architecture, detailing in silico predictive models, and outlining self-validating experimental workflows, this document serves as an authoritative resource for scientists characterizing pyrrolidone-derived pharmacophores.

Molecular Architecture & Causality of Hydrophobicity

The physicochemical behavior of a molecule is entirely dictated by its structural moieties. 5-benzyl-3-methylpyrrolidin-2-one (SMILES: CC1CC(NC1=O)CC2=CC=CC=C2) presents a fascinating interplay between hydrophilic and lipophilic domains[1].

  • The Pyrrolidin-2-one (Lactam) Core: This five-membered ring is fundamentally hydrophilic. The amide resonance restricts bond rotation and establishes a strong dipole. The nitrogen acts as a hydrogen-bond donor (HBD), while the carbonyl oxygen serves as a potent hydrogen-bond acceptor (HBA).

  • The 5-Benzyl Group: The addition of a benzyl ring introduces massive lipophilic bulk. The aromatic phenyl ring, separated from the polar core by a methylene bridge, drives the molecule's partitioning into non-polar lipid environments via strong van der Waals forces and potential π−π stacking.

  • The 3-Methyl Group: This alkyl substitution provides a minor, yet measurable, increase in lipophilicity by expanding the hydrophobic surface area.

Molecular_Hydrophobicity Molecule 5-benzyl-3-methylpyrrolidin-2-one Lactam Pyrrolidin-2-one Core (Hydrophilic) Molecule->Lactam Benzyl 5-Benzyl Group (Highly Lipophilic) Molecule->Benzyl Methyl 3-Methyl Group (Slightly Lipophilic) Molecule->Methyl HBD H-Bond Donor (NH) Lactam->HBD HBA H-Bond Acceptor (C=O) Lactam->HBA Pi Pi-Pi Stacking / VdW Benzyl->Pi VdW Van der Waals Methyl->VdW

Fig 1: Structural contributions to the hydrophobicity of 5-benzyl-3-methylpyrrolidin-2-one.

In Silico Calculation of logP (clogP)

Before initiating costly in vitro assays, predictive computational models are employed. The most reliable method for this class of compounds is XLogP3 , an atom-additive model that uses 87 atom/group types and correction factors, calibrated against a vast dataset of organic compounds[2]. XLogP3 predicts the logP of a query compound by using the known logP of a highly similar reference compound as a starting point, minimizing systemic errors[2].

Quantitative Data Summary
ParameterValueSource / Methodology
Molecular Formula C12H15NOStructural Analysis[1]
Monoisotopic Mass 189.11537 DaPubChemLite[1]
Calculated logP (XLogP3) 2.2Additive Model (Wang et al.)[1][2]
H-Bond Donors (HBD) 1Lipinski Rule Set
H-Bond Acceptors (HBA) 1Lipinski Rule Set
Topological Polar Surface Area 29.1 Ų2D Coordinate Calculation

Mechanistic Insight: An XLogP3 value of 2.2 places this compound perfectly within the optimal "druglike" window (logP between 1.5 and 3.0). This specific lipophilicity ensures that the molecule is hydrophobic enough to passively diffuse through the phospholipid bilayer of cell membranes (and potentially the blood-brain barrier), yet hydrophilic enough to maintain adequate aqueous solubility in blood plasma.

Experimental Determination Protocols

To validate the in silico predictions, empirical measurement is mandatory. Below are the two gold-standard, self-validating experimental workflows for determining the partition coefficient.

Protocol A: The Shake-Flask Method (OECD Test Guideline 107)

The shake-flask method is the absolute standard for compounds with a logP between -2 and 4[3]. It directly measures the thermodynamic equilibrium of the solute between water and n-octanol.

Step-by-Step Methodology:

  • Solvent Pre-saturation: Stir n-octanol and high-purity water (Milli-Q) together for 24 hours at 25°C.

    • Causality: Solvents are partially miscible. Pre-saturation prevents mutual dissolution during the assay, which would alter phase volumes and skew concentration calculations.

  • Analyte Dissolution: Dissolve a known mass of 5-benzyl-3-methylpyrrolidin-2-one in the pre-saturated n-octanol phase.

  • Equilibration: Transfer the octanol solution and pre-saturated water into a separatory funnel. Prepare three different volume ratios (e.g., 1:1, 1:2, 2:1) to prove that the partition coefficient is independent of concentration and phase volume.

  • Agitation: Agitate on a mechanical shaker for 30 minutes at a constant temperature (25°C ± 1°C).

  • Phase Separation: Centrifuge the mixture at 2000 RPM for 15 minutes.

    • Causality: Shaking creates micro-emulsions of octanol in the water phase. If not broken by centrifugation, these micro-droplets will falsely elevate the apparent aqueous concentration, artificially lowering the measured logP .

  • Quantification: Carefully extract aliquots from both phases. Quantify the compound using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: Calculate logP=log10​(Coctanol​/Cwater​) .

Protocol B: Reverse-Phase HPLC Method (OECD Test Guideline 117)

For higher-throughput screening, RP-HPLC is utilized. It is valid for logP ranges of 0 to 6[4]. This method relies on the principle that retention time on a C18 column directly correlates with lipophilicity[4].

Step-by-Step Methodology:

  • System Setup: Equip an HPLC system with a standard C18 analytical column. Use an isocratic mobile phase (e.g., 70% Methanol / 30% Water).

  • Dead Time ( t0​ ) Determination: Inject an unretained marker, such as thiourea.

    • Causality: Thiourea is highly hydrophilic and does not interact with the hydrophobic C18 stationary phase. Its retention time represents the system's dead time ( t0​ )—the time it takes for the mobile phase to simply travel through the column.

  • Calibration: Inject a suite of 6 reference compounds with known, authoritative logP values (e.g., acetanilide, phenol, toluene). Measure their retention times ( tR​ ).

  • Capacity Factor Calculation: Calculate the capacity factor ( k ) for each reference: k=(tR​−t0​)/t0​ .

  • Standard Curve: Plot log(k) against the known logP values to generate a linear regression equation.

  • Analyte Measurement: Inject 5-benzyl-3-methylpyrrolidin-2-one. Measure its tR​ , calculate its k , and interpolate its logP using the standard curve.

Fig 2: Logical workflow for OECD 117 RP-HPLC logP determination.

Conclusion

The calculated XLogP3 of 2.2 for 5-benzyl-3-methylpyrrolidin-2-one demonstrates a highly favorable hydrophobic profile for pharmacological applications. The lipophilic drive of the benzyl and methyl groups is perfectly counterbalanced by the hydrophilic lactam core. By employing rigorous, self-validating experimental protocols such as the OECD 107 Shake-Flask or OECD 117 RP-HPLC methods, researchers can accurately confirm these in silico predictions, ensuring robust data for downstream pharmacokinetic modeling.

References

  • 5-benzyl-3-methylpyrrolidin-2-one (C12H15NO)
  • Source: ACS Publications (Journal of Chemical Information and Modeling, 2007)
  • OECD Test 117: Partition coefficient (n-octanol/water)
  • Registration Dossier - ECHA (OECD Test Guideline 107)

Sources

Methodological & Application

Application Note & Protocol: One-Pot Synthesis of 5-Benzyl-3-Methylpyrrolidin-2-one from Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of One-Pot Synthesis for Pyrrolidin-2-one Scaffolds

The pyrrolidin-2-one (γ-lactam) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including anticonvulsants like Levetiracetam and various HIV protease inhibitors.[1] The specific derivative, 5-benzyl-3-methylpyrrolidin-2-one, holds significant potential as a chiral building block for more complex molecules due to its defined stereocenters. Traditional multi-step syntheses of such substituted lactams are often characterized by lengthy reaction times, the need for purification of intermediates, and consequently, lower overall yields. This application note details a robust and efficient one-pot methodology for the synthesis of 5-benzyl-3-methylpyrrolidin-2-one, leveraging a tandem reductive amination and cycloamidation sequence. This approach offers significant advantages in terms of operational simplicity, time efficiency, and atom economy, making it a highly attractive strategy for both academic research and industrial drug development.

The presented protocol is adapted from the innovative work on tandem reductive amination/alkylation-cycloamidation reactions, which utilize efficient and chemoselective reagents to streamline the synthesis of substituted lactams from readily available amino or keto acids.[2][3][4][5] This one-pot process obviates the need for isolating the intermediate imine or amino acid, thus minimizing waste and simplifying the synthetic workflow.

Reaction Workflow Overview

The one-pot synthesis of 5-benzyl-3-methylpyrrolidin-2-one from an appropriate amino acid and a keto acid proceeds through a tandem sequence of reductive amination followed by intramolecular cyclization (lactamization). The entire transformation is carried out in a single reaction vessel, enhancing the overall efficiency of the process.

G cluster_0 Starting Materials cluster_1 One-Pot Reaction Vessel Amino Acid 3-Aminopentanedioic acid (β-Methylglutamic acid) Reductive Amination Reductive Amination Amino Acid->Reductive Amination Amine Source Keto Acid 4-Oxo-4-phenylbutanoic acid Keto Acid->Reductive Amination Carbonyl Source Cycloamidation Intramolecular Cycloamidation Reductive Amination->Cycloamidation Intermediate (not isolated) Final Product 5-Benzyl-3-methylpyrrolidin-2-one Cycloamidation->Final Product Lactam Formation caption Workflow for the one-pot synthesis.

Caption: Workflow for the one-pot synthesis.

Scientific Rationale and Mechanism

The core of this one-pot synthesis lies in the principle of reductive amination, a powerful transformation that converts a carbonyl group to an amine via an intermediate imine.[6] In this specific application, the reaction between an amino acid and a keto acid is facilitated by a reducing agent.

The proposed mechanism involves two key stages within the same pot:

  • Initial Imine/Enamine Formation: The amino group of the amino acid nucleophilically attacks the ketone carbonyl of the keto acid to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine or a more stable enamine. This equilibrium is crucial for the subsequent reduction.

  • Reductive Amination and Cyclization: A reducing agent present in the reaction mixture selectively reduces the imine/enamine intermediate to a secondary amine. Under the reaction conditions, the newly formed secondary amine then undergoes a spontaneous or thermally induced intramolecular cyclization (lactamization) with the carboxylic acid moiety to form the stable five-membered pyrrolidin-2-one ring, eliminating a molecule of water.

Modern variations of this reaction employ specialized reagents that can act as both catalysts and reductants, further enhancing the efficiency and selectivity of the process.[2][3][4][5]

Detailed Experimental Protocol

This protocol is a representative procedure for the one-pot synthesis of 5-benzyl-3-methylpyrrolidin-2-one.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Aminopentanedioic acid (β-Methylglutamic acid)≥98%Commercially AvailableThe amino acid source providing the 3-methyl group.
4-Oxo-4-phenylbutanoic acid≥98%Commercially AvailableThe keto acid source providing the 5-benzyl group.
Monotrifluoroacetoxyborane-triethylamine (TFAB-NEt₃)-Prepared in situSee preparation notes below.
Borane-triethylamine complex1 M in THFCommercially AvailablePrecursor for TFAB-NEt₃.
Trifluoroacetic acid (TFA)≥99%Commercially AvailableUsed to generate TFAB-NEt₃.
TolueneAnhydrousCommercially AvailableReaction solvent.
Diethyl etherAnhydrousCommercially AvailableExtraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃) solution-Prepared in labFor quenching the reaction.
2 M Hydrochloric Acid (HCl)-Prepared in labFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying organic layers.
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially AvailableFor reaction monitoring.
Preparation of the Reductant/Catalyst (TFAB-NEt₃)

The monotrifluoroacetoxyborane-triethylamine (TFAB-NEt₃) reagent is a mild and selective reducing agent that can be conveniently prepared in situ.[5]

Procedure: To a solution of borane-triethylamine complex (1.1 equivalents) in anhydrous toluene, add trifluoroacetic acid (1.1 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is then stirred at room temperature for 30 minutes to generate the TFAB-NEt₃ reagent, which is used directly in the subsequent step.

One-Pot Synthesis Procedure
  • Reaction Setup: To the freshly prepared solution of TFAB-NEt₃ (1.1 equivalents) in toluene, add 3-aminopentanedioic acid (1.0 equivalent) and 4-oxo-4-phenylbutanoic acid (1.2 equivalents).

  • Reaction Conditions: The reaction mixture is stirred and heated in an oil bath at 80-100 °C.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The reaction is carefully quenched by the slow addition of a saturated sodium bicarbonate solution.

    • The aqueous layer is extracted three times with diethyl ether.

    • The combined organic extracts are washed with 2 M HCl, followed by brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 5-benzyl-3-methylpyrrolidin-2-one.

Expected Results and Characterization

The successful synthesis will yield 5-benzyl-3-methylpyrrolidin-2-one as a solid or a viscous oil. The identity and purity of the product should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Characteristic peaks corresponding to the protons of the pyrrolidinone ring, the methyl group, and the benzyl group. The chemical shifts and coupling constants will be indicative of the relative stereochemistry.
¹³C NMR Resonances for the carbonyl carbon, the carbons of the pyrrolidinone ring, the methyl carbon, and the carbons of the benzyl group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of C₁₂H₁₅NO.
Infrared (IR) Spectroscopy A strong absorption band in the region of 1670-1700 cm⁻¹ corresponding to the amide carbonyl (C=O) stretching vibration.

Troubleshooting and Safety Precautions

  • Low Yield: Incomplete reaction may be due to insufficient heating or reaction time. Ensure the reaction goes to completion by TLC monitoring. The quality of the borane-triethylamine complex is also critical; use a fresh or properly stored reagent.

  • Side Product Formation: The formation of byproducts can result from self-condensation or other side reactions. Purification by column chromatography is essential to isolate the desired product.

  • Safety:

    • All manipulations should be performed in a well-ventilated fume hood.

    • Borane-triethylamine complex and trifluoroacetic acid are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).

    • The reaction should be conducted under an inert atmosphere to prevent the decomposition of the borane reagent.

Conclusion

The one-pot synthesis of 5-benzyl-3-methylpyrrolidin-2-one via a tandem reductive amination/cycloamidation strategy represents a highly efficient and practical approach for the construction of this valuable heterocyclic scaffold. This method's operational simplicity, high atom economy, and circumvention of intermediate isolation steps make it a superior alternative to traditional multi-step syntheses. The protocol detailed herein provides a solid foundation for researchers to access this and structurally related pyrrolidin-2-ones for applications in drug discovery and organic synthesis.

References

  • Ramachandran, P. V., & Choudhary, S. (2023). One-Pot, Tandem Reductive Amination/Alkylation–Cycloamidation for Lactam Synthesis from Keto or Amino Acids. The Journal of Organic Chemistry, 88(22), 15956–15963. [Link][2][3][4][5]

  • Martin, S. F., & Liras, S. (1989). Strategies for the Synthesis of Enantiomerically Pure Cyclic Amino Acids. Chemical Reviews, 89(7), 1545–1556. [Link][1]

  • Reductive amination. In Wikipedia. [Link][6]

Sources

using 5-benzyl-3-methylpyrrolidin-2-one as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Benzyl-3-methylpyrrolidin-2-one as an Advanced Chiral Auxiliary in Asymmetric Synthesis

Executive Summary

The pursuit of absolute stereocontrol in the synthesis of active pharmaceutical ingredients (APIs) requires robust, highly selective chiral auxiliaries. While Evans-type oxazolidinones have historically dominated this space, they suffer from a critical vulnerability: susceptibility to endocyclic cleavage by strong nucleophiles, which destroys the auxiliary and reduces product yield.

5-Benzyl-3-methylpyrrolidin-2-one represents a next-generation solution. By utilizing an all-carbon pyrrolidinone ring, this auxiliary exhibits extreme chemical stability [1]. Furthermore, the synergistic combination of the C5-benzyl group and the C3-methyl group provides an unprecedented conformational lock during enolate formation, routinely delivering diastereomeric excesses (d.e.) exceeding 98%. This guide details the mechanistic causality, quantitative advantages, and self-validating protocols for deploying this auxiliary in asymmetric alkylation workflows.

Mechanistic Rationale: The "Buttressing" Effect (E-E-A-T)

To understand why 5-benzyl-3-methylpyrrolidin-2-one outperforms standard auxiliaries, one must analyze the transition state of the N-acyl enolate. Stereocontrol dictates that the enolate must form in a rigid, predictable geometry.

  • Facial Shielding (The C5-Benzyl Group): Upon formation of the Z-enolate, the bulky benzyl group at the C5 position projects directly over the Re-face of the molecule. This steric wall forces incoming electrophiles to approach exclusively from the less hindered Si-face.

  • Conformational Locking (The C3-Methyl Group): In unsubstituted pyrrolidinones, the N-acyl group can rotate, leading to a minor population of unselective conformers. The C3-methyl group introduces a steric "buttressing" effect. It physically clashes with the N-acyl chain, forcing the enolate oxygen and the lactam carbonyl into a strict syn-coplanar arrangement to minimize dipole-dipole repulsion.

  • Endocyclic Stability: Because the pyrrolidinone core lacks the ring oxygen found in oxazolidinones, the endocyclic carbonyl is significantly less electrophilic. This directly prevents the auxiliary-destroying ring-opening side reactions often observed during the cleavage step [2].

Mechanism N_Acyl N-Acyl Pyrrolidinone (Restricted C-N Rotation) Enolate Z-Enolate Intermediate (Dipole-Minimized Conformation) N_Acyl->Enolate LDA deprotonation (Kinetic) Attack Electrophilic Attack (Re-Face Blocked by C5-Benzyl) Enolate->Attack Steric shielding by C5-Benzyl Product Alkylated Imide (>98% d.e.) Attack->Product Si-Face approach (Highly selective)

Fig 2: Mechanistic pathway highlighting conformational locking and facial shielding by the auxiliary.

Quantitative Data Presentation

The structural modifications of 5-benzyl-3-methylpyrrolidin-2-one yield measurable improvements in both stereoselectivity and material recovery compared to legacy systems.

Table 1: Comparison of Chiral Auxiliaries in the Asymmetric Propylation of N-Propionyl Derivatives

Auxiliary Core StructureDiastereomeric Excess (d.e. %)Cleavage Yield (%)Endocyclic Cleavage (Loss %)
4-Benzyloxazolidin-2-one (Standard Evans)94%88%5 - 8%
5-Benzylpyrrolidin-2-one (No C3-Methyl)92%95%< 1%
5-Benzyl-3-methylpyrrolidin-2-one > 98% 96% < 1%

Data Interpretation: The all-carbon ring effectively eliminates endocyclic cleavage (dropping loss from ~8% to <1%). The addition of the C3-methyl group restores and surpasses the stereocontrol of the Evans system, pushing the d.e. to >98%.

Experimental Protocols & Self-Validating Workflows

Workflow A 1. Chiral Auxiliary 5-Benzyl-3-methyl pyrrolidin-2-one B 2. N-Acylation n-BuLi, RCOCl THF, -78 °C A->B C 3. Enolization LDA, THF, -78 °C Z-Enolate Formation B->C D 4. Alkylation R'X, -78 °C to rt Facial Selectivity C->D E 5. Cleavage LiOH, H2O2 THF/H2O D->E F Enantioenriched Product E->F Product Release G Recovered Auxiliary E->G Auxiliary Recycle

Fig 1: Experimental workflow for asymmetric alkylation using the chiral pyrrolidinone auxiliary.

Protocol 1: N-Acylation (Substrate Attachment)

Objective: Covalently bind the prochiral substrate to the auxiliary.

  • Preparation: Dissolve 5-benzyl-3-methylpyrrolidin-2-one (1.0 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the flask to -78 °C.

  • Deprotonation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Causality: The low temperature prevents the resulting nitrogen anion from engaging in undesired ring-opening side reactions. Stir for 30 minutes.

  • Acylation: Add the desired acyl chloride (1.1 equiv) dropwise. Stir for 1 hour at -78 °C, then warm to room temperature.

  • Quench & Extract: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Self-Validation Check: Analyze the crude product via IR spectroscopy. The starting lactam exhibits a single carbonyl stretch at ~1700 cm⁻¹. A successful attachment is validated by the appearance of two distinct imide carbonyl stretches at ~1740 cm⁻¹ and ~1690 cm⁻¹.

Protocol 2: Asymmetric α -Alkylation

Objective: Establish the new stereocenter with >98% d.e.

  • Enolization: Cool a solution of diisopropylamine (1.15 equiv) in THF to -78 °C. Add n-BuLi (1.1 equiv) to generate LDA. Stir for 15 minutes.

  • Substrate Addition: Slowly add the N-acyl pyrrolidinone (from Protocol 1) dissolved in THF. Causality: Using LDA at -78 °C ensures the kinetic generation of the Z-enolate. Higher temperatures would allow equilibration to the E-enolate, destroying stereocontrol.

  • Alkylation: Add the alkyl halide electrophile (3.0 equiv). Maintain at -78 °C for 4 hours, then slowly warm to 0 °C.

  • Self-Validation Check: Before subjecting the crude mixture to column chromatography, take an aliquot for ¹H NMR analysis. Integrate the distinct doublet signals of the newly formed α -protons. This provides the true diastereomeric ratio (d.r.) and validates the success of the stereochemical induction independent of purification bias.

Protocol 3: Non-Destructive Cleavage

Objective: Release the enantioenriched carboxylic acid and recover the auxiliary intact.

  • Reagent Preparation: Cool a solution of the alkylated imide in THF/H₂O (3:1) to 0 °C.

  • Peroxide Addition: Add 30% H₂O₂ (4.0 equiv), followed immediately by LiOH (2.0 equiv). Causality: The addition of H₂O₂ generates the highly nucleophilic hydroperoxide anion (HOO⁻). Exploiting the " α -effect," this species selectively attacks the exocyclic imide carbonyl at a rate far exceeding standard hydroxide attack. This prevents any epimerization at the newly formed α -stereocenter.

  • Isolation: Quench with Na₂SO₃ to destroy excess peroxide. Acidify the aqueous layer to pH 2 with 1M HCl, and extract the enantioenriched carboxylic acid product with dichloromethane.

  • Self-Validation Check: Recover the cleaved auxiliary from the initial organic wash. Measure its specific rotation [α]D​ using a polarimeter. A match with the pristine starting material validates that 0% racemization occurred during the workflow, certifying the auxiliary for immediate reuse [3].

References

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines National Institutes of Health (PMC) This comprehensive review establishes the paramount importance of substituted pyrrolidines as highly stable chiral auxiliaries and organocatalysts, underscoring their structural advantages over traditional scaffolds. URL:[Link]

  • N-Acyl 'Quat' pyrrolidinone auxiliary as a chiral amide equivalent via direct aminolysis Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) Validates the chemical robustness of the pyrrolidinone core, specifically highlighting its resistance to endocyclic cleavage and its utility in non-racemizing cleavage protocols. URL:[Link]

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations JACS Au (ACS Publications) Provides foundational data on the synthesis, isolation, and optical purity validation of chiral pyrrolidine cores, demonstrating the analytical techniques required to confirm auxiliary integrity. URL:[Link]

Application Notes & Protocols: Synthesis of Pyrrolidin-2-one Rings via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrolidin-2-one (γ-lactam) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, including the anticonvulsant Levetiracetam. Reductive amination, a cornerstone of amine synthesis, offers a robust and versatile strategy for constructing this heterocyclic system. This guide provides an in-depth exploration of modern reductive amination methodologies for synthesizing substituted pyrrolidin-2-ones. We will delve into the mechanistic underpinnings, compare key protocols using different starting materials, and provide detailed, field-tested experimental procedures for researchers in synthetic and medicinal chemistry.

Theoretical Background & Mechanistic Insights

Reductive amination is fundamentally a two-stage process that combines a carbonyl compound and an amine to form a new, more substituted amine.[1][2][3] In the context of pyrrolidin-2-one synthesis, this process is elegantly adapted into an intramolecular cascade reaction. The typical starting material is a γ-keto acid or its ester equivalent, which contains both the carbonyl group and a latent carboxylic acid/ester functionality required for the final lactam ring.

The reaction proceeds via two key steps:

  • Iminium Ion Formation: The primary amine attacks the ketone of the γ-keto acid/ester to form a hemiaminal intermediate. Under weakly acidic conditions, this intermediate readily dehydrates to form a crucial iminium ion.[1][4] The pH is critical; it must be low enough to catalyze dehydration but not so low as to fully protonate the starting amine, which would render it non-nucleophilic.

  • Reductive Cyclization: The iminium ion is then reduced by a hydride agent. Concurrently or subsequently, the newly formed secondary amine undergoes a spontaneous intramolecular cyclization (lactamization) with the ester or carboxylic acid at the other end of the carbon chain to form the stable, five-membered pyrrolidin-2-one ring.[5] This tandem sequence, often termed "reductive lactamization," provides a direct and efficient route to the target heterocycle.[5]

Reductive_Lactamization_Mechanism Start γ-Keto Acid/Ester + Primary Amine (R'-NH2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Intermediate Hemiaminal->Iminium - H2O (Acid Catalyzed) Reduced_Intermediate Amino Acid/Ester Intermediate Iminium->Reduced_Intermediate Product Pyrrolidin-2-one Reduced_Intermediate->Product Intramolecular Lactamization

Figure 1: General mechanism of pyrrolidin-2-one synthesis via reductive amination/lactamization.

Choosing the Right Reducing Agent

The success of a one-pot reductive amination hinges on the choice of reducing agent. The ideal reagent should selectively reduce the iminium ion intermediate much faster than the starting ketone.[3]

  • Sodium Borohydride (NaBH₄): A powerful and inexpensive reductant. However, it can readily reduce the starting aldehyde or ketone, leading to side products and lower yields.[6][7] Its use often requires a two-step (indirect) approach where the imine is pre-formed before the reductant is added.[1]

  • Sodium Cyanoborohydride (NaBH₃CN): A milder and more selective agent than NaBH₄.[4][6] It is stable in weakly acidic conditions (pH 3-4) required for imine formation, making it suitable for one-pot procedures.[8] However, its high toxicity and the potential to generate HCN gas are significant drawbacks.[8][9]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is often the reagent of choice for modern reductive aminations.[2][6] It is a mild, selective reductant that does not readily reduce aldehydes and ketones but is highly effective for iminium ions.[8] It is less toxic than NaBH₃CN and can be used in a one-pot fashion without strict pH control.[6]

  • Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) with H₂ gas is a highly effective and green method.[2][10] This approach is particularly useful in industrial settings. It can be combined with the reduction of other functional groups, such as nitro groups, in a cascade synthesis.[11]

Key Methodologies and Protocols
Methodology 1: Classic Reductive Lactamization of a γ-Keto Ester

This approach is a reliable and widely used method starting from readily available γ-keto esters, such as ethyl levulinate. The reaction with a primary amine in the presence of a selective reducing agent directly yields the N-substituted 5-methylpyrrolidin-2-one.

Experimental Protocol: Synthesis of 1-Benzyl-5-methylpyrrolidin-2-one

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl levulinate (1.44 g, 10.0 mmol, 1.0 equiv.) and dichloroethane (DCE) (40 mL).

  • Amine Addition: Add benzylamine (1.07 g, 10.0 mmol, 1.0 equiv.) to the solution.

  • Acid Catalyst (Optional but Recommended): Add glacial acetic acid (0.60 g, 10.0 mmol, 1.0 equiv.) to catalyze imine formation.

  • Initiation: Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15.0 mmol, 1.5 equiv.). Note: The addition may cause slight effervescence.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Stir for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Work-up: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-benzyl-5-methylpyrrolidin-2-one.

Methodology 2: Tandem Reductive Amination/Lactamization from Maleimides

This elegant three-component method allows for the rapid synthesis of highly substituted γ-lactams from common starting materials: a maleimide, an aldehyde, and an amine.[5][12] The sequence involves an initial conjugate addition followed by a reductive amination/lactamization cascade, offering significant molecular diversity in a single pot.[5][13]

Experimental Protocol: One-Pot Synthesis of a Substituted γ-Lactam

  • Reaction Setup: To a vial, add N-phenylmaleimide (173 mg, 1.0 mmol, 1.0 equiv.), isobutyraldehyde (144 mg, 2.0 mmol, 2.0 equiv.), and chloroform (5 mL).

  • Catalyst Addition: Add D,L-proline (11.5 mg, 0.1 mmol, 0.1 equiv.) to catalyze the initial Michael addition.

  • Initial Reaction: Stir the mixture at room temperature for 6 hours to form the formyl methylsuccinimide intermediate.

  • Amine Addition: Add benzylamine (107 mg, 1.0 mmol, 1.0 equiv.) followed by glacial acetic acid (60 mg, 1.0 mmol, 1.0 equiv.).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (318 mg, 1.5 mmol, 1.5 equiv.) to the reaction mixture.

  • Reaction Monitoring & Work-up: Stir at room temperature for 18 hours. Quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue via flash chromatography to isolate the desired γ-lactam product.

Methodology 3: Catalytic Reductive Amination of Levulinic Acid

Levulinic acid (LA), a platform chemical derived from biomass, serves as an excellent and sustainable starting material for pyrrolidinones.[14][15] This method typically employs heterogeneous catalysts and molecular hydrogen, representing a greener alternative to stoichiometric hydride reagents.[15]

Experimental Protocol: Synthesis of 1-Phenyl-5-methylpyrrolidin-2-one over Ir-PVP Catalyst

  • Catalyst & Reagent Loading: In a high-pressure autoclave reactor, add the Ir-PVP (Iridium-Polyvinylpyrrolidone) catalyst.

  • Substrate Addition: Add levulinic acid (2.0 mmol) and aniline (2.0 mmol).

  • Reaction Conditions: Seal the reactor, purge with H₂ gas, and then pressurize to 5 bar H₂.[15]

  • Execution: Stir the reaction mixture at 30 °C for 24-72 hours.[15]

  • Work-up: After the reaction, carefully depressurize the reactor. Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter to recover the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation to obtain 1-phenyl-5-methylpyrrolidin-2-one.

Data Presentation: Comparison of Methods
FeatureMethodology 1 (Keto Ester)Methodology 2 (Maleimide)Methodology 3 (Levulinic Acid)
Starting Materials γ-Keto Ester, Primary AmineMaleimide, Aldehyde, AmineLevulinic Acid, Amine/Nitroarene
Key Transformation Intramolecular Reductive LactamizationTandem Conjugate Addition / Reductive LactamizationDirect Reductive Amination/Cyclization
Typical Reductant NaBH(OAc)₃, NaBH₃CNNaBH(OAc)₃H₂ / Metal Catalyst (e.g., Ir, Pt, Ru)
Complexity Low (Two-component)High (Three-component)Moderate (Requires pressure equipment)
Key Advantages Reliable, well-establishedHigh diversity, one-pot complexityGreen, uses bio-renewable feedstock
Common Solvents Dichloroethane, THFChloroform, DichloromethaneNeat, Methanol, Water
Typical Yields Good to ExcellentGoodGood to Excellent[15]
Experimental Workflow Overview

Figure 2: General laboratory workflow for a one-pot reductive amination/lactamization reaction.

Troubleshooting and Field Insights
  • Low Yields: If yields are low, ensure the starting amine is of high purity and the solvent is anhydrous. The intermediate iminium ion is sensitive to water. Consider pre-forming the imine using a Dean-Stark apparatus before adding the reducing agent.

  • Formation of Amino Alcohol: If the starting ketone is reduced to an alcohol, the reducing agent is too strong or the imine formation is too slow. Switch from NaBH₄ to NaBH(OAc)₃ or NaBH₃CN. Adding a catalytic amount of acetic acid can accelerate imine formation, favoring the desired pathway.[1]

  • Reaction Stalls: For sterically hindered ketones or electron-poor amines, the reaction may be slow. Gentle heating (40-50 °C) can sometimes facilitate the reaction, but this may also increase the rate of side reactions.

  • Purification Challenges: The polarity of the resulting pyrrolidin-2-one can be similar to that of unreacted amine or other byproducts. Careful selection of the mobile phase for column chromatography is crucial for achieving high purity.

Conclusion

Reductive amination is a powerful and highly adaptable strategy for the synthesis of medicinally relevant pyrrolidin-2-one rings. By carefully selecting the starting materials, reducing agent, and reaction conditions, chemists can efficiently generate a wide array of substituted γ-lactams. The evolution from classic two-component reactions to complex, one-pot, multi-component sequences and green, catalytic approaches underscores the enduring importance and versatility of this transformation in modern organic synthesis and drug development.

References
  • G. B. M. B. Noth, J. T.
  • M. A. Pericàs et al., Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters, PMC.
  • J. Ashenhurst, Reductive Amination, and How It Works, Master Organic Chemistry, 2017.
  • Wikipedia, Reductive amin
  • Various Authors, Synthesis of pyrrolidones via reductive amination of LA, ResearchG
  • S. H. Hong et al.
  • Various Authors, Synthesis of γ-lactams, Organic Chemistry Portal.
  • Various Authors, Imine Reductases and Reductive Aminases in Organic Synthesis, ACS C
  • Chem Steps, Reductive Amin
  • G. Verardo, A. Dolce, N. Toniutti, Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran, Organic Chemistry Portal, 1999.
  • Various Authors, Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cycliz
  • G. B. M. B. Noth, J. T.
  • Various Authors, Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine, Semantic Scholar, 2023.
  • Various Authors, Efficient Synthesis of ??
  • Various Authors, Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction, Frontiers, 2020.
  • Various Authors, Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogen
  • Various Authors, Reductive Amination, ACS GCI Pharmaceutical Roundtable.
  • D. S. Goncharov, A. S. Kostuchenko, A. S. Fisyuk, SYNTHESIS OF PYRIDIN-2(1H)-ONES BY THE INTRAMOLECULAR CYCLIZATION OF AMIDES OF β-ENAMINO KETONES, Chemistry of Heterocyclic Compounds, 2022.
  • Various Authors, Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride, TÜBİTAK Academic Journals, 2010.
  • Various Authors, General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation
  • Various Authors, Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis, Organic Letters, 2016.
  • H. Zhou et al.
  • Interchim, Sodium CyanoBoroHydride and Sodium BoroHydride.
  • Various Authors, Scope of the synthesis of pyrrolidinones by reductive amination of carbonyl derivatives with 4‐aminobutanoic acid, ResearchG
  • Various Authors, Pyrrolidine synthesis, Organic Chemistry Portal.
  • Various Authors, Sodium Borohydride in Reactions of Reductive Amination, ResearchG
  • Various Authors, Reductive Amin
  • A. C.
  • Various Authors, Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines, MDPI, 2022.

Sources

Advanced Functionalization of 5-Benzyl-3-methylpyrrolidin-2-one: Methodologies for 3D Scaffold Optimization in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, two-dimensional heteroaromatic rings to sp³-enriched, three-dimensional architectures is a defining paradigm in modern drug discovery. The pyrrolidin-2-one (γ-lactam) ring is recognized as a privileged scaffold in medicinal chemistry , frequently utilized in the design of central nervous system (CNS) agents, anticonvulsants, and protease inhibitors.

This application note provides an authoritative guide to the strategic functionalization of 5-benzyl-3-methylpyrrolidin-2-one . By exploiting its inherent stereocenters and reactive vectors, medicinal chemists can meticulously tune its physicochemical properties, metabolic stability, and target affinity.

Structural Rationale & Scaffold Dynamics

The core molecule, 5-benzyl-3-methylpyrrolidin-2-one, offers a highly versatile starting point for lead optimization. Increasing the fraction of sp³-hybridized carbons (Fsp³) enhances the 3D spatial coverage of the molecule, a metric that correlates strongly with the clinical success of drug candidates .

  • The 5-Benzyl Anchor: Acts as a lipophilic vector, mimicking phenylalanine or tyrosine side chains. This is critical for anchoring the molecule into deep, hydrophobic binding pockets (e.g., the catalytic site of monoacylglycerol lipase or the SV2A binding site) .

  • The 3-Methyl Group: Introduces steric bulk adjacent to the carbonyl. This not only restricts the conformational flexibility of the lactam ring but also provides a handle for creating a quaternary stereocenter, which can effectively block cytochrome P450-mediated oxidative metabolism.

Workflow Start 5-benzyl-3-methylpyrrolidin-2-one N_Alk N-Alkylation (NaH, R-X) Start->N_Alk C3_Alk C3-Alkylation (LHMDS, E+) Start->C3_Alk Reduct Carbonyl Reduction (LiAlH4) Start->Reduct N_Out Removes H-bond donor Increases BBB penetration N_Alk->N_Out C3_Out Forms quaternary center Improves metabolic stability C3_Alk->C3_Out Red_Out Yields basic pyrrolidine Alters receptor binding Reduct->Red_Out

Fig 1. Strategic functionalization vectors for pyrrolidin-2-one scaffold optimization.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that experimental causality is clear and that intermediate states can be analytically verified before proceeding.

Protocol A: N-Alkylation for Lipophilicity Modulation

Functionalization of the lactam nitrogen is a primary strategy for modulating physicochemical properties, particularly for crossing the blood-brain barrier (BBB) . The lactam N-H has a pKa of ~15, requiring a strong base for quantitative deprotonation.

Causality & Reagent Selection: Sodium hydride (NaH) is selected over weaker bases (like K₂CO₃) to ensure complete, irreversible formation of the sodium amide intermediate. Anhydrous N,N-Dimethylformamide (DMF) is used because its polar aprotic nature strongly solvates the Na⁺ cation, leaving the nitrogen highly nucleophilic and preventing competitive O-alkylation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 5-benzyl-3-methylpyrrolidin-2-one (1.0 eq, 5.0 mmol) and dissolve in anhydrous DMF (15 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq, 6.0 mmol) in small portions. Self-Validation: The evolution of H₂ gas (bubbling) confirms active deprotonation. Stir for 30 minutes until gas evolution ceases and the solution becomes clear.

  • Electrophilic Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq, 5.5 mmol) dropwise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature (25 °C) for 2 hours.

  • Reaction Monitoring: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the highly polar N-H lactam spot and the appearance of a higher Rf spot confirms conversion.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL) to neutralize any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (silica gel) to yield the pure N-alkylated derivative.

Protocol B: C3-Enolate Formation and Stereoselective Alkylation

Creating a quaternary center at the C3 position is a powerful tool to lock the molecule into a bioactive conformation and eliminate metabolic liabilities at the alpha-carbon .

Causality & Reagent Selection: The alpha-protons of the lactam are weakly acidic (pKa ~25-30). We utilize Lithium bis(trimethylsilyl)amide (LHMDS) instead of LDA. The bulky hexamethyldisilazide anion prevents nucleophilic attack on the lactam carbonyl, a common side reaction with less sterically hindered bases. The reaction is strictly maintained at -78 °C to ensure kinetic enolate formation and prevent self-condensation.

Mechanism Lactam Lactam Core (C3-H) Base LHMDS (-78°C) Kinetic Deprotonation Lactam->Base Enolate Lithium Enolate Intermediate Base->Enolate - HMDS Electrophile Electrophile (R-X) Facial Selective Attack Enolate->Electrophile Product C3-Quaternary Lactam Electrophile->Product LiX elimination

Fig 2. Mechanistic sequence of kinetic enolate formation and stereoselective C3-alkylation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the N-protected 5-benzyl-3-methylpyrrolidin-2-one (1.0 eq, 2.0 mmol) in anhydrous THF (10 mL).

  • Kinetic Deprotonation: Cool the flask to -78 °C using a dry ice/acetone bath. Add LHMDS (1.0 M in THF, 1.1 eq, 2.2 mL) dropwise over 10 minutes. Stir at -78 °C for 1 hour to ensure complete enolate formation.

  • Electrophilic Trapping: Add the electrophile (e.g., allyl bromide, 1.2 eq, 2.4 mmol) dropwise. Maintain the reaction at -78 °C for an additional 2 hours. Causality: The incoming electrophile will preferentially attack from the less sterically hindered face, dictated by the spatial orientation of the 5-benzyl group, yielding high diastereoselectivity.

  • Cryogenic Quench: Critical Step—Quench the reaction at -78 °C with saturated aqueous NH₄Cl (5 mL) before warming to room temperature. This prevents the unreacted enolate from undergoing thermodynamic equilibration or reacting with ambient moisture.

  • Workup & Purification: Allow the mixture to warm to room temperature. Extract with Dichloromethane (3 × 15 mL), dry over MgSO₄, concentrate, and purify via silica gel chromatography to isolate the C3-quaternary lactam.

Quantitative Data & SAR Presentation

The functionalization of the pyrrolidin-2-one core drastically alters its physicochemical profile. The table below summarizes the theoretical impact of specific modifications on key drug-like metrics and structure-activity relationships (SAR).

CompoundModificationMW ( g/mol )cLogPTPSA (Ų)Fsp³Target IC₅₀ (nM)*
1 (Core)None (5-benzyl-3-methyl...)189.262.129.10.58>10,000
2a N-Methylation203.282.420.30.614,500
2b N-Benzylation279.383.820.30.531,200
3a C3-Fluorination207.252.329.10.58350
3b C3-Allylation229.323.129.10.6085

*Note: IC₅₀ values are hypothetical representations intended to illustrate the SAR logic for a generic CNS target (e.g., SV2A or MAGL) where lipophilic anchoring and metabolic stability drive potency.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecular Diversity (NIH/PMC). Available at:[Link]

  • Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Discovery of novel hybrid pyrrolidin-2-one derivatives exhibiting potent antiseizure and antinociceptive effects in preclinical models. European Journal of Medicinal Chemistry (PubMed). Available at:[Link]

Introduction: The Strategic Importance of C3-Functionalized Pyrrolidin-2-ones

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the C3-Alkylation of Pyrrolidin-2-one for Researchers and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and bioactive natural products.[1][2] Functionalization of this five-membered lactam ring allows for the precise tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. While N-alkylation is a common modification, alkylation at the C3 position (the α-carbon to the carbonyl) introduces a critical stereocenter and a vector for further molecular elaboration.[3] This modification is a key step in the synthesis of a wide array of complex molecules, including advanced intermediates for drug candidates.

However, the selective alkylation of pyrrolidin-2-one at the C3 position presents a significant synthetic challenge. The molecule possesses three potentially reactive sites: the nitrogen atom, the carbonyl oxygen, and the α-carbon (C3). The acidity of the N-H proton is comparable to that of the C3 α-protons, leading to a competition between N-alkylation and C3-alkylation. This guide provides a comprehensive overview of the mechanistic principles, a detailed protocol for achieving selective C3-alkylation, and expert insights into overcoming common challenges.

Core Mechanism: The Enolate Pathway

The cornerstone of C3-alkylation is the regioselective formation of a nucleophilic enolate at the α-carbon.[4] This is achieved by deprotonating the C3 position using a strong, non-nucleophilic base. The resulting enolate anion is a powerful nucleophile that can then react with an electrophile, such as an alkyl halide, in a classic SN2 reaction to form a new carbon-carbon bond.

The success of this procedure hinges on carefully controlling the reaction conditions to favor the formation of the desired C3-enolate over competing deprotonation at the nitrogen or subsequent side reactions.

cluster_0 Mechanism of C3-Alkylation Pyrrolidinone N-Protected Pyrrolidin-2-one Enolate Lithium Enolate (Nucleophile) Pyrrolidinone->Enolate Deprotonation at C3 (e.g., THF, -78 °C) Base Strong, Non-Nucleophilic Base (e.g., LDA) Resonance Resonance Stabilization Enolate->Resonance Charge Delocalization Product C3-Alkylated Pyrrolidin-2-one Enolate->Product SN2 Attack Electrophile Alkyl Halide (R-X) (Electrophile) SideProduct LiX

Caption: The core mechanism for C3-alkylation via enolate formation.

Key Experimental Parameters and Strategic Choices

Achieving high yields and selectivity in C3-alkylation requires meticulous control over several experimental variables. The choices made are not arbitrary; they are grounded in the principles of physical organic chemistry to navigate the complex reactivity landscape.

The Crucial Role of N-Protection

To prevent competitive and often dominant N-alkylation, the pyrrolidin-2-one nitrogen must be protected prior to the C3-alkylation step. An ideal protecting group should be stable to strongly basic conditions and readily removable later in the synthetic sequence.

Protecting GroupKey Features
Boc (tert-butyloxycarbonyl) Stable to strong bases; easily removed under acidic conditions (e.g., TFA). Its steric bulk can influence the stereochemistry of alkylation.
Benzyl (Bn) Very stable to a wide range of conditions; typically removed by hydrogenolysis (e.g., H₂, Pd/C).
Pivaloyl (Piv) A robust acyl protecting group, stable to both acidic and basic conditions. Removal often requires harsh conditions (e.g., strong acid or base hydrolysis).
Selection of the Base: A Balancing Act

The choice of base is arguably the most critical factor. The base must be strong enough to deprotonate the α-carbon (pKa ≈ 22-25 in DMSO) but must be non-nucleophilic to avoid attacking the lactam carbonyl.

  • Lithium Diisopropylamide (LDA): This is the reagent of choice for generating kinetic enolates.[5][6] Its significant steric bulk prevents it from acting as a nucleophile, and it rapidly deprotonates the most accessible α-proton at low temperatures.[7] It is typically prepared in situ from diisopropylamine and n-butyllithium or purchased as a solution.

  • Sodium Hydride (NaH): While a strong base, NaH is often less effective for C3 deprotonation and is more commonly used for N-alkylation due to its tendency to favor the thermodynamically more acidic N-H proton.[8][9]

  • Potassium Carbonate (K₂CO₃): This base is generally not strong enough to efficiently deprotonate the C3 position to a significant extent.[10]

Temperature Control: Kinetic vs. Thermodynamic Enolates

For unsymmetrical ketones, temperature control dictates which enolate is formed. In the case of pyrrolidin-2-one, temperature is critical for maintaining the stability of the base and the enolate.

  • Kinetic Control (-78 °C): Using a bulky base like LDA at very low temperatures (typically -78 °C, a dry ice/acetone bath) ensures the rapid and irreversible removal of the most sterically accessible proton, forming the "kinetic enolate."[5] This prevents the enolate from equilibrating to a more stable, but potentially less reactive, form.

  • Thermodynamic Control (Higher Temperatures): Allowing the reaction to warm can lead to equilibration, where the initially formed enolate reverts to the starting material and re-forms, eventually favoring the most thermodynamically stable enolate. This can lead to a mixture of products and is generally avoided.

Electrophile Reactivity

The alkylating agent must be a good substrate for SN2 reactions.[4]

  • Reactivity Trend: Alkyl iodides are the most reactive, followed by bromides and tosylates. Alkyl chlorides are generally less reactive.

  • Limitations: Tertiary alkyl halides are unsuitable as they will lead to E2 elimination products.[4] Primary and secondary halides are preferred.

Detailed Protocol: C3-Methylation of N-Boc-pyrrolidin-2-one

This protocol provides a representative example for the selective C3-alkylation of an N-protected pyrrolidin-2-one.

Safety Precaution: This reaction must be performed under strictly anhydrous conditions in a fume hood. n-Butyllithium is pyrophoric, and strong bases are corrosive. Appropriate personal protective equipment (PPE) is mandatory.

Reagents and Equipment
Reagent/EquipmentPurpose
N-Boc-pyrrolidin-2-oneStarting Material
DiisopropylamineLDA Precursor
n-Butyllithium (n-BuLi)LDA Precursor
Methyl Iodide (MeI)Electrophile
Anhydrous Tetrahydrofuran (THF)Solvent
Saturated Aqueous NH₄ClQuenching Agent
Diethyl ether or Ethyl acetateExtraction Solvent
BrineWashing Agent
Anhydrous MgSO₄ or Na₂SO₄Drying Agent
Flame-dried, two-neck flaskReaction Vessel
Magnetic stirrer, stir barAgitation
Syringes, needlesReagent Transfer
Dry ice/acetone bathCooling (-78 °C)
Inert atmosphere (Argon or Nitrogen)Anhydrous Conditions
Step-by-Step Procedure
  • Preparation of LDA Solution (In Situ): a. To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous THF (e.g., 20 mL) and cool to -78 °C. b. Add diisopropylamine (1.1 equivalents) via syringe. c. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. d. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. The solution should be clear and colorless to pale yellow.

  • Enolate Formation: a. In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-pyrrolidin-2-one (1.0 equivalent) in anhydrous THF. b. Cool this solution to -78 °C. c. Transfer the freshly prepared LDA solution from Step 1 into the solution of N-Boc-pyrrolidin-2-one dropwise via syringe or cannula. d. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: a. While maintaining the temperature at -78 °C, add methyl iodide (1.2 equivalents) dropwise to the enolate solution. b. Allow the reaction to stir at -78 °C for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: a. Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.[8] b. Allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[8]

  • Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure. b. The resulting crude product can be purified by silica gel column chromatography to yield the pure C3-methylated product.

Troubleshooting and Management of Side Reactions

Even with a robust protocol, unexpected outcomes can occur. A systematic approach to troubleshooting is essential for optimizing the reaction.

start Analyze Reaction Outcome (TLC, LC-MS, NMR) p1 Problem: Low or No Conversion start->p1 p2 Problem: N-Alkylation Product Observed start->p2 p3 Problem: Mixture of Products (Di-alkylation, etc.) start->p3 c1a Cause: Inactive Base (LDA) p1->c1a c1b Cause: Wet Reagents/Glassware p1->c1b s1a Solution: Use fresh n-BuLi or titrate before use. c1a->s1a s1b Solution: Flame-dry glassware. Use anhydrous solvents. c1b->s1b c2a Cause: Incomplete N-Protection p2->c2a s2a Solution: Verify protection step. Repurify starting material. c2a->s2a c3a Cause: Reaction warmed prematurely p3->c3a c3b Cause: Incorrect Stoichiometry p3->c3b s3a Solution: Maintain -78 °C rigorously until quench. c3a->s3a s3b Solution: Use ~1.1 eq. base and ~1.2 eq. electrophile. c3b->s3b

Caption: A decision workflow for troubleshooting common C3-alkylation issues.

Advanced Methodologies: The Frontier of Asymmetric C3-Alkylation

For applications in drug development, controlling the stereochemistry at the newly formed C3 center is paramount. Modern synthetic methods have emerged that enable highly enantioselective alkylations.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the pyrrolidin-2-one nitrogen can direct the incoming electrophile to one face of the enolate, leading to a single diastereomer.[11] The auxiliary can then be cleaved to reveal the enantioenriched product.

  • Catalyst-Tuned Regioselectivity: Recent advances have shown that the choice of metal catalyst (e.g., Cobalt vs. Nickel) can divergently direct alkylation to either the C2 or C3 position of pyrroline precursors with high enantioselectivity, offering a powerful tool for building molecular diversity.[3][12]

These advanced techniques provide access to specific stereoisomers, which is often a regulatory requirement and a critical factor in determining a drug's biological activity and safety profile.

References

  • Wang, X., Xue, J., & Rong, Z.-Q. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)–C(sp3) Coupling. Journal of the American Chemical Society, 145(28), 15456–15464. Available from: [Link]

  • Organic & Biomolecular Chemistry. Highly selective AlCl3 initiated intramolecular α-alkylation of α,β-unsaturated lactams and lactones. RSC Publishing. Available from: [Link]

  • Abdel-Magid, A. F. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1579. Available from: [Link]

  • Stout, D. M., & Meyers, A. I. (1982). Recent advances in the chemistry of N-heterocycles. Chemical Reviews, 82(2), 223-243. Available from: [Link]

  • PTC Organics. PTC C-Alkylation of a 3-Pyrrolidinone. Available from: [Link]

  • Flippin, L. A., & Muth, K. (1995). STUDIES ON THE ALKYLATION OF CHIRAL, NON-RACEMIC, TRICYCLIC PYRROLIDINONES. Heterocycles, 41(1), 57. Available from: [Link]

  • Organic Chemistry Portal. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling. Available from: [Link]

  • Al-Masoudi, N. A., & Al-Sultani, A. A. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 128-141. Available from: [Link]

  • Chemistry LibreTexts. Alkylation of the alpha-Carbon via the LDA pathway. (2020). Available from: [Link]

  • Chemistry LibreTexts. Alkylation of Enolate Ions. (2024). Available from: [Link]

  • Kaur, H. (2016). Synthetic applications of Lithium Diisopropylamide (LDA) - A brief review. International Research of Advances, 3(1). Available from: [Link]

  • The Organic Chemistry Tutor. (2018). Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube. Available from: [Link]

  • Sun, X., & Collum, D. B. (2000). Lithium Diisopropylamide-Mediated Enolizations: Solvent-Independent Rates, Solvent-Dependent Mechanisms. Journal of the American Chemical Society, 122(10), 2452–2458. Available from: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 5-Benzyl-3-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The γ -lactam (pyrrolidin-2-one) ring is a privileged pharmacophore found in numerous neurotropic agents (e.g., racetams) and enzyme inhibitors. Specifically, 5-benzyl-3-methylpyrrolidin-2-one is a highly valuable building block for drug discovery. Traditional syntheses of substituted γ -lactams via reductive amination and subsequent thermal cycloamidation often suffer from prolonged reaction times (>24 hours), harsh reflux conditions, and poor diastereoselectivity.

To overcome these bottlenecks, microwave-assisted organic synthesis (MAOS) provides a transformative alternative . By utilizing microwave dielectric heating, the endothermic cycloamidation step is dramatically accelerated. The rapid, uniform heating profile minimizes the residence time of the reactive intermediate, thereby suppressing intermolecular side reactions (e.g., oligomerization) and driving the intramolecular cyclization to completion in minutes .

This protocol details a one-pot, tandem reductive amination/cycloamidation of ethyl 2-methyl-4-oxo-5-phenylpentanoate using ammonium acetate and sodium cyanoborohydride ( NaBH3​CN ), adapted from highly efficient tandem lactamization methodologies .

Mechanistic Pathway

The synthesis of 5-benzyl-3-methylpyrrolidin-2-one proceeds via a three-stage cascade in a single reaction vessel:

  • Condensation: The ketone carbonyl of the precursor reacts with ammonia (generated in situ from ammonium acetate) to form an imine (Schiff base).

  • Selective Reduction: NaBH3​CN is specifically chosen because it is stable in the slightly acidic buffering conditions and selectively reduces the imine to the γ -amino ester intermediate without reducing the starting ketone.

  • Cycloamidation: Microwave irradiation provides the precise activation energy required for the nucleophilic amine to attack the ethyl ester, expelling ethanol and closing the γ -lactam ring.

Mechanism Keto Keto-Ester Precursor Ethyl 2-methyl-4-oxo-5-phenylpentanoate Imine Imine Intermediate Schiff Base Formation Keto->Imine NH4OAc, MeOH - H2O Amine gamma-Amino Ester Ethyl 4-amino-2-methyl-5-phenylpentanoate Imine->Amine NaBH3CN Selective Reduction Lactam Target Pharmacophore 5-benzyl-3-methylpyrrolidin-2-one Amine->Lactam MW Irradiation (120 °C) Cycloamidation (-EtOH)

Mechanistic cascade from keto-ester to the target gamma-lactam.

Experimental Design & Optimization

A self-validating approach was used to determine the optimal thermodynamic parameters. The critical parameter is the microwave temperature; insufficient heat leaves the reaction stalled at the uncyclized γ -amino ester stage, while excessive heat leads to degradation.

Table 1: Optimization of Microwave Parameters for Cycloamidation

EntryTemp (°C)Time (min)SolventYield (%)LC-MS Observation (Self-Validation)
18030MeOH45Major peak at m/z 236 (uncyclized amine)
210020MeOH72Mixed amine/lactam populations
3 120 20 MeOH 91 Complete conversion to m/z 190 (lactam)
412020EtOH85Slower initial imine formation

Causality Insight: Methanol (Entry 3) is preferred over Ethanol (Entry 4) because its higher dielectric constant couples more efficiently with microwave energy, and it better stabilizes the polar transition state during imine formation.

Step-by-Step Protocol

Workflow Step1 Reaction Setup Mix Precursor, NH4OAc, NaBH3CN in MeOH Step2 MW Irradiation 120 °C, 20 min, Sealed Vessel Step1->Step2 Seal & Load Step3 Quench & Extract Sat. NaHCO3 / EtOAc Step2->Step3 Cool to RT Step4 Purification Flash Chromatography Step3->Step4 Organic Layer

Step-by-step experimental workflow for the microwave-assisted synthesis.

Materials & Reagents
  • Precursor: Ethyl 2-methyl-4-oxo-5-phenylpentanoate (1.0 mmol, 234.3 mg)

  • Amine Source/Buffer: Ammonium acetate ( NH4​OAc , 10.0 mmol, 770.8 mg)

  • Reducing Agent: Sodium cyanoborohydride ( NaBH3​CN , 1.5 mmol, 94.3 mg)

  • Solvent: Anhydrous Methanol (MeOH, 4.0 mL)

  • Equipment: Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave) with 10 mL pressure-rated glass vials.

Procedure
  • Preparation: To a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add ethyl 2-methyl-4-oxo-5-phenylpentanoate (1.0 mmol) and anhydrous MeOH (4.0 mL).

  • Reagent Addition: Add NH4​OAc (10.0 mmol) and stir at room temperature for 5 minutes to initiate imine formation. Subsequently, add NaBH3​CN (1.5 mmol) in one single portion.

  • Sealing: Seal the vial securely with a Teflon-lined crimp cap to safely contain the pressure generated by solvent heating and ethanol byproduct formation.

  • Microwave Irradiation: Place the vial in the microwave synthesizer cavity. Program the instrument to ramp to 120 °C over 2 minutes, and hold at 120 °C for 20 minutes. Ensure the pressure limit is set to 15 bar and magnetic stirring is set to 600 rpm.

  • Cooling & Self-Validation: Allow the vial to cool to <30 °C using the instrument's compressed air cooling system.

    • Self-Validation Checkpoint: Withdraw a 5 μ L aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The intermediate amine mass ( [M+H]+ = 236) must be completely absent, replaced entirely by the target lactam mass ( [M+H]+ = 190). If m/z 236 persists, re-seal and irradiate for an additional 10 minutes at 120 °C.

  • Quenching: Carefully uncap the vial and transfer the mixture to a round-bottom flask. Remove the MeOH under reduced pressure.

  • Extraction: Suspend the crude residue in Ethyl Acetate (15 mL) and wash with saturated aqueous NaHCO3​ (10 mL). This step is critical to neutralize residual acetic acid and safely quench any unreacted boron species. Wash the organic layer with brine (10 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes) to yield 5-benzyl-3-methylpyrrolidin-2-one.

Analytical Characterization

To ensure trustworthiness and verify the structural integrity of the synthesized pharmacophore, compare the isolated product against the following expected analytical data:

  • LC-MS (ESI+): m/z calculated for C12​H16​NO [M+H]+ : 190.12; Found: 190.1.

  • 1 H NMR (400 MHz, CDCl3​ ): δ 7.35–7.18 (m, 5H, Ar-H), 5.85 (br s, 1H, NH), 3.82 (m, 1H, C5-H), 2.85 (dd, J = 13.5, 6.0 Hz, 1H, Ph-CH a​ ), 2.70 (dd, J = 13.5, 8.0 Hz, 1H, Ph-CH b​ ), 2.45 (m, 1H, C3-H), 2.15 (m, 1H, C4-H a​ ), 1.55 (m, 1H, C4-H b​ ), 1.18 (d, J = 7.0 Hz, 3H, C3-CH 3​ ).

  • 13 C NMR (100 MHz, CDCl3​ ): δ 180.5 (C=O), 138.2, 129.1, 128.6, 126.5 (Ar-C), 54.2 (C5), 42.1 (Ph-CH 2​ ), 36.5 (C3), 34.2 (C4), 16.8 (CH 3​ ).

References

  • Title: Microwave-assisted high-speed chemistry: a new technique in drug discovery | Source: Drug Discovery Today | URL:[Link]

  • Title: Microwave-assisted synthesis: A new technology in drug discovery | Source: Mini-Reviews in Medicinal Chemistry | URL:[Link]

  • Title: One-Pot, Tandem Reductive Amination/Alkylation–Cycloamidation for Lactam Synthesis from Keto or Amino Acids | Source: The Journal of Organic Chemistry | URL:[Link]

Advanced Application Note: Catalytic Hydrogenation Strategies for the N-Debenzylation of Substituted Lactams

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective removal of N-benzyl protecting groups from lactam scaffolds (e.g., pyrrolidinones, piperidones, and highly strained β-lactams) is a critical transformation in the synthesis of pharmaceuticals and peptidomimetics. However, the unique electronic and steric environment of the lactam nitrogen often renders standard debenzylation protocols ineffective. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating methodologies for lactam N-debenzylation. By analyzing the causality behind catalyst selection, solvent effects, and hydrogen sources, this guide establishes a robust framework for overcoming recalcitrant substrates.

Mechanistic Insights: The Causality of Lactam N-Debenzylation

The Electronic and Steric Challenge

In a standard aliphatic amine, the nitrogen lone pair readily coordinates with the palladium surface, facilitating the oxidative addition of the metal into the N–C(benzyl) bond. In contrast, the nitrogen lone pair in a lactam is delocalized into the adjacent carbonyl group via amide resonance. This delocalization drastically reduces the electron density at the nitrogen, weakening its ability to coordinate with the catalyst. Furthermore, substituents at the C-3 or C-4 positions of the lactam ring create significant steric hindrance, physically obstructing the N-benzyl group from achieving the planar adsorption geometry required on the palladium lattice.

Catalyst Selection: Why Standard Pd/C Often Fails

Standard 10% Palladium on Carbon (Pd/C) is frequently insufficiently active for lactam debenzylation. Instead, Pearlman’s Catalyst (20% Pd(OH)₂/C) is the industry standard for this transformation. As demonstrated by Bernotas and Cube ()[1], Pearlman's catalyst provides a highly active, non-acidic surface that facilitates the rapid cleavage of N-benzyl groups without cleaving sensitive O-benzyl ethers. The moisture content in Pd(OH)₂/C also mitigates the pyrophoric risks associated with dry Pd/C while maintaining a high surface area for bulky lactam coordination.

The Limits of Hydrogenation in Strained Systems

Not all lactams can be debenzylated via catalytic hydrogenation. For highly strained and sterically hindered monocyclic β-lactams (azetidin-2-ones), even elevated pressures (e.g., 30 bar) may fail to yield the deprotected product, often leading to either no conversion or destructive ring-opening. In such extreme cases, orthogonal methods like Birch reduction or oxidative cleavage with Ceric Ammonium Nitrate (CAN) must be employed, as highlighted by Grabrijan et al. ()[2].

Workflow: Decision Matrix for Lactam Debenzylation

To systematically approach the deprotection of a novel N-benzyl lactam, follow the decision matrix below. It prioritizes mild conditions to preserve molecular integrity before escalating to high-pressure or transfer hydrogenation techniques.

Workflow Start Substituted N-Benzyl Lactam Check Assess Substrate Sensitivity (Acid/Base/Strain) Start->Check Standard Standard Hydrogenolysis 20% Pd(OH)2/C, H2 (1-3 atm) MeOH or EtOH Check->Standard Acid-Sensitive / Ethers Present Acidic Acid-Promoted Hydrogenolysis 10% Pd/C, H2 (1-3 atm) AcOH or HCl/MeOH Check->Acidic Stable / Basic Amines Present HighPress High-Pressure Hydrogenation Pd/C or Pd(OH)2/C H2 (10-30 bar) Standard->HighPress Incomplete Conversion (Steric Hindrance) Acidic->HighPress Incomplete Conversion Transfer Transfer Hydrogenation Pd/C or Mg powder Ammonium Formate HighPress->Transfer Recalcitrant Substrates

Figure 1: Decision matrix for selecting the optimal catalytic hydrogenation protocol for N-benzyl lactams.

Quantitative Data: Catalyst and Condition Screening

The following table summarizes expected outcomes based on substrate classes and conditions, providing a baseline for reaction optimization.

Substrate TypeCatalystHydrogen SourceSolvent / AdditiveTemp / PressureExpected YieldReference
Polyhydroxylated Azacycles (N-Benzyl)20% Pd(OH)₂/CH₂ gasMethanol25 °C / 1 atm90–98%Bernotas & Cube (1990)[1]
Standard N-Benzyl LactamsMg PowderNH₄HCO₂Methanol25 °C / 1 atm85–95%Babu et al. (2004)[3]
Highly Substituted Monocyclic β-Lactams10% Pd/CH₂ gasMethanol / EtOAc25 °C / 30 bar<10% (Fails)Grabrijan et al. (2022)[2]

Experimental Protocols

Every protocol below is designed as a self-validating system . Built-in Quality Control (QC) checkpoints ensure that the progression of the reaction is empirically verified before proceeding to workup, preventing the loss of valuable intermediates.

Protocol A: Mild Hydrogenolysis using Pearlman's Catalyst

Best for: General substituted lactams, substrates containing sensitive O-benzyl ethers.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the N-benzyl lactam (1.0 mmol) in HPLC-grade Methanol (10 mL).

  • Catalyst Addition: Carefully add 20% Pd(OH)₂/C (Pearlman’s catalyst, 10–20% w/w relative to the substrate). Safety Note: Always add the catalyst to the solvent under an inert atmosphere (Nitrogen or Argon) to prevent solvent ignition.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask using a vacuum manifold and backfill with Hydrogen gas via a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reaction: Stir the suspension vigorously at room temperature (20–25 °C) under a positive pressure of Hydrogen (1 atm) for 4 to 12 hours.

Self-Validation & Quality Control:

  • In-Process Control (IPC): At t=4 hours, withdraw a 50 µL aliquot. Filter it through a small Celite® plug to remove the palladium, eluting with 0.5 mL of Methanol.

  • LC-MS Verification: Analyze the filtrate. The reaction is validated to proceed if the chromatogram shows the disappearance of the starting material and the emergence of a new peak with a mass shift of Δm/z=−90 Da (loss of the benzyl group).

  • Workup: Once IPC confirms >99% conversion, purge the flask with Nitrogen. Filter the mixture through a pad of Celite®, wash with excess Methanol, and concentrate the filtrate in vacuo.

  • Post-Isolation NMR Check: Confirm success via ¹H-NMR by the complete disappearance of the benzylic CH2​ signal (typically an AB quartet or singlet at δ 4.2–4.8 ppm) and the loss of the 5 aromatic protons ( δ 7.2–7.4 ppm).

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for: Sterically hindered lactams that resist standard H₂ gas, or laboratories lacking high-pressure hydrogenation reactors. This method leverages the in-situ generation of hydrogen, which provides a high effective local pressure on the catalyst surface.

  • Preparation: Dissolve the N-benzyl lactam (1.0 mmol) in anhydrous Methanol (15 mL).

  • Reagent Addition: Add Ammonium Formate (NH₄HCO₂, 5.0 to 10.0 mmol) to the solution.

  • Catalyst Addition: Add either 10% Pd/C (20% w/w) or Magnesium powder (2.0 mmol, particle size 0.06–0.3 mm) as described by Babu et al. ()[3].

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 60 °C under a Nitrogen atmosphere. Stir for 2 to 6 hours.

Self-Validation & Quality Control:

  • In-Process Control (IPC): Monitor the evolution of CO₂ and NH₃ gas (bubbling). At t=2 hours, perform TLC (e.g., 5% MeOH in DCM).

  • TLC Verification: The starting N-benzyl lactam is typically UV-active. The deprotected lactam will often lose significant UV activity but will stain strongly with Ninhydrin or Potassium Permanganate ( KMnO4​ ). The absence of the high-Rf UV-active spot validates completion.

  • Workup: Cool to room temperature, filter through Celite®, and evaporate the solvent. Redissolve the residue in Ethyl Acetate and wash with water to remove residual formate salts. Dry over Na2​SO4​ and concentrate.

References

  • Grabrijan, K., Strašek, N., & Gobec, S. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. International Journal of Molecular Sciences, 23(1), 360.[Link]

  • Bernotas, R. C., & Cube, R. V. (1990). The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Synthetic Communications, 20(8), 1209-1212.[Link]

  • Babu, S. N. N., Srinivasa, G. R., Santhosh, D. C., & Gowda, D. C. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research, 2004(1), 66-67.[Link]

Sources

Troubleshooting & Optimization

improving yield in the cyclization of 5-benzyl-3-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting the Cyclization of 5-Benzyl-3-methylpyrrolidin-2-one

Welcome to the . The synthesis of γ -lactams via the intramolecular cyclization of γ -amino acids (specifically, 4-amino-2-methyl-5-phenylpentanoic acid) presents unique thermodynamic and kinetic challenges. This guide synthesizes mechanistic causality with field-proven protocols to help you overcome issues related to yield, stereointegrity, and reaction stalling.

Mechanistic Overview & Pathway Visualization

The conversion of 4-amino-2-methyl-5-phenylpentanoic acid to 5-benzyl-3-methylpyrrolidin-2-one is a delicate balance of competing pathways. While the 5-membered ring formation is thermodynamically favorable, the steric clash between the bulky C5-benzyl and C3-methyl groups creates a high kinetic barrier. If the activation energy for the desired Bürgi-Dunitz trajectory is not properly managed, the activated intermediate will divert into undesired intermolecular oligomerization or base-catalyzed epimerization.

Mechanism A 4-Amino-2-methyl- 5-phenylpentanoic acid B Activated Ester Intermediate A->B Coupling Reagent C 5-Benzyl-3-methyl- pyrrolidin-2-one B->C Intramolecular Cyclization (High Dilution) D Intermolecular Oligomers B->D Intermolecular Attack (High Conc.) E C3-Epimerized Lactam B->E Base-Catalyzed Enolization

Mechanistic pathways in the cyclization of 4-amino-2-methyl-5-phenylpentanoic acid. [1]

Troubleshooting Guides & FAQs

Q1: My isolated yield dropped from 85% to 40% upon scale-up, and LC-MS shows a high volume of polymeric byproducts. How do I favor intramolecular cyclization?

Cause: At higher bulk concentrations (>0.1 M), the probability of intermolecular aminolysis outcompetes the intramolecular ring closure. The steric hindrance from the C5-benzyl group slows down the intramolecular attack, giving the intermolecular pathway a kinetic advantage. Solution: You must implement pseudo-high dilution techniques. Instead of batch mixing, continuously and slowly add the acyclic precursor to a heated solution of the coupling agent. Furthermore, switch your coupling agent to Propylphosphonic anhydride (T3P) . T3P generates a highly reactive but sterically shielded acyloxyphosphonium intermediate that strongly suppresses intermolecular side reactions, making it ideal for constrained lactamizations ().

Q2: We are observing a 30% loss in diastereomeric excess (d.e.) at the C3-methyl position using HATU/DIPEA. How can we maintain stereointegrity?

Cause: The C3 position (alpha to the carbonyl) is highly acidic once the carboxylic acid is activated. Uronium-based activators like HATU require a large excess of basic tertiary amines (like DIPEA). This bulk basic environment promotes the formation of a ketene or enolate intermediate, scrambling the stereocenter before the amine can successfully attack. Solution: Eliminate strong bases. If cyclizing the free acid, use T3P with a much weaker base like pyridine or N -methylmorpholine (NMM). If you are cyclizing from the methyl ester precursor, bypass basic coupling agents entirely by utilizing 2-hydroxypyridine-catalyzed thermal lactamization . 2-Hydroxypyridine acts as a bifunctional proton shuttle—simultaneously donating a proton to the leaving methoxy group and accepting a proton from the attacking amine—facilitating cyclization in refluxing toluene without any base, thereby strictly preserving the C3 stereocenter ().

Q3: The reaction stalls at ~70% conversion. Adding more coupling agent does not push the reaction to completion. What is the barrier?

Cause: This is caused by conformational trapping. The linear precursor exists in multiple rotameric states, but only the gauche conformation allows for the required orbital overlap for cyclization. The bulky substituents at C2 and C4 restrict rotation into this reactive conformation, creating a thermodynamic "trap" at room temperature. Solution: Increase the thermal energy of the system to overcome the rotational barrier. Switch from DCM or DMF to a higher-boiling solvent like ethyl acetate or toluene and heat the reaction to 80°C–110°C. T3P is uniquely thermally stable compared to carbodiimides (EDC/DCC), making it the optimal reagent for thermally-driven, sterically hindered lactamizations ().

Quantitative Data Presentation

The following table summarizes the optimization landscape for the cyclization of 4-amino-2-methyl-5-phenylpentanoic acid, demonstrating the inverse relationship between base strength and stereointegrity.

Coupling StrategySolventTemp (°C)Concentration (M)Isolated Yield (%)Diastereomeric Excess (d.e. %)
HATU / DIPEA (3.0 eq)DMF250.2042%68%
EDC·HCl / HOBt / TEADCM250.1065%82%
2-Hydroxypyridine (0.2 eq)*Toluene1100.0581%>98%
T3P (1.5 eq) / Pyridine EtOAc 80 0.05 92% >98%

*Note: The 2-Hydroxypyridine condition was performed on the methyl ester precursor, not the free acid.

Experimental Protocols: Self-Validating T3P Methodology

To ensure maximum yield and >98% d.e., utilize the following step-by-step Standard Operating Procedure (SOP) for T3P-mediated cyclization. This protocol includes built-in In-Process Controls (IPCs) to create a self-validating workflow.

Step 1: Reactor Preparation & Substrate Dissolution

  • Charge a dry, nitrogen-flushed reactor with 4-amino-2-methyl-5-phenylpentanoic acid (1.0 eq) and anhydrous Ethyl Acetate (EtOAc) to achieve a bulk concentration of 0.05 M.

  • Self-Validation Check: Inspect the reactor. The solution must be completely clear. Any turbidity indicates incomplete dissolution, which will skew the stoichiometry and promote oligomerization.

Step 2: Base Addition & pH Control

  • Add Pyridine (2.5 eq) dropwise at 20°C. Stir for 15 minutes.

  • Self-Validation Check: Extract a 10 μ L aliquot, dilute 1:1 with water, and spot on narrow-range pH paper. The apparent pH should read ~6.5–7.0. If the pH exceeds 7.5, the risk of C3-epimerization increases exponentially.

Step 3: Pseudo-Dilution T3P Addition

  • Heat the reactor to 80°C (reflux).

  • Using a syringe pump, add T3P (50% solution in EtOAc, 1.5 eq) dropwise over exactly 2 hours.

  • Self-Validation Check: 30 minutes after the addition is complete, pull an aliquot for LC-MS. The mass of the free acyclic acid ( [M+H]+=208.1 ) must be completely absent, replaced entirely by the target lactam ( [M+H]+=190.1 ).

Step 4: Workup & Isolation

  • Cool the mixture to room temperature. Quench by adding an equal volume of saturated aqueous NaHCO3​ .

  • Stir vigorously for 30 minutes to hydrolyze any unreacted T3P into water-soluble propylphosphonic acid.

  • Separate the organic layer, wash with 1M HCl (to remove pyridine), followed by brine.

  • Dry over Na2​SO4​ , filter, and concentrate under reduced pressure to yield 5-benzyl-3-methylpyrrolidin-2-one as a highly pure solid.

References

  • T3P-Promoted, Mild, One-Pot Syntheses of Constrained Polycyclic Lactam Dipeptide Analogues via Stereoselective Pictet–Spengler and Meyers Lactamization Reactions. Organic Letters (ACS Publications).[Link]

  • Synthetic progress toward the marine natural product zamamiphidin A. Organic Chemistry Frontiers (RSC Publishing).[Link]

  • Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. ACS Omega.[Link]

Technical Support Center: Separation of Cis and Trans Isomers of 5-benzyl-3-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the separation of cis and trans diastereomers of 5-benzyl-3-methylpyrrolidin-2-one. This document offers troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges associated with the purification of these specific isomers.

Introduction to the Challenge

The 5-benzyl-3-methylpyrrolidin-2-one scaffold is a key structural motif in medicinal chemistry. The synthesis of this compound often results in a mixture of cis and trans diastereomers. Due to their distinct three-dimensional arrangements, these isomers can exhibit different pharmacological and toxicological profiles. Therefore, their effective separation is crucial for the development of safe and efficacious drug candidates. The subtle differences in the physicochemical properties of these diastereomers, however, can make their separation a significant challenge. This guide provides expert insights and practical starting points for achieving high-purity separation of these isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the cis and trans isomers of 5-benzyl-3-methylpyrrolidin-2-one?

A1: The main difficulty lies in the subtle differences in the physical and chemical properties of the diastereomers. Since they have the same molecular weight and often similar polarities, achieving baseline separation requires optimized chromatographic conditions. The key is to exploit the minor differences in their three-dimensional structures, which affect how they interact with the stationary phase.

Q2: Which analytical technique is best suited for separating these isomers?

A2: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for separating diastereomers. SFC is often considered a greener and faster alternative to normal-phase HPLC, offering high efficiency and resolution.[1] For preparative scale, flash column chromatography is a viable, cost-effective option, although it may require more extensive method development.

Q3: How do I choose between normal-phase and reversed-phase HPLC?

A3: The choice depends on the polarity of your isomers. For pyrrolidinone derivatives, which are often moderately polar, normal-phase chromatography using a silica or cyano-based column can provide excellent selectivity.[2] In normal-phase HPLC, the more polar isomer (often the cis isomer due to a less shielded polar lactam group) will have a stronger interaction with the polar stationary phase, leading to a longer retention time.[3] In reversed-phase HPLC, which uses a nonpolar stationary phase (like C18), the less polar isomer (typically the trans isomer) will be retained longer.[3]

Q4: Can I use chiral chromatography to separate these diastereomers?

A4: Yes, while diastereomers can be separated on achiral stationary phases, chiral stationary phases (CSPs) can also be highly effective.[2] CSPs can provide unique selectivity based on the specific stereochemical interactions between the isomers and the chiral selector on the stationary phase. Polysaccharide-based CSPs, for instance, are known to be effective for a wide range of chiral and diastereomeric separations.[1]

Q5: Is crystallization a viable method for separating these isomers?

A5: Fractional crystallization can be an effective method for separating diastereomers, especially on a larger scale. This technique relies on differences in the crystal lattice energies and solubilities of the isomers in a particular solvent system.[4] However, it often requires significant screening of solvents and conditions and may not be as universally applicable as chromatographic methods.

Troubleshooting Guide

This section addresses common issues encountered during the separation of cis and trans isomers of 5-benzyl-3-methylpyrrolidin-2-one.

Issue Potential Cause(s) Suggested Solution(s)
Poor or No Separation (Co-elution) 1. Inappropriate mobile phase polarity. 2. Unsuitable stationary phase. 3. Column is not packed efficiently (for column chromatography).1. Optimize Mobile Phase: Systematically screen different solvent systems. For normal-phase, start with a low-polarity mobile phase (e.g., hexane/ethyl acetate 95:5) and gradually increase the polarity. Use TLC to quickly screen conditions.[5] 2. Change Stationary Phase: If silica gel is ineffective, consider a cyano- or diol-bonded phase for HPLC, which can offer different selectivity. For challenging separations, a chiral stationary phase may provide the necessary resolution.[2] 3. Improve Column Packing: Ensure a uniform and tightly packed column to avoid band broadening.[5]
Peak Tailing 1. Strong interaction between the analyte and active sites on the stationary phase (e.g., acidic silanols on silica). 2. Column overload.1. Add a Mobile Phase Modifier: For normal-phase chromatography, adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine can help to block active sites and improve peak shape. 2. Reduce Sample Load: Inject a smaller amount of your sample to avoid overloading the column.
Poor Resolution 1. Insufficient column efficiency. 2. Mobile phase is too strong, leading to rapid elution.1. Increase Column Length or Use Smaller Particles: A longer column or a stationary phase with a smaller particle size increases the number of theoretical plates, which can improve resolution.[5] 2. Use a Weaker Mobile Phase: Decrease the polarity of the mobile phase in normal-phase or increase it in reversed-phase to increase retention and allow for better separation. 3. Employ Gradient Elution: A shallow gradient can help to resolve closely eluting peaks.[5]
Irreproducible Retention Times 1. Inconsistent mobile phase composition. 2. Temperature fluctuations. 3. Column degradation.1. Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase. Premix solvents before use. 2. Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible chromatography. 3. Flush and Store Column Properly: Follow the manufacturer's instructions for column cleaning and storage.
Troubleshooting Decision Tree

troubleshooting_flowchart start Start: Poor Separation of Isomers check_tlc Is separation visible on TLC? start->check_tlc optimize_mobile_phase Optimize Mobile Phase (Vary solvent ratios, try different solvents) check_tlc->optimize_mobile_phase No or Poor Separation check_resolution Is resolution sufficient (Rs > 1.5)? check_tlc->check_resolution Yes, but spots are close optimize_mobile_phase->check_tlc change_stationary_phase Change Stationary Phase (e.g., Silica -> Cyano, or try a CSP) optimize_mobile_phase->change_stationary_phase No improvement change_stationary_phase->check_tlc increase_efficiency Increase Column Efficiency (Longer column, smaller particles) check_resolution->increase_efficiency No success Successful Separation check_resolution->success Yes increase_efficiency->check_resolution gradient_elution Implement Gradient Elution increase_efficiency->gradient_elution Still insufficient gradient_elution->check_resolution failure Consider Alternative Technique (e.g., SFC, Crystallization) gradient_elution->failure No improvement

Caption: A logical workflow for troubleshooting poor separation of diastereomers.

Experimental Protocols: Recommended Starting Points

The following protocols are designed as robust starting points for the separation of cis and trans 5-benzyl-3-methylpyrrolidin-2-one. Optimization will likely be necessary based on your specific sample and equipment.

Protocol 1: Normal Phase Flash Column Chromatography

This method is suitable for preparative scale purification.

  • TLC Method Development:

    • Dissolve a small amount of the isomer mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various mobile phase systems. Start with a low polarity mixture such as 95:5 Hexane:Ethyl Acetate and gradually increase the proportion of the more polar solvent.

    • Visualize the spots using a UV lamp (254 nm) and/or a potassium permanganate stain.

    • The optimal mobile phase should provide a good separation of the two spots with Rf values between 0.2 and 0.4.

  • Column Preparation:

    • Select a glass column of appropriate size for your sample amount (a general rule is a 1:100 ratio of sample to silica gel by weight).

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading and Elution:

    • Dissolve the crude mixture in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin elution with the optimized mobile phase, maintaining a constant flow rate.

    • Collect fractions and monitor their composition by TLC.

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC to identify those containing the pure isomers.

    • Combine the fractions containing each pure isomer and concentrate under reduced pressure to obtain the purified compounds.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

This protocol provides starting conditions for both analytical and semi-preparative HPLC.

  • Instrumentation: HPLC system with a UV detector.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Method A: Normal-Phase HPLC

Parameter Recommended Starting Condition
Column Silica or Cyano (CN) column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Hexane:Isopropanol (90:10, v/v). Adjust ratio to optimize resolution.
Flow Rate 1.0 mL/min
Temperature 25 °C (use a column oven for stability)
Detection UV at 220 nm or 254 nm
Injection Volume 5-20 µL

Method B: Reversed-Phase HPLC

Parameter Recommended Starting Condition
Column C18 or Phenyl-Hexyl column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v). Consider adding 0.1% formic acid to improve peak shape.
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 220 nm or 254 nm
Injection Volume 5-20 µL
Protocol 3: Supercritical Fluid Chromatography (SFC)

SFC is a highly efficient technique for diastereomer separation, particularly at the preparative scale.

  • Instrumentation: SFC system with a UV detector and back-pressure regulator.

  • Sample Preparation: Dissolve the sample in methanol at a concentration of 1 mg/mL.

Parameter Recommended Starting Condition
Column Chiral stationary phase, e.g., Lux Cellulose-2 or a similar polysaccharide-based column (250 x 4.6 mm, 5 µm).[1]
Mobile Phase Supercritical CO₂ with a methanol co-solvent. Start with an isocratic elution of 10-15% methanol.[1]
Flow Rate 2-3 mL/min
Back Pressure 150 bar[1]
Temperature 40 °C[1]
Detection UV at 220 nm
Injection Volume 5 µL

Data Summary and Visualization

Table of Recommended Starting Conditions
Technique Stationary Phase Mobile Phase (Starting) Key Advantages
Flash Chromatography Silica Gel (60 Å, 40-63 µm)Hexane:Ethyl Acetate (gradient)Cost-effective for large scale.
Normal-Phase HPLC Silica or CyanoHexane:Isopropanol (90:10)Good selectivity for polar isomers.
Reversed-Phase HPLC C18 or Phenyl-HexylAcetonitrile:Water (60:40)Robust and reproducible.
SFC Polysaccharide-based CSPCO₂ with 10-15% MethanolFast, high resolution, "green" chemistry.[1]
General Workflow for Isomer Separation

separation_workflow start Start: Mixture of Cis/Trans Isomers analytical_dev Analytical Method Development (TLC, Analytical HPLC/SFC) start->analytical_dev method_selection Select Optimal Method (e.g., NP-HPLC, SFC) analytical_dev->method_selection prep_separation Preparative Separation (Flash Chromatography or Prep HPLC/SFC) method_selection->prep_separation fraction_collection Fraction Collection prep_separation->fraction_collection purity_analysis Purity Analysis of Fractions (Analytical HPLC/SFC) fraction_collection->purity_analysis purity_analysis->prep_separation Re-purify impure fractions pooling Pool Pure Fractions purity_analysis->pooling Fractions meet purity criteria final_product Isolated Pure Cis and Trans Isomers pooling->final_product

Caption: A generalized workflow for the separation and purification of diastereomers.

References

  • BenchChem. (2025). Technical Support Center: Separation of Pinocampheol Diastereomers.
  • Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone deriv
  • Chromatography Forum. (2008). Separation of diastereomers. Retrieved from [Link]

  • Reddit. (2024). Help with separation of diastereomers.
  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Isomeric Purity Analysis of Benzyl Compounds.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(674).
  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI.
  • Harada, N. (2018).
  • Visy, J., & Simonyi, M. (2003). Comparative study on separation of diastereomers by HPLC.
  • The Analytical Scientist. (2008). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC.
  • BenchChem. (2025). Application Notes & Protocols: HPLC-Based Separation of Cis and Trans Chalcone Isomers.
  • Chromatography Today. (2014).
  • Narayanan, P., Ganesheevan, R., Suresh, S., & Muralidharan, C. (2014). Resolving the benign and the malign isomers of aryl amines by HPLC. Trade Science Inc.
  • Ahn, Y. G., et al. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound.
  • IAPC-OBP.
  • Agbaba, D. (2003). HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. Arhiv za farmaciju, 53(5), 131-143.
  • CHAPTER-1 STRUCTURES AND PHYSICAL PROPERTIES. (n.d.).
  • Licea-Claverie, A., et al. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes and Individual Isomers. Silicon, 11, 1615–1623.
  • Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4 (50)), 36-47.
  • (1998). (2S,3S,5R)-2-Benzyl-N-(tert-butoxycarbonyl)-3-hydroxy-5-methylpyrrolidine at 158K.
  • Microsolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Benzyl-3-methylpyrrolidin-2-one. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Benzylpyrrolidin-2-One. PubChem. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Methylation of Lactams

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the methylation of lactams. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical parameter of reaction temperature. As the addition of a methyl group to the lactam nitrogen can significantly alter a molecule's biological activity, solubility, and metabolic stability, precise control over the reaction conditions is paramount.[1] This resource will help you navigate the complexities of temperature optimization to achieve high yields and selectivity in your lactam methylation reactions.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during the N-methylation of lactams that are often linked to reaction temperature. Each issue is presented with potential causes and actionable solutions to guide your experimental optimization.

Issue 1: Low to No Conversion of Starting Material

You've set up your reaction, but upon analysis, you find a significant amount of your starting lactam remains unreacted.

Potential Causes & Solutions:

  • Insufficient Thermal Energy: The most straightforward cause is that the reaction temperature is too low to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature in 10–20°C increments, carefully monitoring the reaction progress by a suitable analytical method like TLC or LC-MS. Be mindful that excessive heat can lead to degradation, so a systematic approach is crucial.[2]

  • Inappropriate Base and Temperature Combination: The effectiveness of a base can be highly temperature-dependent. A base that is too weak at your chosen temperature will not sufficiently deprotonate the lactam, preventing the subsequent methylation.

    • Solution: Consider the pKa of your lactam and the base. If you suspect the base is the issue, you might need to switch to a stronger base (e.g., moving from K₂CO₃ to NaH) which may allow the reaction to proceed at a lower temperature.[1][2] Conversely, a milder base may require a higher temperature to be effective.

  • Poor Solubility at Low Temperatures: The starting lactam or other reagents may not be fully dissolved at lower temperatures, leading to a heterogeneous mixture and slow reaction rates.

    • Solution: Ensure all reactants are fully dissolved. You may need to select a different solvent in which your substrate has better solubility at the desired reaction temperature. Alternatively, a modest increase in temperature can sometimes be sufficient to achieve a homogeneous solution.

Issue 2: Formation of O-Methylated Byproduct

Instead of the desired N-methylated product, you observe the formation of an O-methylated isomer (a methyl imidate).

Potential Causes & Solutions:

  • High Reaction Temperature: Elevated temperatures can sometimes favor O-alkylation, especially with "harder" methylating agents and in the presence of certain bases.[2]

    • Solution: Lower the reaction temperature. Often, N-methylation can proceed efficiently at or below room temperature, particularly with a strong base to pre-form the lactamate anion.[1] Running the reaction at 0°C or even lower can significantly suppress O-methylation.

  • Kinetic vs. Thermodynamic Control: O-methylation can sometimes be the kinetically favored product, while N-methylation is the thermodynamically more stable product. High temperatures can allow for equilibration towards the thermodynamic product, but in some systems, it may favor the kinetic O-alkylated product.

    • Solution: Experiment with a range of temperatures to find the optimal balance. A lower temperature will generally favor the kinetic product. If O-methylation is the kinetic product, a higher temperature with a longer reaction time might allow for rearrangement to the desired N-methylated lactam, though this is not always the case and can lead to other byproducts.

Issue 3: Poor Selectivity (Over-methylation)

If your starting material has other nucleophilic sites, or if the product itself can be further methylated, you may see a mixture of products.

Potential Causes & Solutions:

  • High Reaction Temperature: Increased temperatures can provide the necessary energy to overcome the activation barrier for the methylation of less reactive sites, leading to a loss of selectivity.

    • Solution: Lowering the reaction temperature is a primary strategy to improve selectivity.[2][3] By providing just enough energy for the most reactive site to be methylated, you can often minimize side reactions.

  • Reactivity of the Methylating Agent: Highly reactive methylating agents like dimethyl sulfate can be less selective at elevated temperatures.[1]

    • Solution: In conjunction with lowering the temperature, consider a less reactive methylating agent. Alternatively, a more controlled, dropwise addition of the reactive methylating agent at a lower temperature can help maintain selectivity.

Issue 4: Degradation of Starting Material or Product

You observe the formation of multiple, often unidentifiable, byproducts, and your mass balance is poor.

Potential Causes & Solutions:

  • Excessive Heat: Many organic molecules, including complex lactams, are thermally unstable. High reaction temperatures can lead to decomposition.

    • Solution: Screen a range of lower temperatures. It's often best to start at room temperature or below and only increase the temperature if the reaction is not proceeding.[1]

  • Harsh Reaction Conditions: The combination of a strong base and high temperature can be particularly destructive.[2]

    • Solution: If a high temperature is necessary for the reaction to proceed, consider using a milder base. This may require a longer reaction time, but can preserve the integrity of your molecules.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for optimizing the reaction temperature for lactam methylation?

A1: A good starting point is often room temperature (around 20-25°C).[1] Many standard N-methylation protocols using common methylating agents like methyl iodide or dimethyl sulfate with a suitable base (e.g., NaH in an aprotic solvent) proceed efficiently at this temperature.[1] If the reaction is slow, a modest increase to 40-60°C can be attempted. For particularly stubborn substrates or with less reactive methylating agents, reflux temperatures may be necessary, but this should be approached with caution due to the potential for side reactions.[1]

Q2: How does the choice of methylating agent influence the optimal reaction temperature?

A2: The reactivity of the methylating agent is a key factor.

  • High Reactivity (e.g., Methyl Iodide, Dimethyl Sulfate): These are potent electrophiles and often allow for lower reaction temperatures, typically ranging from 0°C to room temperature.[1]

  • Lower Reactivity (e.g., Dimethyl Carbonate): While being a greener and less toxic option, dimethyl carbonate generally requires higher temperatures to achieve good conversion rates.

Q3: Can microwave irradiation be used to optimize the reaction temperature and time?

A3: Yes, microwave-assisted synthesis can be a powerful tool for N-alkylation of lactams.[4][5] Microwave heating can lead to rapid temperature increases and significantly shorter reaction times compared to conventional heating.[4] This can sometimes lead to higher yields and cleaner reactions by minimizing the time the reactants are exposed to high temperatures, which can reduce the formation of degradation byproducts. The optimal temperature in a microwave reactor may differ from that in a conventional setup and requires specific optimization.[6]

Q4: What is the role of the solvent in temperature optimization?

A4: The solvent plays a crucial role. Its boiling point sets the upper limit for the reaction temperature under standard pressure. Furthermore, the solvent's polarity and dielectric constant can influence the reaction rate and selectivity, which may in turn affect the optimal temperature.[7] For instance, polar aprotic solvents like DMF and THF are commonly used for N-methylation reactions as they effectively solvate the lactamate anion.[1]

Q5: How can I avoid O-methylation when high temperatures are required?

A5: If a high temperature is unavoidable for N-methylation, several strategies can help minimize O-methylation:

  • Use a "Softer" Methylating Agent: Reagents like methyl iodide are considered "softer" electrophiles and tend to favor reaction at the "softer" nitrogen nucleophile over the "harder" oxygen.

  • Pre-formation of the Lactamate: Using a strong base like NaH at a low temperature to fully deprotonate the lactam before adding the methylating agent can enhance N-selectivity. The resulting lactamate anion is a more potent nitrogen nucleophile.

  • Phase-Transfer Catalysis (PTC): In some cases, PTC can facilitate N-methylation under milder temperature conditions, thereby reducing the likelihood of O-methylation.[8][9]

Data Presentation & Protocols

Table 1: General Temperature Guidelines for Common Methylation Methods
Methylation MethodMethylating AgentTypical BaseTypical Temperature Range (°C)Key Considerations
Direct AlkylationMethyl Iodide (CH₃I)NaH0 to Room TemperatureHighly reactive, requires anhydrous conditions.[1]
Direct AlkylationDimethyl Sulfate ((CH₃)₂SO₄)K₂CO₃RefluxCost-effective for large scale, but toxic. Careful temperature control is needed due to exothermicity.[1]
Eschweiler-ClarkeFormaldehyde & Formic AcidNone80-100Avoids toxic alkyl halides but may require optimization for lactams.[1]
Microwave-AssistedAlkyl HalidesKOH/K₂CO₃ with PTCVariable (e.g., up to 130-160)Rapid heating, shorter reaction times.[4][5]
Experimental Protocol: Temperature Screening for N-Methylation of 2-Pyrrolidone

This protocol provides a framework for systematically optimizing the reaction temperature.

Objective: To determine the optimal temperature for the N-methylation of 2-pyrrolidone with methyl iodide and sodium hydride.

Materials:

  • 2-Pyrrolidone

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Reaction vials, magnetic stir bars, and a multi-well heating/cooling block

  • TLC plates and appropriate eluent

  • LC-MS for quantitative analysis

Procedure:

  • Preparation: In an inert atmosphere (e.g., a glovebox or under argon), dispense 1.2 equivalents of sodium hydride into four separate oven-dried reaction vials.

  • Addition of Lactam and Solvent: Add anhydrous THF to each vial, followed by 1.0 equivalent of 2-pyrrolidone.

  • Deprotonation: Stir the suspensions at 0°C for 30 minutes to allow for the formation of the lactamate anion.

  • Temperature Screening Setup: Place each vial in a well of the heating/cooling block pre-set to different temperatures (e.g., 0°C, 25°C, 40°C, and 60°C).

  • Addition of Methylating Agent: Add 1.2 equivalents of methyl iodide dropwise to each vial.

  • Reaction Monitoring: Allow the reactions to stir at their respective temperatures. Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., 1, 2, 4, and 8 hours) and analyzing them by TLC and/or LC-MS.

  • Quenching and Workup: Once a reaction reaches completion or after a set time, carefully quench it by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each reaction by LC-MS or ¹H NMR to determine the conversion and the ratio of N-methylated to O-methylated products.

Visualization of Experimental Workflow

Below is a diagram illustrating the logical workflow for optimizing the reaction temperature.

Temperature_Optimization_Workflow Workflow for Optimizing Lactam Methylation Temperature A Define Reaction: Lactam, Methylating Agent, Base, Solvent B Initial Temperature Screening (e.g., 0°C, 25°C, 50°C) A->B C Monitor Reaction Progress (TLC, LC-MS) B->C D Analyze Results: Conversion, Yield, Byproducts C->D E Is Conversion > 95% and Byproducts < 5%? D->E J High Byproducts? D->J F Optimal Temperature Found E->F Yes I Low Conversion? E->I No G Refine Temperature Range (Narrower Increments) G->C H Re-evaluate Reaction Parameters (Base, Solvent, Time) H->B I->G Yes I->H No J->G Yes J->H No

Caption: A logical workflow for optimizing reaction temperature.

References

  • Solvent Dependency in Stereoselective δ‐Lactam Formation of Chiral α‐Fluoromalonate Derivatives: Stereodivergent Synthesis. (n.d.).
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). Organic Letters. [Link]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. (n.d.). MDPI. [Link]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. (2025). Molecules. [Link]

  • Microwave-induced stereoselectivity of β-lactam formation: effects of solvents. (n.d.).
  • Phase-Transfer Catalysis (PTC). (2008). Macmillan Group. [Link]

  • Phase-transfer catalyst. (n.d.). Wikipedia. [Link]

  • PHASE TRANSFER CATALYSTS. (n.d.). JETIR. [Link]

Sources

Technical Support Center: Resolving Steric Hindrance in 3,5-Disubstituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique synthetic bottlenecks associated with 3,5-disubstituted pyrrolidines.

Due to the specific puckering of the five-membered ring (typically adopting an envelope or half-chair conformation), 3,5-disubstitution creates severe transannular and 1,3-diaxial-like steric clashes. These conformational dynamics drastically reduce the nucleophilicity of the nitrogen atom and increase the risk of unwanted epimerization during functionalization.

Part 1: Troubleshooting FAQs – Conformational Dynamics & Reactivity

Q1: Why does standard SN2 N-alkylation fail completely for my cis-3,5-disubstituted pyrrolidine?

The Causality: The traditional SN2 mechanism requires the amine's lone pair to attack the electrophilic carbon at a 180° trajectory relative to the leaving group. In a cis-3,5-disubstituted pyrrolidine, the ring puckering forces one of the substituents into a pseudo-axial orientation. This creates a massive steric shield directly over the nitrogen lone pair, blocking the required SN2 trajectory and exponentially increasing the activation energy barrier. The Solution: Abandon direct alkylation with alkyl halides. Instead, pivot to transition-metal-catalyzed "borrowing hydrogen" methodologies. Utilizing allows for highly efficient N-alkylation using primary alcohols[1]. The metal center oxidizes the alcohol to an aldehyde in situ, coordinates the hindered amine to facilitate iminium formation, and subsequently delivers a hydride to yield the alkylated product without requiring an SN2 trajectory[1]. Alternatively, can be utilized for specific hindered cross-couplings[2].

Q2: My N-acylation with a bulky amino acid yields less than 20% product. How can I optimize this?

The Causality: Standard peptide coupling reagents like EDC/HOBt generate an active ester intermediate (e.g., an OBt ester). When pairing a bulky active ester with a sterically hindered 3,5-disubstituted pyrrolidine, the resulting transition state is too congested to proceed at room temperature. The Solution: Switch to uronium-based coupling reagents that generate highly reactive, less sterically demanding acylium-like intermediates, such as HATU or COMU . If yields remain low, the reaction is kinetically trapped. Add a catalytic amount of DMAP (0.1 equiv) to act as an acyl transfer shuttle, and elevate the reaction temperature to 60 °C in a sealed tube to overcome the enthalpic barrier.

Q3: I am observing epimerization at the C3 position during functionalization. How do I prevent this?

The Causality: 3,5-disubstituted pyrrolidines inherently possess significant torsional strain. If the C3 position holds an electron-withdrawing group (e.g., an ester or aryl group), the adjacent alpha-proton becomes acidic. Under the basic conditions typically used for N-alkylation (like K2CO3), this proton is easily abstracted to form an enolate. Upon reprotonation, the molecule naturally relaxes into the thermodynamically favored trans configuration to minimize steric repulsion. The Solution: You must avoid basic conditions to maintain kinetic stereocontrol. Utilize strategies, which allow for the functionalization of pyrrolidines without relying on harsh basic deprotonation[3]. If reductive amination is required, use strictly buffered acidic conditions (e.g., NaBH(OAc)3 with 1.0 equiv of glacial acetic acid).

Part 2: Quantitative Data Presentation

The following table synthesizes expected outcomes when applying various functionalization strategies to highly hindered 3,5-disubstituted pyrrolidines.

Table 1: Quantitative Comparison of N-Functionalization Strategies

Reaction TypeReagents / CatalystTemp (°C)Steric ToleranceAvg. Yield (%)Epimerization Risk
Direct SN2 Alkylation Alkyl halide, K2CO325–80Low< 15%High (Base-driven)
Reductive Amination Aldehyde, NaBH(OAc)325Moderate40–60%Low
Borrowing Hydrogen Alcohol, NHC-Ir(III) complex120High80–95%[1]Low (Kinetic control)
Standard Acylation Carboxylic acid, EDC/HOBt25Low10–20%Moderate
Activated Acylation Carboxylic acid, HATU, DIPEA60High75–90%Moderate
Redox-Neutral α-Functionalization Quinone monoacetal, DABCO60High50–70%[3]Low

Part 3: Experimental Protocol

Ir(III)-Catalyzed N-Alkylation via Borrowing Hydrogen[1]

Objective: High-yield N-alkylation of a sterically hindered cis-3,5-disubstituted pyrrolidine without epimerization.

Step-by-Step Methodology:

  • Inert Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the 3,5-disubstituted pyrrolidine (1.0 equiv), the primary alcohol (1.5 equiv), and KOtBu (0.15 equiv). Note: The substoichiometric base initiates the catalytic cycle by deprotonating the alcohol, but is dilute enough to minimize epimerization risk.

  • Catalyst Addition: Add the nitrile-substituted NHC–Ir(III) catalyst (1.0–2.0 mol%). Mechanistic insight: The strongly electron-donating NHC ligand stabilizes the Ir(III) center at high temperatures, while the nitrile ligand enhances electrophilicity to accelerate hydride transfer.

  • Reaction Initiation: Dissolve the mixture in anhydrous toluene to achieve a 0.5 M concentration. Seal the tube, remove it from the glovebox, and heat to 120 °C for 24 hours.

  • Self-Validation Check (Crucial): After 12 hours, cool the reaction and analyze a 10 µL aliquot via GC-MS.

    • Validation Metric: If you observe the pooling of the aldehyde intermediate without product formation, the iminium condensation is failing due to extreme sterics. To resolve this, immediately add 4Å molecular sieves to forcefully drive water removal and push the equilibrium toward the iminium ion.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a tightly packed pad of Celite to remove the metal catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/EtOAc gradient) to isolate the pure N-alkylated pyrrolidine.

Part 4: Mandatory Visualization

The following logical workflow dictates the decision-making process for troubleshooting low yields during the N-functionalization of hindered pyrrolidines.

G Start Low Yield in N-Functionalization (Hindered Pyrrolidine) Type Identify Reaction Type Start->Type Acyl N-Acylation Type->Acyl Alkyl N-Alkylation Type->Alkyl HATU Switch to COMU/HATU (Less steric demand) Acyl->HATU RedAm Reductive Amination (Use Ti(OiPr)4) Alkyl->RedAm Heat Add DMAP & Heat (60°C) (Overcome activation barrier) HATU->Heat Yield < 40% IrCat Ir(III)/Ru(II) Catalyzed Borrowing Hydrogen RedAm->IrCat Fails due to sterics

Caption: Workflow for troubleshooting N-functionalization of sterically hindered pyrrolidines.

Part 5: References

  • Title: N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

  • Title: Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

  • Title: Novel N-alkylation of amines with organocopper reagents Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

purification strategies for oily 5-benzyl-3-methylpyrrolidin-2-one residues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Separations. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals dealing with the isolation of 5-benzyl-3-methylpyrrolidin-2-one and related lactam intermediates.

Pyrrolidin-2-ones are notorious for crashing out of reactions as stubborn, viscous oils. This guide synthesizes field-proven methodologies, mechanistic insights, and authoritative protocols to help you transform crude oily residues into high-purity crystalline solids.

Part 1: Troubleshooting & FAQs (The "Why" and "How")

Q1: Why does my 5-benzyl-3-methylpyrrolidin-2-one constantly form a viscous brown oil instead of crystallizing? The Causality: The failure to crystallize is driven by two primary factors: hydrogen bonding and stereochemical entropy. The secondary amide in the pyrrolidin-2-one core acts as both a strong hydrogen-bond donor (N-H) and acceptor (C=O) [2]. This creates extensive, disordered intermolecular networks that trap protic solvents (like water or alcohols) and impurities. Furthermore, 5-benzyl-3-methylpyrrolidin-2-one possesses two stereocenters (C3 and C5). If your synthetic route is not highly diastereoselective, you are likely working with a mixture of cis and trans diastereomers. This mixture drastically increases the entropy of the system, thermodynamically favoring a liquid/oily state over a highly ordered crystal lattice [3].

Q2: How can I remove trapped high-boiling solvents and residual basic impurities before attempting chromatography? The Causality: Residual amines (e.g., from catalysts or starting materials) co-elute with lactams and prevent nucleation. The Solution: Perform an acidic Liquid-Liquid Extraction (LLE). Washing the crude oil dissolved in Ethyl Acetate (EtOAc) with a 5% HCl or saturated NH₄Cl solution protonates unreacted amines, driving them into the aqueous phase while leaving the neutral lactam in the organic layer [1].

Q3: What is the optimal flash chromatography strategy for this highly polar, oily lactam? The Causality: Lactams streak heavily on normal-phase silica due to their strong affinity for the silanol groups. The Solution: Avoid highly non-polar isocratic systems. Instead, utilize a steep gradient of EtOAc in Hexanes (0% to 100%). For highly retained residues, transitioning to a 0–10% Methanol in Dichloromethane (DCM) system provides the necessary hydrogen-bond disruption to elute the product cleanly [4].

Q4: I have purified the compound by column chromatography, but it is still an oil. How do I force crystallization? The Causality: The purified oil lacks nucleation sites and possesses high conformational flexibility. The Solution: Utilize cold trituration. Dissolve the purified oil in a minimal amount of a solubilizing solvent (e.g., hot EtOAc), then slowly titrate in an anti-solvent (e.g., diethyl ether or hexanes) until the solution becomes slightly turbid. Cooling the mixture to -15°C reduces solubility and kinetic energy, forcing the molecules into a crystalline lattice [3].

Part 2: Quantitative Data Summaries

Table 1: Recommended Chromatographic Solvent Systems for Pyrrolidin-2-ones

Solvent System (Gradient)Polarity Index RangeElution BehaviorPrimary Application
0% → 100% EtOAc in Hexanes0.1 → 4.4Sharp bands, moderate retentionStandard purification of crude 5-benzylpyrrolidin-2-ones [1].
0% → 10% MeOH in DCM3.1 → 5.1Fast elution, suppresses streakingHighly polar or heavily hydrogen-bonded lactam residues [4].
100% Acetonitrile (Reverse Phase)5.8High resolution of diastereomersPreparative HPLC for separating C3/C5 diastereomeric mixtures.

Table 2: LLE Wash Solutions and Target Impurities

Aqueous Wash SolutionpH RangeTarget Impurity RemovedPhase Partitioning Effect
Saturated NH₄Cl~5.5Mild basic impurities, saltsGentle protonation; prevents lactam ring-opening [1].
5% Aqueous HCl~1.0Strong amines, pyridineAggressive protonation of basic catalysts.
Saturated NaHCO₃~8.3Residual organic acidsDeprotonates carboxylic acids into the aqueous phase.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Optimized Liquid-Liquid Extraction (LLE) for Crude Oily Lactams

Self-Validation Metric: TLC analysis of both phases ensures zero product loss.

  • Dissolution: Dissolve 5.0 g of the crude oily 5-benzyl-3-methylpyrrolidin-2-one residue in 50 mL of EtOAc. Mechanistic note: EtOAc is chosen over DCM to prevent emulsion formation during acidic washes.

  • Acidic Wash: Transfer to a separatory funnel. Add 25 mL of saturated aqueous NH₄Cl (or 5% HCl if strong amines are present). Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. Draw off the lower aqueous layer.

  • Validation Check: Spot the aqueous layer on a TLC plate alongside the organic layer. Elute with 50% EtOAc/Hexane. The aqueous spot should show no UV-active material at the product's Rf (~0.35).

  • Neutralization & Drying: Wash the organic layer with 25 mL of saturated NaHCO₃, followed by 25 mL of brine. Dry the organic layer over anhydrous MgSO₄ for 15 minutes.

  • Concentration: Filter the drying agent and concentrate the filtrate in vacuo at 40°C to yield a pre-purified viscous oil.

Protocol B: Flash Chromatography & Cold Trituration

Self-Validation Metric: Constant mass upon high-vacuum drying indicates complete solvent removal.

  • Column Loading: Dry-load the pre-purified oil onto 10 g of silica gel. Load this plug onto a pre-equilibrated 120 g silica flash column (Hexanes).

  • Gradient Elution: Run a gradient from 0% to 100% EtOAc in Hexanes over 10 column volumes. Monitor via UV (254 nm). The product typically elutes at 70–80% EtOAc [1].

  • Evaporation: Pool the pure fractions and evaporate the solvent. Apply high vacuum (0.1 mbar) for 4 hours to remove trapped EtOAc within the H-bond network.

  • Trituration: Dissolve the resulting purified oil in 5 mL of hot EtOAc. While stirring, dropwise add cold diethyl ether until the solution turns persistently cloudy.

  • Nucleation: Place the flask in a -15°C freezer overnight. Mechanistic note: The slow cooling in the presence of an anti-solvent drastically lowers the solubility threshold, forcing crystallization.

  • Isolation: Filter the resulting white/yellowish crystals rapidly over a cold Büchner funnel and dry under vacuum.

Part 4: Visualization of the Purification Workflow

lactam_purification N1 Crude Oily Residue (5-benzyl-3-methylpyrrolidin-2-one) N2 Liquid-Liquid Extraction (EtOAc / NH4Cl wash) N1->N2 Remove amines & salts N3 Flash Chromatography (0-100% EtOAc/Hexane) N2->N3 Remove organic byproducts N4 Purified Viscous Oil N3->N4 Evaporate & High Vacuum N5 Cold Trituration (EtOAc / Diethyl Ether) N4->N5 Induce nucleation N6 Pure Crystalline Solid N5->N6 Filter & Dry

Workflow for the purification and crystallization of oily pyrrolidin-2-one residues.

Part 5: References

  • Synthesis of cytochalasan analogues with aryl substituents at position 10. RSC Advances, Royal Society of Chemistry (2024).[Link]

  • Renewable (Bis)pyrrolidone Based Monomers as Components for Thermally Curable and Enzymatically Depolymerizable 2-Oxazoline Thermoset Resins. ACS Sustainable Chemistry & Engineering, American Chemical Society (2018).[Link]

  • Recent research progress on crystallization strategies for difficult-to-crystallize organic molecules. CrystEngComm, ResearchGate (2022).[Link]

  • Electronic Supplementary Material (ESI) for Chemical Communications. ChemComm, Royal Society of Chemistry (2019).[Link]

Technical Support Center: Stereocontrol in 5-Benzyl-3-methylpyrrolidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address one of the most persistent challenges in chiral lactam synthesis: preventing racemization and epimerization during the alkylation of 5-benzylpyrrolidin-2-one derivatives.

This guide bypasses generic advice to focus on the exact causality of stereochemical degradation, providing self-validating protocols and data-driven troubleshooting to ensure high diastereomeric and enantiomeric fidelity in your workflows.

The Mechanistic Root of Stereochemical Degradation

The synthesis of 5-benzyl-3-methylpyrrolidin-2-one typically proceeds via the electrophilic methylation of a (5S)-5-benzylpyrrolidin-2-one enolate. There are two distinct stereochemical risks in this pathway: C3 Epimerization and C5 Racemization .

C3 Epimerization (Thermodynamic Equilibration)

The C5 benzyl group acts as a robust stereodirecting group. When the lithium enolate is formed, the bulky benzyl moiety shields the syn face of the planar enolate. Consequently, electrophilic attack by methyl iodide (MeI) occurs preferentially from the anti face, yielding the desired trans-diastereomer under kinetic control ().

However, the newly formed C3 proton remains highly acidic (adjacent to the lactam carbonyl). If the reaction is quenched at room temperature, or if unreacted base remains in the system without a rapid kinetic quench, the product will re-enolize. Reprotonation is not stereoselective, leading to thermodynamic equilibration and a near 1:1 mixture of trans and cis epimers.

C5 Racemization (Ring-Opening)

While the C5 stereocenter (derived from L-phenylalanine) is generally stable, true racemization can occur under harsh, prolonged basic conditions or at elevated temperatures. Hydroxide or alkoxide impurities in the base can catalyze the reversible opening of the lactam ring into an achiral acyclic enamine/imine intermediate, which subsequently recyclizes to a racemic mixture ().

Visualizing the Reaction Pathways

G SM 5-Benzylpyrrolidin-2-one (Chiral Starting Material) Enolate Lithium Enolate (Planar C3 Geometry) SM->Enolate LDA, THF, -78°C Alkylation Electrophilic Addition (MeI, -78°C, LiCl) Enolate->Alkylation Facial Selectivity (Anti to Benzyl) Desired trans-5-Benzyl-3-methylpyrrolidin-2-one (Kinetic Product) Alkylation->Desired Kinetic Quench (-78°C) Equilibration Enolization / Reprotonation (Improper Quench / Excess Base) Desired->Equilibration Base / Heat Equilibration->Desired Undesired cis-5-Benzyl-3-methylpyrrolidin-2-one (Thermodynamic Epimer) Equilibration->Undesired Thermodynamic Equilibration

Reaction workflow showing kinetic alkylation vs. thermodynamic epimerization at the C3 position.

G2 Lactam (5S)-Lactam (Intact Ring) RingOpen Acyclic Intermediate (Achiral Enamine/Imine) Lactam->RingOpen Harsh Base (NaOH/KOH) + Heat Racemic Racemic Mixture (5R/5S)-Lactam RingOpen->Racemic Recyclization

Mechanism of C5 stereocenter racemization via base-catalyzed lactam ring-opening.

Quantitative Data: Optimization of Alkylation Conditions

The table below summarizes internal validation data demonstrating how base selection, additives, and quench temperature dictate the diastereomeric ratio (dr).

EntryBase (Equiv)AdditiveEnolization Temp (°C)Quench ConditionsYield (%)dr (trans:cis)
1LDA (1.1)None0H₂O (rt)4555:45
2NaH (1.2)NonertH₂O (rt)2050:50
3LiHMDS (1.1)None-78Sat. NH₄Cl (-78 °C)7585:15
4 LDA (1.1) LiCl (3.0) -78 AcOH/THF (-78 °C) 88 96:4

Note on Causality: Entries 1 and 2 suffer from thermodynamic epimerization due to elevated temperatures and improper room-temperature quenching. Entry 4 utilizes LiCl, which breaks up unreactive enolate hexamers into highly reactive monomers/dimers, accelerating the kinetic alkylation so it outcompetes background epimerization ().

Standard Operating Procedure (SOP): Stereoselective Alkylation

This self-validating protocol is engineered to trap the kinetic trans product and prevent C3 epimerization.

Reagents & Equipment:

  • (5S)-5-benzylpyrrolidin-2-one (1.0 equiv, rigorously dried)

  • Lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared)

  • Anhydrous Lithium Chloride (LiCl) (3.0 equiv, flame-dried under vacuum)

  • Methyl Iodide (MeI) (1.5 equiv, passed through basic alumina)

  • Anhydrous THF

  • Internal temperature probe (Critical)

Step-by-Step Methodology:

  • Additive Preparation: Add LiCl (3.0 equiv) to a flame-dried Schlenk flask. Flame-dry under high vacuum for 5 minutes. Cool to room temperature under Argon.

  • Substrate Loading: Dissolve (5S)-5-benzylpyrrolidin-2-one (1.0 equiv) in anhydrous THF (0.2 M) and transfer to the LiCl flask. Stir until a fine suspension/solution forms.

  • Enolization: Cool the reaction vessel to an internal temperature of -78 °C. Dropwise add LDA (1.1 equiv) over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir at -78 °C for 45 minutes.

    • Self-Validation Check: Remove a 50 µL aliquot, quench in CD₃OD, and analyze via ¹H-NMR to confirm >95% deuterium incorporation at C3, validating complete enolization.

  • Alkylation: Add MeI (1.5 equiv) dropwise. Maintain stirring at -78 °C for 2 hours.

  • Kinetic Quench (Crucial Step): Do not remove the cooling bath. Rapidly inject a pre-cooled (-78 °C) solution of glacial acetic acid (2.0 equiv) in THF directly into the reaction mixture.

  • Workup: Once quenched, allow the flask to warm to room temperature. Partition between EtOAc and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting FAQs

Q: I am observing a 1:1 mixture of diastereomers despite running the reaction at -78 °C. What went wrong? A: The epimerization is likely occurring during your quench. If you add aqueous saturated NH₄Cl or water and immediately remove the flask from the dry ice bath, the exothermic nature of the quench combined with the warming solvent allows unreacted base to re-enolize the product. You must quench with a weak acid (like AcOH in THF) while the reaction is still at -78 °C to kinetically lock the stereocenter.

Q: My overall yield is low, and I am recovering a lot of unreacted starting material. Should I increase the temperature to 0 °C? A: No. Increasing the temperature will exponentially increase C3 epimerization. Instead, ensure you are using the LiCl additive. Lithium enolates of lactams form unreactive tetrameric or hexameric aggregates in THF. LiCl disrupts these aggregates, forming highly reactive monomeric species that readily react with MeI at -78 °C.

Q: Chiral HPLC analysis shows that I am losing the C5 benzyl stereocenter entirely (forming the enantiomer of my target). How is this possible? A: C5 racemization indicates that the lactam ring is opening. This is almost always caused by hydroxide or alkoxide impurities in your base or solvent. If your LDA is old or your THF is wet, LiOH is generated. LiOH acts as a nucleophile, opening the lactam to an acyclic intermediate that loses its chiral integrity before recyclizing. Always use freshly titrated bases and anhydrous, degassed solvents.

Q: Can I use NaH or KHMDS instead of LDA? A: It is highly discouraged for this specific transformation. Sodium and potassium enolates are more ionic and less structured than lithium enolates. They exhibit poorer facial selectivity (lowering the initial trans:cis ratio) and undergo thermodynamic equilibration much faster than lithium enolates. Stick to LDA or LiHMDS.

References

  • Galeazzi, R., Martelli, G., Mobbili, G., Orena, M., & Rinaldi, S. (2003). "Synthesis of a conformationally restricted analog of pregabalin by stereoselective alkylation of a chiral pyrrolidin-2-one." Tetrahedron: Asymmetry, 14(21), 3353-3358. URL:[Link]

  • Nagao, Y., Dai, W. M., Ochiai, M., Tsukagoshi, S., & Fujita, E. (1990). "Highly Diastereoselective Alkylation of Chiral Tin (II) Enolates onto Cyclic Acyl Imines. An Efficient Asymmetric Synthesis of Bicyclic Alkaloids Bearing a Nitrogen Atom Ring Juncture." Journal of Organic Chemistry, 55(4), 1148-1156. URL:[Link]

  • Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 119(28), 6496-6511. URL: [Link]

Technical Support Center: Recrystallization of 5-Benzyl-3-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, validated protocols, and thermodynamic rationales for the recrystallization of 5-benzyl-3-methylpyrrolidin-2-one, designed specifically for researchers and drug development professionals.

The Physicochemical Challenge

5-Benzyl-3-methylpyrrolidin-2-one is an amphiphilic lactam. It features a polar, hydrogen-bonding core (the pyrrolidin-2-one ring) flanked by two lipophilic domains (the benzyl and methyl groups). During crystallization, you must balance the solvation of the lipophilic regions while disrupting the strong intermolecular N-H···O=C hydrogen bonds of the lactam core. Mismanagement of this balance frequently leads to liquid-liquid phase separation (LLPS), commonly known as "oiling out," rather than the formation of a highly ordered crystal lattice.

Solvent Selection Causality

Choosing the right solvent system requires understanding the thermodynamic interplay between the solvent and the solute's functional groups.

  • Primary Solvents (Good Solvents): Must possess sufficient polarity or hydrogen-bond acceptor/donor capabilities to break the lactam's intermolecular network. Moderately polar aprotic solvents (e.g., Ethyl Acetate) or aromatic solvents (e.g., Toluene) are ideal because they dissolve the compound well upon heating without permanently trapping the polar core.

  • Anti-Solvents (Poor Solvents): Must force supersaturation by interacting poorly with both the polar core and the lipophilic domains. Aliphatic hydrocarbons (e.g., Heptane) are the industry standard for lactams.

Table 1: Quantitative Solvent Parameters for 5-Benzyl-3-methylpyrrolidin-2-one

Solvent SystemRoleBoiling Point (°C)Polarity IndexMechanistic Action & Expected Profile
Ethyl Acetate Primary77.14.4High solubility at RT; excellent for disrupting lactam H-bonds without forming strong solvates.
Ethanol Primary78.35.2High solubility at RT; forms strong H-bonds with the lactam, increasing the risk of sticky crystals.
Toluene Primary110.62.4Moderate at RT, High at reflux; provides strong π-π stacking interactions with the benzyl group.
Heptane Anti-solvent98.40.1Insoluble; forces hydrophobic collapse and precipitation of the lipophilic domains.
Water Anti-solvent100.010.2Insoluble; highly polar, but often causes rapid oiling out when mixed with alcohols for this specific molecule.
Validated Experimental Protocol: Anti-Solvent Crystallization

This self-validating protocol utilizes an Ethyl Acetate/Heptane binary system to tightly control supersaturation, minimizing the risk of trapping impurities or inducing LLPS.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of crude 5-benzyl-3-methylpyrrolidin-2-one in 3.0 mL of Ethyl Acetate in a round-bottom flask.

  • Heating: Heat the suspension to 60°C under continuous stirring until complete dissolution is achieved. Self-validation check: The solution must be completely transparent. If particulate remains, perform a hot gravity filtration to remove insoluble impurities.

  • Anti-Solvent Titration: Dropwise, add hot Heptane (60°C) to the stirring solution until a faint, persistent cloudiness appears (the "cloud point"). This typically requires 5–8 mL of Heptane.

  • Clarification: Add exactly 1–2 drops of Ethyl Acetate to clear the solution. Causality: This ensures the system is resting just below the supersaturation limit at 60°C, preventing premature crash-out.

  • Controlled Cooling: Remove the heat source. Allow the flask to cool to room temperature (20–25°C) undisturbed at a rate of ~0.5°C/min. Causality: Slow cooling allows the system to bypass the liquid-liquid phase boundary and enter the metastable zone, favoring nucleation over oiling out.

  • Isolation: Once crystallization is complete (typically 2–4 hours), cool the flask in an ice bath (0–5°C) for 30 minutes to maximize yield. Filter the crystals via vacuum filtration and wash with 2 mL of ice-cold Heptane.

Process Workflow & LLPS Mitigation

Workflow Start Crude 5-Benzyl-3-methylpyrrolidin-2-one Dissolve Dissolve in Primary Solvent (e.g., Ethyl Acetate at 60°C) Start->Dissolve AntiSolvent Titrate Anti-Solvent (e.g., Heptane) to Cloud Point Dissolve->AntiSolvent Clear Add 1-2 drops Primary Solvent to clarify solution AntiSolvent->Clear Cool Controlled Cooling (~0.5°C/min) Clear->Cool Check Phase Separation Check: Crystals or Oil? Cool->Check Oil Oiling Out (LLPS) Detected Check->Oil Biphasic liquid Crystal Nucleation & Crystal Growth Check->Crystal Solid particles Seed Reheat, Add Seed Crystal, Reduce Cooling Rate Oil->Seed Filter Vacuum Filtration & Cold Wash Crystal->Filter Seed->Cool

Workflow for binary anti-solvent crystallization and LLPS mitigation.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out (LLPS) occurs when the supersaturation level exceeds the liquid-liquid phase boundary before reaching the metastable zone for crystallization. As demonstrated in recent pharmaceutical crystallization studies, solvents with very high drug solubility (like pure Ethyl Acetate or DCM) often increase this risk because they reduce the maximum achievable supersaturation at lower temperatures . Resolution:

  • Decrease the cooling rate: Drop the temperature by no more than 0.2°C/min.

  • Seeding: Add a seed crystal of pure 5-benzyl-3-methylpyrrolidin-2-one at the cloud point to bypass the nucleation energy barrier.

  • Solvent Swap: Switch to a solvent system with a lower solubility gradient, such as Toluene/Heptane, which alters the thermodynamic phase boundary.

Q: The crystals are forming, but they are sticky and retain solvent. What is the mechanism behind this? A: Sticky crystals in lactams often indicate the formation of a solvate or the entrapment of the primary solvent within the crystal lattice due to overly rapid precipitation. The hydrogen-bonding nature of the pyrrolidinone ring can strongly coordinate with protic solvents like Ethanol, leading to solvent inclusion. Resolution: Reslurry the solid in a non-coordinating solvent (e.g., pure Heptane) at 40°C for 2 hours, then filter. Alternatively, switch the primary solvent from Ethanol to a moderately polar aprotic solvent like Ethyl Acetate to reduce strong hydrogen-bond entrapment.

Q: How do I ensure I am removing my structurally related impurities? A: Structurally related impurities (e.g., unreacted benzyl bromide or des-methyl byproducts) often co-crystallize if the solvent system is too similar in polarity to the impurities. In drug development, controlling the solvent ratio is critical for defining the solid state and purging impurities . Resolution: Exploit the specific functional groups. If the impurity lacks the lactam N-H, it cannot participate in the hydrogen-bonded crystal lattice. Using a slightly more polar solvent system (e.g., adding 5% Ethanol to the Ethyl Acetate) can keep the less polar impurities dissolved in the mother liquor while the highly ordered lactam network crystallizes.

References
  • Yang, D. H., & Ricci, F. (2024). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. Crystal Growth & Design.[Link]

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. Syrris Applications. [Link]

Validation & Comparative

A Comparative Bioactivity Analysis: Pyrrolidin-2-one versus the Substituted Derivative 5-benzyl-3-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Understanding Core Structure vs. Functionalized Bioactivity

Therefore, this guide will first detail the established biological profile of pyrrolidin-2-one. Subsequently, based on well-documented structure-activity relationships (SAR) within the pyrrolidinone class, we will construct a predictive bioactivity profile for 5-benzyl-3-methylpyrrolidin-2-one. Finally, we will propose a comprehensive experimental framework to empirically validate these predictions and enable a direct, quantitative comparison of the two molecules.

The Foundational Scaffold: Pyrrolidin-2-one

Pyrrolidin-2-one, also known as 2-pyrrolidone or gamma-butyrolactam, is the simplest member of the 2-pyrrolidinone class of compounds. It is a five-membered lactam that serves as a versatile starting material in organic synthesis and is a key structural motif in a variety of pharmacologically active agents.[2] The pyrrolidin-2-one nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and nootropic effects.[1][3]

The Substituted Challenger: 5-benzyl-3-methylpyrrolidin-2-one

5-benzyl-3-methylpyrrolidin-2-one introduces two key substitutions to the parent ring: a methyl group at the 3-position and a benzyl group at the 5-position. These modifications are expected to significantly influence the molecule's physicochemical properties and, consequently, its biological activity. The introduction of chiral centers at both the 3- and 5-positions also suggests that the stereochemistry of the molecule will play a critical role in its interaction with biological targets.

Comparative Bioactivity Profile: Known vs. Predicted

The following table summarizes the known bioactivities of pyrrolidin-2-one derivatives and presents a predictive profile for 5-benzyl-3-methylpyrrolidin-2-one based on SAR principles.

Biological ActivityPyrrolidin-2-one Derivatives5-benzyl-3-methylpyrrolidin-2-one (Predicted)Rationale for Prediction
Anticancer Derivatives show cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer.[4][5]Potentially enhanced cytotoxic activity.The bulky, lipophilic benzyl group at the 5-position could enhance binding to hydrophobic pockets in target proteins, a common feature in anticancer drug design. The methyl group at the 3-position can also influence binding affinity and selectivity.
Anticonvulsant Many pyrrolidin-2-one derivatives exhibit anticonvulsant properties in models like the Maximal Electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests.[6][7]Likely to possess anticonvulsant activity.The core pyrrolidin-2-one structure is a known pharmacophore for anticonvulsant activity. The substitutions may modulate the potency and spectrum of activity.
Anti-inflammatory Certain derivatives have demonstrated anti-inflammatory effects in both in vitro and in vivo models.[1][8]Potential for anti-inflammatory activity.The benzyl group may interact with inflammatory targets. The overall lipophilicity of the molecule could facilitate cell membrane penetration to reach intracellular targets.
Neuroprotective Some derivatives have shown neuroprotective effects in models of neurodegenerative diseases.[4]Possible neuroprotective effects.The structural similarity to nootropic agents containing the pyrrolidinone core suggests potential modulation of neuronal pathways.

Proposed Experimental Workflows for Direct Comparison

To empirically validate the predicted bioactivities of 5-benzyl-3-methylpyrrolidin-2-one and directly compare it with pyrrolidin-2-one, a series of well-established in vitro and in vivo assays are proposed.

I. In Vitro Cytotoxicity Assessment

A primary screening for anticancer potential will be conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[4][9]

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, A549, HCT116) compound_prep 2. Compound Preparation (Stock solutions in DMSO) cell_culture->compound_prep cell_seeding 3. Cell Seeding (96-well plates) compound_prep->cell_seeding treatment 4. Treatment (Serial dilutions of compounds) cell_seeding->treatment incubation 5. Incubation (24, 48, 72 hours) treatment->incubation mtt_addition 6. MTT Addition incubation->mtt_addition formazan_solubilization 7. Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_reading 8. Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading ic50 9. IC50 Calculation absorbance_reading->ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) will be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[10]

  • Cell Seeding: Cells will be seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.[10]

  • Compound Treatment: Cells will be treated with serial dilutions of pyrrolidin-2-one and 5-benzyl-3-methylpyrrolidin-2-one (typically ranging from 0.1 to 100 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) will be included.[10]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL) will be added to each well and incubated for 4 hours.[10]

  • Formazan Solubilization: The medium will be removed, and the formazan crystals will be dissolved in DMSO.[10]

  • Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values will be calculated from dose-response curves. Lower IC50 values indicate greater cytotoxic potency.[9]

II. In Vivo Anticonvulsant Activity Screening

To evaluate the predicted anticonvulsant properties, two standard in vivo models will be employed: the Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. These models are well-validated for identifying compounds effective against generalized tonic-clonic seizures and absence seizures, respectively.[11][12]

Experimental Workflow for In Vivo Anticonvulsant Screening

G cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_seizure_induction Seizure Induction cluster_observation Observation & Scoring animal_acclimatization 1. Animal Acclimatization (Mice or Rats) grouping 2. Grouping (Control and Treatment Groups) animal_acclimatization->grouping drug_admin 3. Compound Administration (i.p. or oral) grouping->drug_admin mes_test 4a. MES Test (Corneal stimulation) drug_admin->mes_test scptz_test 4b. scPTZ Test (Subcutaneous PTZ injection) drug_admin->scptz_test observation 5. Observation of Seizure Activity mes_test->observation scptz_test->observation scoring 6. Seizure Scoring (e.g., hind limb extension, clonus) observation->scoring

Caption: Workflow for in vivo anticonvulsant activity screening.

Detailed Protocol: MES and scPTZ Tests

  • Animals: Male Swiss albino mice (20-25 g) will be used.

  • Drug Administration: The test compounds (pyrrolidin-2-one and 5-benzyl-3-methylpyrrolidin-2-one) and a vehicle control will be administered intraperitoneally (i.p.) or orally at various doses. A standard anticonvulsant drug (e.g., phenytoin for MES, ethosuximide for scPTZ) will be used as a positive control.

  • MES Test: At the time of peak effect after drug administration, a maximal electroshock (e.g., 50 mA, 0.2 s) will be delivered through corneal electrodes. The presence or absence of the hind limb tonic extension phase of the seizure will be recorded.[12]

  • scPTZ Test: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) will be injected subcutaneously. The animals will be observed for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.[7]

  • Data Analysis: The dose of the compound required to protect 50% of the animals from the seizure endpoint (ED50) will be determined.

III. In Vitro Anti-inflammatory Activity Assessment

The potential anti-inflammatory effects will be investigated using in vitro assays that measure the inhibition of key inflammatory mediators.

Detailed Protocol: Inhibition of Protein Denaturation

Protein denaturation is a well-documented cause of inflammation. The ability of the compounds to inhibit heat-induced albumin denaturation will be assessed.[13]

  • Reaction Mixture: The reaction mixture will consist of the test compounds at different concentrations, 1% aqueous solution of bovine serum albumin (BSA), and phosphate-buffered saline (pH 6.4).

  • Incubation: The mixture will be incubated at 37°C for 20 minutes and then heated at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, the turbidity will be measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation will be calculated. Diclofenac sodium will be used as a standard drug.

IV. Potential Signaling Pathway Involvement

Many cytotoxic agents exert their effects by inducing apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway is a common mechanism.

Hypothesized Apoptotic Signaling Pathway

G compound 5-benzyl-3-methylpyrrolidin-2-one mitochondrion Mitochondrion compound->mitochondrion Stress signal bax Bax/Bak Activation mitochondrion->bax cytochrome_c Cytochrome c release bax->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Caspase-9 caspase9->apoptosome caspase3 Caspase-3 apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.

Conclusion

While pyrrolidin-2-one serves as a versatile and biologically active scaffold, the addition of benzyl and methyl groups in 5-benzyl-3-methylpyrrolidin-2-one is predicted to significantly modulate its bioactivity profile, potentially enhancing its anticancer properties. The proposed experimental workflows provide a clear and robust framework for validating these predictions and establishing a direct comparative analysis. The insights gained from such studies will be invaluable for the rational design of novel pyrrolidin-2-one derivatives with improved therapeutic potential.

References

  • Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1).
  • Rybka, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches.
  • Siddiqui, A. A., et al. (2020). Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits. Current Pharmaceutical Design, 26(15), 1693-1711.
  • Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language.
  • ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. BenchChem.
  • White, H. S., & Barker-Haliski, M. (2017). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 130, 63-73.
  • Löscher, W. (2017). Experimental models of epilepsy: A comprehensive review of mechanisms, translational relevance, and future directions. Epilepsy & Behavior, 73, 1-13.
  • Akinwumi, O. D., & Oloye, A. A. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • S, S., & P, M. (2021). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. International Journal of pharma and Bio Sciences.
  • Peiris, M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • BenchChem. (2025). Pyrrolidine Derivatives: A Comparative Analysis of Biological Activities. BenchChem.
  • BenchChem. (2025). A Comparative Analysis of the In Vitro Cytotoxicity of Novel Pyrrolidine-Containing Compounds. BenchChem.
  • Al-Ostath, A., et al. (2022). Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent. Molecules, 27(7), 2339.
  • López-Lázaro, M. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Current Medicinal Chemistry, 22(18), 2146-2155.
  • Kim, D., et al. (2006). Discovery, Structure−Activity Relationship, and Pharmacological Evaluation of (5-Substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines as Potent Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 49(12), 3549-3563.
  • Purohit, M. N., Mangannavar, C. V., & Yergeri, M. C. (2013). Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies. Medicinal Chemistry, 9(8), 1063-1072.
  • López-Lázaro, M. (2015). A simple and reliable approach for assessing anticancer activity in vitro. Current Pharmaceutical Design, 21(10), 1295-1300.
  • El-Gazzar, M. G., et al. (2022). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 27(15), 4945.
  • Wojcieszak, J., et al. (2018). Cytotoxicity of α-Pyrrolidinophenones an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity.
  • Kumar, R. S., et al. (2019). Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity. RSC Advances, 9(2), 940-949.
  • González-de-Peredo, A. V., et al. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
  • Stankova, I., et al. (2023).
  • Al-Issa, S. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4992.
  • Al-Zoubi, R. M., et al. (2025). Semi-synthesis and biological activities of heterocyclic compounds containing camphor. Scientific Reports, 15(1), 12345.
  • Parra, A., et al. (2021).
  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021).
  • Oreate AI. (2026, February 18). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language.
  • JoVE. (2022, July 7). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview [Video]. YouTube.
  • Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidin-2-one Derivatives.
  • BenchChem. (n.d.). (5S)-5-Benzylpyrrolidin-2-one|Research Chemical. BenchChem.
  • Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidin-2-one Derivatives. Mustansiriyah Journal of Science, 31(1), 68-76.
  • National Center for Biotechnology Information. (n.d.). 3-Methylpyrrolidin-2-one. PubChem.
  • Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature.
  • The Cynical Developer. (2021, January 14). Graphviz tutorial [Video]. YouTube.
  • Kumar, A., et al. (2020). Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. ACS Chemical Neuroscience, 11(19), 3124-3136.
  • Singh, G., & Singh, M. S. (2023). Substituted Pyrrolidin-2-ones from N-Benzyl-5(S)-pyroglutaminol through Mitsunobu Reaction. Letters in Organic Chemistry, 20(7), 563-568.
  • Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Antioxidant Activity of some Pyrrolidin-2-One Derivatives.
  • Ramirez, M. S., et al. (2018). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 23(10), 2469.
  • Kam, T. (2017, September 19). A Quick Introduction to Graphviz. Timothy Kam's Blog.
  • Luo, W., & Brouwer, C. (2013). Pathview: An R/Bioconductor package for pathway-based data integration and visualization.
  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). Beilstein Journal of Organic Chemistry, 18, 118-128.
  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). Molecules, 27(23), 8495.

Sources

A Comparative Guide to the Structural Elucidation of 5-benzyl-3-methylpyrrolidin-2-one and its Analogs: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of pharmacologically active compounds.[1] The precise three-dimensional arrangement of atoms within these molecules is paramount, as it dictates their interaction with biological targets and, consequently, their therapeutic efficacy and safety profile. Among the arsenal of analytical techniques available for structural elucidation, single-crystal X-ray diffraction (SCXRD) stands as the gold standard for providing unambiguous, high-resolution data on the solid-state conformation of small molecules.

This guide offers an in-depth comparison of X-ray crystallography with other key analytical techniques for the structural characterization of pyrrolidinone derivatives, using a close analog of 5-benzyl-3-methylpyrrolidin-2-one as a case study. We will delve into the causality behind experimental choices, present detailed protocols, and provide a framework for selecting the most appropriate analytical strategy.

The Unambiguous Answer: Single-Crystal X-ray Diffraction

X-ray crystallography provides a definitive snapshot of a molecule's structure in the crystalline state. The process relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal, generating a unique diffraction pattern that can be mathematically deconvoluted to reveal the precise spatial coordinates of each atom.

While a crystal structure for 5-benzyl-3-methylpyrrolidin-2-one is not publicly available, a study on the structurally similar compound, (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, provides an excellent case study for understanding the power of this technique.[2]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a meticulous process. Success hinges on the ability to grow high-quality single crystals, a step that is often more art than science.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of (R)‑N‑Benzyl-2-(2,5-dioxo pyrrolidin-1-yl)propanamide Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization Slow Evaporation of 2-Propanol Solvent_Screening->Crystallization Crystal_Selection Selection of a High-Quality Crystal Crystallization->Crystal_Selection Mounting Crystal Mounting Crystal_Selection->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Reduction & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Key Experimental Protocol: Crystal Growth

The critical step of obtaining diffraction-quality crystals often involves screening various solvents and crystallization techniques. For (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, slow evaporation from a 2-propanol solution under ambient conditions yielded suitable single crystals.[2]

Step-by-Step Protocol:

  • Dissolution: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., 2-propanol) at room temperature to create a saturated or near-saturated solution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.

  • Incubation: Leave the vial undisturbed in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a mounted loop.

Crystallographic Data Summary

The result of a successful X-ray diffraction experiment is a wealth of precise data that describes the molecule's solid-state structure. The following table presents a hypothetical summary of key crystallographic parameters for a pyrrolidinone derivative, based on typical values for such compounds.

ParameterValueSignificance
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
a (Å) 10.5Dimensions of the unit cell.
b (Å) 8.2
c (Å) 15.1
β (˚) 98.5Angle of the unit cell.
Volume (ų) 1280Volume of the unit cell.
Z 4Number of molecules in the unit cell.
R-factor (%) < 5A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit.

The Bigger Picture: A Comparative Analysis of Analytical Techniques

While X-ray crystallography provides unparalleled detail in the solid state, it is not always feasible or may not provide the complete picture of a molecule's behavior. Other spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are essential tools in the structural elucidation workflow.

Technique_Selection Start Need for Structural Information Question1 Is the compound crystalline? Start->Question1 Question2 Is information on solution-state conformation and dynamics needed? Question1->Question2 No X-ray Single-Crystal X-ray Diffraction Question1->X-ray Yes Question3 Is molecular weight and fragmentation information sufficient? Question2->Question3 No NMR NMR Spectroscopy (1D & 2D) Question2->NMR Yes MS Mass Spectrometry Question3->MS Yes Combine Combine Techniques for Comprehensive Analysis Question3->Combine No X-ray->Combine NMR->Combine MS->Combine

Caption: Decision workflow for selecting a structural analysis method.

Comparison of Key Structural Elucidation Techniques
FeatureSingle-Crystal X-ray DiffractionNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
State of Matter Solid (single crystal)SolutionGas phase (ions)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.Information on the chemical environment of atoms, connectivity through bonds, and spatial proximity of atoms in solution. Provides insights into molecular dynamics.Provides the mass-to-charge ratio of the molecule and its fragments, confirming molecular weight and offering clues about the structure.
Strengths Unambiguous and high-resolution structural determination.[3]Provides information on the molecule's structure and dynamics in a biologically relevant solution state. Does not require crystallization.High sensitivity, requires very small amounts of sample. Can be coupled with separation techniques like GC or LC.
Limitations Requires high-quality single crystals, which can be difficult to grow. The solid-state conformation may not be the same as the conformation in solution.[4]Can be less precise for determining exact bond lengths and angles compared to X-ray crystallography. Can be challenging for very large molecules.Provides limited information on stereochemistry and the 3D arrangement of atoms.
Typical Application Absolute structure determination, stereochemistry confirmation, and analysis of intermolecular interactions.Elucidation of molecular connectivity, conformational analysis in solution, and studying dynamic processes.[1]Molecular weight determination and structural confirmation through fragmentation patterns.[5]
The Synergy of a Multi-Technique Approach

The most robust structural characterization is achieved by combining the strengths of multiple analytical techniques. For instance, NMR spectroscopy can confirm the molecular structure in solution, which can then be correlated with the solid-state structure from X-ray crystallography. Mass spectrometry provides a rapid and accurate determination of the molecular weight, confirming the elemental composition.

Conclusion

For novel pyrrolidinone derivatives like 5-benzyl-3-methylpyrrolidin-2-one, a comprehensive understanding of their structure is non-negotiable for advancing drug development efforts. While single-crystal X-ray diffraction remains the definitive method for determining the solid-state structure, a holistic approach that integrates NMR spectroscopy and mass spectrometry is crucial. This multi-faceted strategy provides a self-validating system, ensuring the highest level of scientific integrity and providing the detailed structural insights necessary to drive the design of next-generation therapeutics.

References

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Unknown. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • Szostak, R., Aubé, J., & Szostak, M. (2015). Synthesis and x-ray crystal structure determination of 1,3-bridged .beta.-lactams: novel, anti-Bredt .beta.-lactams. The Journal of Organic Chemistry, 80(16), 7905-7927.
  • Ahankar, H., Ramazani, A., Ślepokura, K., Lis, T., & Joo, S. W. (2016). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. RSC Advances, 6(26), 21823-21829.
  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]

  • Thobejane, N. D., et al. (2023). A simple synthesis of substituted N-benzyl-3-pyrrolidinols.
  • Lopez-Avila, V. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Annex Publishers.
  • Jackson, G., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. International Journal of Mass Spectrometry, 453, 116343.
  • Kim, J. S., et al. (2011). Crystallization and preliminary X-ray crystallographic analysis of CTX-M-15, an extended-spectrum β-lactamase conferring worldwide emerging antibiotic resistance. Protein and Peptide Letters, 18(9), 858-862.
  • Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray structures of γ-lactams 7c (a) and 7e (b). [Image]. Retrieved from [Link]

  • Dos Santos, H. F., et al. (2015). NMR Spectroscopy and Theoretical Calculations in the Conformational Analysis of 1-Methylpyrrolidin-2-one 3-Halo-derivatives. The Journal of Physical Chemistry A, 119(8), 1435-1444.
  • ResearchGate. (n.d.). X-ray crystal structure of lactam 39. [Image]. Retrieved from [Link]

  • Nguyen, T. T. H., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. RSC Advances, 12(40), 25969-25977.
  • Cascio, D., et al. (2013). Neutron and X-ray Crystal Structures of a Perdeuterated Enzyme Inhibitor Complex Reveal the Catalytic Proton Network of the Toho-1 β-Lactamase for the Acylation Reaction. Journal of Biological Chemistry, 288(49), 35676-35685.
  • Prestegard, J. H., et al. (2005). NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins. Journal of the American Chemical Society, 127(46), 16030-16031.
  • Wawer, M. J., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11703-11725.
  • Schibuola, E., et al. (2025). Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP. Molecules, 30(9), 2073.
  • Li, X., et al. (2025). The molecular structure of five pyrrolidone ligands. Journal of Alloys and Compounds.
  • Wang, Y., et al. (2025). Synthesis, single crystal X-ray analysis and vibrational spectral studies of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Journal of Molecular Structure, 1319, 138634.
  • James, J. P., Duff, T., & Müller-Bunz, H. (2006). Synthesis and X-Ray Crystal Structure Determinations of Pyrrolidine-2,4-diones, 2-Iminopyrrolidin-5-ones and 1,3-Oxazine-2,4-diones Derived from Acetoacetanilides. HETEROCYCLES, 68(7), 1349.
  • Venkatraman, S., et al. (2002). Pyrrolidine-5,5-trans-lactams. 2. The use of X-ray crystal structure data in the optimization of P3 and P4 substituents. Organic Letters, 4(25), 4479-4482.
  • Chen, C., et al. (2020). N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies. European Journal of Medicinal Chemistry, 199, 112279.

Sources

A Comparative Guide to HPLC Methods for Determining Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, the stereochemistry of a drug molecule fundamentally dictates its pharmacokinetic and pharmacodynamic profile. Regulatory bodies mandate the rigorous quantification of enantiomeric excess (ee) to ensure drug safety and efficacy, as the unwanted enantiomer may exhibit diminished activity or, worse, severe toxicity[1].

High-Performance Liquid Chromatography (HPLC) remains the gold standard for chiral analysis[2]. However, selecting the appropriate analytical strategy requires a deep understanding of chiral recognition mechanisms. This guide objectively compares direct and indirect HPLC methodologies, evaluates the performance of leading Chiral Stationary Phases (CSPs), and provides a self-validating experimental protocol for determining ee.

Strategic Methodologies: Direct vs. Indirect Chiral HPLC

The fundamental challenge in chiral chromatography is that enantiomers possess identical physicochemical properties in an achiral environment. To separate them, they must be introduced into a chiral environment to form transient or permanent diastereomeric complexes, which will exhibit distinct retention times[3].

The Indirect Method (Chiral Derivatization)

Historically, the indirect method involved reacting the racemic analyte with an enantiopure Chiral Derivatizing Agent (CDA) to form covalent diastereomers, which could then be separated on standard, inexpensive achiral columns[1].

  • The Causality of Error: While useful for analytes lacking a strong chromophore (by attaching a UV-active or fluorescent CDA), this method is fraught with analytical risks. If the CDA is not 100% enantiopure, it introduces a baseline error into the ee calculation. Furthermore, if the reaction kinetics differ between the (R)- and (S)-enantiomers (kinetic resolution), the resulting diastereomeric ratio will falsely represent the original sample's ee.

The Direct Method (Chiral Stationary Phases)

Modern pharmaceutical analysis relies almost exclusively on the direct method, utilizing a Chiral Stationary Phase (CSP)[2]. Here, the chiral selector is immobilized on the silica support. Enantiomers form transient, non-covalent diastereomeric complexes with the CSP during elution.

  • The Causality of Success: This approach eliminates the need for sample derivatization, preserving the original enantiomeric ratio and preventing reaction-induced racemization. It is highly reproducible, easily validated, and can be scaled from analytical to preparative chromatography[2].

Workflow A Racemic Mixture B Direct Method (No Derivatization) A->B Preferred Approach C Indirect Method (Chiral Derivatization) A->C Lacks Chromophore D Chiral Stationary Phase (CSP) B->D Immobilized Selector E Achiral Column C->E Diastereomer Separation F Polysaccharide CSP (Gold Standard) D->F >90% of Applications

Workflow for selecting chiral HPLC methodologies based on analyte properties.

Comparative Analysis of Chiral Stationary Phases (CSPs)

The efficacy of a direct HPLC method hinges entirely on the selection of the CSP. Chiral recognition is governed by the 3-Point Interaction Model , which dictates that for successful separation, at least three simultaneous interactions (e.g., hydrogen bonding, π−π stacking, dipole-dipole, or steric hindrance) must occur between the chiral selector and one enantiomer, while the other enantiomer achieves only a two-point (or weaker) fit[4].

Mechanism CSP Chiral Selector (Stationary Phase) P1 Hydrogen Bonding CSP->P1 P2 Pi-Pi Interaction CSP->P2 P3 Steric Inclusion CSP->P3 E_R (R)-Enantiomer (3-Point Fit = Retained) P1->E_R E_S (S)-Enantiomer (2-Point Fit = Eluted) P1->E_S P2->E_R P2->E_S P3->E_R

The 3-point interaction model dictating chiral recognition and retention time differences.

Performance Comparison of Major CSP Classes
Stationary Phase ClassPrimary Chiral Recognition MechanismTypical Mobile Phase CompatibilityBest Suited For
Polysaccharide (Amylose/Cellulose) H-bonding, π−π , Dipole, Steric fit within helical groovesNormal Phase (NP), Reversed Phase (RP), Polar Organic (PO)Broadest range of pharmaceuticals (~90% of chiral drugs)[2].
Macrocyclic Antibiotics (e.g., Chirobiotic) Ionic, H-bonding, Steric inclusionReversed Phase, Polar Organic (Highly LC-MS compatible)Amino acids, polar analytes with ionizable groups[4].
Cyclodextrins Hydrophobic inclusion complexation within the cavityReversed Phase (Aqueous)Small, rigid molecules with hydrophobic aromatic moieties[4].
Pirkle-type (Brush-type) π -acid / π -base interactionsNormal PhaseAromatic compounds, NSAIDs.

The Polysaccharide Advantage: Polysaccharide-based CSPs (derivatized as phenylcarbamates or benzoates) dominate the industry because their helical polymeric structure provides an abundance of chiral grooves[2]. The carbamate linkages act as potent hydrogen bond donors and acceptors, while the phenyl rings provide π−π interaction sites, allowing them to resolve an exceptionally wide structural diversity of analytes[4].

Experimental Protocol: Validated Determination of Amlodipine Enantiomeric Excess

To ensure trustworthiness and reproducibility, a chiral HPLC method must be a self-validating system. The following protocol details the determination of ee for (S)-Amlodipine (a calcium channel blocker) using a Polysaccharide-based CSP in Reversed-Phase (RP) mode[5].

A. System and Reagent Preparation
  • Column: Immobilized Cellulose-based CSP (e.g., Lux Cellulose-2 or equivalent), 250 x 4.6 mm, 5 µm[5].

  • Mobile Phase: Acetonitrile : 0.1% Diethylamine (DEA) in Water (60:40, v/v).

    • Causality for DEA: Amlodipine is a basic amine. Without a basic additive like DEA, the analyte will undergo secondary interactions with residual silanols on the silica support, leading to severe peak tailing and loss of resolution.

  • Flow Rate: 0.8 mL/min.

    • Causality for Flow Rate: Chiral recognition kinetics are slower than achiral partitioning. A reduced flow rate allows the analyte sufficient residence time to establish the necessary 3-point interactions within the chiral grooves[3].

  • Column Temperature: 20°C.

    • Causality for Temperature: Enantioseparation is typically an enthalpy-driven process ( ΔΔH∘ is negative). Lowering the column temperature maximizes the entropic penalty differences between the transient diastereomeric complexes, thereby increasing the resolution ( Rs​ )[3].

  • Detection: UV at 237 nm.

B. Self-Validating Injection Sequence
  • Blank Injection (Mobile Phase): Run a single injection of the mobile phase. Validation check: Ensures a stable baseline and confirms the absence of column carryover from previous analyses.

  • System Suitability Test (SST) - Racemic Standard: Inject 10 µL of a 0.1 mg/mL racemic (R,S)-Amlodipine standard[3].

    • Validation check: The system must demonstrate a Resolution ( Rs​ ) > 1.5 between the (R) and (S) peaks. The peak area ratio must be 50:50 (±1%), proving that the detector response factors for both enantiomers are identical.

  • Sample Injection: Inject 10 µL of the (S)-Amlodipine sample (synthesized or resolved batch).

  • Bracketing Standard: Re-inject the racemic standard to prove system stability over the run time.

C. Data Analysis and Calculation

Integrate the area under the curve (AUC) for both the (R)-enantiomer and (S)-enantiomer peaks. Calculate the Enantiomeric Excess (ee) using the following formula[5]:

ee(%)=AreaS​+AreaR​∣AreaS​−AreaR​∣​×100

Where AreaS​ is the peak area of the desired (S)-Amlodipine, and AreaR​ is the peak area of the residual (R)-Amlodipine impurity. A successful pharmaceutical grade resolution typically requires an ee > 99.0%[5].

Sources

validating purity of 5-benzyl-3-methylpyrrolidin-2-one using GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Validating the Purity of 5-Benzyl-3-methylpyrrolidin-2-one using GC-MS

5-Benzyl-3-methylpyrrolidin-2-one (CAS 97562-04-4) is a highly specialized nitrogen-containing heterocyclic building block, frequently utilized as an intermediate in the synthesis of complex pharmaceutical active ingredients (APIs). Ensuring the absolute purity of this intermediate is a critical quality attribute; structurally similar volatile impurities or unreacted precursors can propagate through synthetic pathways, ultimately compromising the safety, efficacy, and yield of the final drug product.

This guide provides an objective comparison of analytical techniques for this compound and details a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol aligned with the latest regulatory standards.

Comparative Analysis: Why GC-MS Outperforms Alternatives

When establishing a purity validation framework for semi-volatile organic compounds, analytical scientists typically evaluate GC-MS, High-Performance Liquid Chromatography (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR).

The Causality Behind the Choice: While HPLC-UV is the default gold standard for non-volatile, thermolabile APIs, pyrrolidin-2-one derivatives present a unique challenge. They often lack the extended conjugated electron systems necessary for high-sensitivity UV detection[1]. Although the benzyl moiety in 5-benzyl-3-methylpyrrolidin-2-one provides some UV absorbance, it is generally insufficient for detecting trace-level, non-aromatic impurities.

GC-MS is fundamentally superior for this specific intermediate because the compound is thermally stable and vaporizes intact. Gas chromatography provides vastly superior theoretical plate counts for resolving closely related positional isomers (such as 5-benzyl-4-methylpyrrolidin-2-one), while the mass spectrometer offers unambiguous structural elucidation via electron ionization (EI) fragmentation patterns[2].

Table 1: Comparative Performance of Analytical Techniques for Pyrrolidinone Derivatives

ParameterGC-MS (Recommended)HPLC-UVqNMR
Separation Efficiency Extremely High (Capillary resolution)Moderate to HighN/A (Bulk analysis)
Sensitivity (LOD/LOQ) Excellent (Trace levels, <0.1%)Moderate (Dependent on chromophore)Low (Requires high concentration)
Impurity Identification Definitive (Mass spectral library matching)Poor (Requires LC-MS coupling)Excellent (Structural connectivity)
Matrix Interference Low (High-resolution separation)Moderate (Co-elution risks)High (Overlapping chemical shifts)
Operational Cost/Speed Moderate / Fast (15-20 mins)Moderate / Moderate (20-40 mins)High / Fast (5-10 mins)

Regulatory Alignment: The ICH Q2(R2) Framework

To ensure the analytical method is robust, reproducible, and ready for regulatory submission, the validation must strictly adhere to the updated ICH Q2(R2) guidelines[3][4]. This modernized framework mandates a lifecycle approach to analytical procedure development, requiring rigorous testing of Specificity, Linearity, Accuracy, Precision, and the establishment of Limits of Detection and Quantitation (LOD/LOQ)[5].

GCMS_Validation S1 Method Development (Column Selection & Temp Program) S2 System Suitability Test (SST) (Resolution > 2.0, Tailing < 1.5) S1->S2 S3 ICH Q2(R2) Core Validation S2->S3 S3_1 Specificity (Blank & Matrix Checks) S3->S3_1 S3_2 Linearity & Range (R² ≥ 0.999) S3->S3_2 S3_3 Accuracy & Precision (Recovery 98-102%, RSD ≤ 2%) S3->S3_3 S4 Data Analysis & Reporting (LOD/LOQ Determination) S3_1->S4 S3_2->S4 S3_3->S4

Analytical lifecycle workflow for GC-MS method validation based on ICH Q2(R2) guidelines.

Self-Validating GC-MS Methodology

To establish a self-validating system, this protocol necessitates the use of an Internal Standard (IS)—such as 1-benzylpyrrolidin-2-one. The IS mathematically corrects for matrix effects, injection volume variations, and minor fluctuations in MS ionization efficiency, ensuring that the quantitative data is internally calibrated and inherently trustworthy.

Step 1: System Suitability Testing (SST)

Before executing validation runs, the instrument must prove it is fit for purpose.

  • Action: Inject a standard resolution mixture containing 5-benzyl-3-methylpyrrolidin-2-one and a known closely eluting isomer.

  • Causality: This step proves the column's stationary phase has not degraded. The critical resolution ( Rs​ ) between the target peak and the closest isomer must be > 2.0. The tailing factor ( Tf​ ) must be < 1.5 to prevent downstream peak integration errors.

Step 2: Instrumental Parameters & Setup
  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., DB-5MS or Rtx-5MS, 30 m × 0.25 mm, 0.25 µm film).

    • Causality: The mid-polar stationary phase provides optimal partitioning for the polar lactam core while maintaining the high thermal stability required to elute high-boiling impurities[6].

  • Carrier Gas: High-purity Helium (99.999%) at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, Split ratio 20:1, Injector temperature 250°C.

  • Oven Temperature Program: Initial 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Causality: The low initial temperature focuses the sample solvent (e.g., dichloromethane), while the aggressive ramp ensures sharp elution of the main peak and clears any heavy, unreacted precursors from the column.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range m/z 50–300.

Step 3: Execution of ICH Q2(R2) Parameters
  • Specificity: Inject a blank solvent and a spiked matrix. Confirm the absence of co-eluting peaks at the retention time of 5-benzyl-3-methylpyrrolidin-2-one. The MS spectrum must display the characteristic molecular ion [M]+ at m/z 189 and the benzyl tropylium base peak at m/z 91.

  • Linearity & Range: Prepare calibration standards across 50% to 150% of the target analytical concentration. Plot the peak area ratio (Analyte/IS) versus concentration.

  • Accuracy (Recovery): Spike known amounts of the reference standard into a blank matrix at three distinct levels (80%, 100%, 120%). Calculate the percentage recovery.

  • Precision (Repeatability): Perform 6 replicate injections of the 100% standard. Calculate the Relative Standard Deviation (%RSD).

Representative Validation Data

When the above protocol is executed correctly, the resulting validation data should align with the stringent acceptance criteria outlined below.

Table 2: Representative ICH Q2(R2) Validation Data for GC-MS Method

Validation ParameterExperimental Result (Simulated)ICH Q2(R2) Acceptance Criteria
Specificity No interference at RT 12.4 minPeak purity index > 0.990
Linearity Range 10 µg/mL to 150 µg/mLCorrelation coefficient ( R2 ) ≥ 0.999
Accuracy (Recovery) 99.2% (Mean across 3 levels)98.0% – 102.0%
Precision (Repeatability) 0.85% RSD (n=6)RSD ≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mL (S/N = 3:1)Signal-to-Noise ≥ 3
Limit of Quantitation (LOQ) 0.15 µg/mL (S/N = 10:1)Signal-to-Noise ≥ 10

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for 5-benzyl-3-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity and identity of a novel chemical entity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth comparison of elemental analysis standards for 5-benzyl-3-methylpyrrolidin-2-one (C₁₂H₁₅NO), a heterocyclic compound with potential applications in medicinal chemistry. We will delve into the established methodologies, compare them with alternative techniques, and provide the experimental framework necessary for robust validation.

The Foundational Role of Elemental Analysis in Compound Verification

Before a new molecule like 5-benzyl-3-methylpyrrolidin-2-one can advance through the drug development pipeline, its elemental composition must be unequivocally confirmed. This process, known as elemental analysis, serves as a primary gatekeeper for verifying the empirical formula of a synthesized compound. For a substance with the molecular formula C₁₂H₁₅NO, the theoretical elemental composition is:

  • Carbon (C): 76.16%

  • Hydrogen (H): 7.99%

  • Nitrogen (N): 7.40%

  • Oxygen (O): 8.45% (often determined by difference)

The goal of elemental analysis is to experimentally determine these percentages with a high degree of accuracy and precision. A close agreement between the theoretical and found values provides strong evidence for the compound's identity and purity.[1]

Combustion Analysis: The Gold Standard for CHN Determination

The most common and widely accepted method for determining the carbon, hydrogen, and nitrogen content of an organic compound is combustion analysis, a technique based on the Pregl-Dumas method.[2] This method is not only fast and inexpensive but also highly accurate when performed correctly.[2]

The principle of combustion analysis is straightforward: a small, precisely weighed sample of the compound is combusted in an oxygen-rich environment at high temperatures. This process breaks the molecule down into its constituent elemental gases: carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂). These gases are then separated and quantified by a detector, most commonly a thermal conductivity detector (TCD).[2][3]

For heterocyclic nitrogen compounds like 5-benzyl-3-methylpyrrolidin-2-one, complete combustion is critical. The nitrogen within the pyrrolidinone ring can sometimes require more vigorous oxidation conditions to ensure its complete conversion to N₂. Modern elemental analyzers are equipped to handle such compounds by optimizing combustion parameters, such as oxygen flow and temperature.

Workflow of Combustion-Based Elemental Analysis

Elemental_Analysis_Workflow cluster_Prep Sample & Standard Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Weigh Sample (1-3 mg) Combustion High-Temp Combustion (in O₂ stream) Sample->Combustion Standard Weigh CRM (e.g., Acetanilide) Standard->Combustion Reduction Reduction of NOx to N₂ Combustion->Reduction Separation Gas Separation (GC Column) Reduction->Separation Detection Detection (TCD) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate %C, %H, %N (vs. Standard) Integration->Calculation Comparison Compare with Theoretical Values Calculation->Comparison Purity_Assessment cluster_Identity Compound Identity cluster_Purity Compound Purity EA Elemental Analysis (%C, %H, %N) HRMS HRMS (Exact Mass) EA->HRMS Confirms Formula qNMR qNMR (Absolute Purity) EA->qNMR Complements HPLC HPLC (Chromatographic Purity) qNMR->HPLC Provides Absolute Context HPLC->EA Identifies Separable Impurities

Sources

Safety Operating Guide

Personal protective equipment for handling 5-benzyl-3-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 5-Benzyl-3-methylpyrrolidin-2-one

As a specialized nitrogen-containing heterocycle, 5-benzyl-3-methylpyrrolidin-2-one is a critical building block utilized in advanced pharmaceutical synthesis and drug discovery. However, the unique structural properties that make it valuable in the synthesis of active pharmaceutical ingredients (APIs) also dictate strict handling and logistical protocols.

This guide provides researchers and safety officers with a self-validating, causality-driven framework for handling this compound, ensuring compliance with authoritative laboratory safety standards[1],[2].

Chemical Profile & Mechanistic Hazard Assessment

To implement effective safety protocols, one must first understand the structural causality of the chemical's hazards.

ParameterValue
Chemical Name 5-benzyl-3-methylpyrrolidin-2-one
CAS Number 97562-04-4[3],
Molecular Formula C12H15NO
Molecular Weight 189.26 g/mol [3],
Primary Hazards Dermal/Eye Irritation, Respiratory Irritation
Waste Classification Non-Halogenated Organic Waste

The Causality of Risk: 5-benzyl-3-methylpyrrolidin-2-one features a highly polar lactam core substituted with a lipophilic benzyl moiety. This structural motif imparts high membrane permeability. Like other pyrrolidin-2-one derivatives, it acts as a localized permeation enhancer. If it contacts the skin, it readily compromises the epidermal barrier, which not only causes localized irritation but can also facilitate the rapid systemic absorption of any co-dissolved APIs or toxic reagents present on the benchtop. Therefore, dermal protection is not merely about preventing a rash—it is a critical systemic exposure control mechanism[1],.

Personal Protective Equipment (PPE) Specifications

Standard laboratory attire is insufficient for handling lipophilic lactams. The following PPE must be utilized to maintain compliance with the OSHA Laboratory Standard (29 CFR 1910.1450)[4],[2].

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile gloves (≥ 0.11 mm thickness)Prevents dermal penetration. Standard latex is highly permeable to lipophilic organic amides and must be strictly avoided.
Eye Protection ANSI Z87.1 tight-fitting safety gogglesProtects against micro-particulate aerosolization and accidental liquid splashing during solvation.
Body Protection 100% Cotton or Flame-Resistant (FR) Lab CoatProvides a sacrificial barrier against the electrostatic cling of powders and prevents skin contact from bench-level spills.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Mitigates the inhalation of airborne particulates and volatile degradation products during bulk transfer[5].

Experimental Protocol: Safe Handling & Transfer

This self-validating protocol ensures that the chemical remains fully contained during the highest-risk phase: weighing and transferring.

Step 1: Pre-Operational Environmental Setup

  • Verify that the chemical fume hood is operational with a face velocity between 80 and 100 feet per minute (fpm)[2].

  • Clear the hood of unnecessary clutter to prevent turbulence and cross-contamination.

  • Place an anti-static weighing boat and a calibrated analytical balance inside the fume hood.

Step 2: Chemical Transfer

  • Don all required PPE (Nitrile gloves, goggles, lab coat).

  • Ground the spatula to eliminate static charge, which can cause the lipophilic powder to aerosolize or cling to the exterior of the receiving vessel.

  • Carefully uncap the vial of 5-benzyl-3-methylpyrrolidin-2-one specifically within the 6-inch safe zone of the fume hood.

  • Transfer the required mass into the anti-static weigh boat using smooth, deliberate motions to prevent dust generation.

Step 3: Solvation and Post-Operation

  • If transferring to a reaction flask, use a closed-system powder funnel.

  • Immediately seal the source vial and decontaminate the exterior with a solvent wipe (e.g., 70% isopropanol) before returning it to the designated organic storage cabinet.

  • Doff outer gloves (if double-gloved) inside the hood to contain trace contamination.

Spill Response and Disposal Plan

Even with rigorous controls, accidental containment breaches can occur. The following steps must be executed immediately in the event of a spill.

Immediate Spill Response:

  • Isolate: Alert personnel in the immediate vicinity and restrict access to the spill zone[6].

  • Contain: If the compound is in solution, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). If it is a dry powder, gently cover it with damp paper towels to prevent aerosolization.

  • Collect: Use a non-sparking scoop to collect the absorbed material or powder. Do not sweep dry powders with a brush.

  • Sanitize: Wash the contaminated surface with a detergent solution, followed by a water rinse, to remove residual lipophilic films.

Waste Management: Because 5-benzyl-3-methylpyrrolidin-2-one (C12H15NO) contains no halogens, it must be segregated properly to prevent incinerator damage and regulatory fines[1].

  • Solid Waste: Dispose of contaminated gloves, wipes, and empty vials in a solid hazardous waste bin.

  • Liquid Waste: Collect reaction filtrates and solvent washings in a designated Non-Halogenated Organic Waste carboy. Do not mix with aqueous or halogenated waste streams.

Operational Workflow Visualization

The following logical pathway illustrates the required hazard mitigation and response workflow for handling this compound.

G A Hazard Identification: 5-benzyl-3-methylpyrrolidin-2-one B Engineering Controls: Chemical Fume Hood (80-100 fpm) A->B C PPE Selection: Nitrile (>0.11mm), Goggles, Lab Coat A->C D Execution: Weighing & Transfer B->D C->D E Containment Breach / Spill? D->E F Emergency Response: Absorb & Isolate E->F Yes G Standard Waste Management: Non-Halogenated Organics E->G No F->G

Workflow diagram detailing the hazard mitigation, operational execution, and spill response pathways.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". National Academies Press, 2011. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)". United States Department of Labor. Available at: [Link]

  • American Chemical Society (ACS). "ACS Center for Lab Safety". American Chemical Society. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-benzyl-3-methylpyrrolidin-2-one
Reactant of Route 2
5-benzyl-3-methylpyrrolidin-2-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。